5-(5-bromothiophen-2-yl)-1H-pyrazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(5-bromothiophen-2-yl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-7-2-1-6(11-7)5-3-4-9-10-5/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOKZFIVGFLORX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370840 | |
| Record name | 5-(5-bromothiophen-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166196-67-4 | |
| Record name | 5-(5-bromothiophen-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(5-bromothiophen-2-yl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 5-(5-bromothiophen-2-yl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is based on established and reliable chemical transformations, primarily the cyclocondensation of a thiophene-containing chalcone with hydrazine hydrate. This document outlines the detailed experimental protocol, expected analytical data, and a visual representation of the synthetic workflow.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves a Claisen-Schmidt condensation to form a chalcone intermediate. This is followed by a cyclization reaction with hydrazine hydrate to yield the final pyrazole product. This approach is advantageous due to the ready availability of the starting materials and the generally high yields of the reactions.
Quantitative Data Summary
As no specific literature data for the synthesis of this compound was found, the following table represents a template for the expected quantitative data based on similar syntheses reported for related compounds.
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Melting Point (°C) |
| 1 | 1-(5-bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one | C9H10BrNOS | 264.15 | - | - | - | - |
| 2 | This compound | C7H5BrN2S | 233.09 | - | - | - | - |
Experimental Protocols
Step 1: Synthesis of 1-(5-bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one (Chalcone Intermediate)
-
To a solution of 2-acetyl-5-bromothiophene (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add Bredereck's reagent (tert-butoxybis(dimethylamino)methane) (1.5 equivalents).
-
Stir the reaction mixture at a moderately elevated temperature, for instance, 80-100 °C, for a period of 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford the pure chalcone intermediate.
Step 2: Synthesis of this compound
-
Dissolve the synthesized 1-(5-bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one (1 equivalent) in a protic solvent such as ethanol or acetic acid.
-
To this solution, add hydrazine hydrate (N₂H₄·H₂O) (1.2-1.5 equivalents) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
Visualized Experimental Workflow
Caption: Synthetic pathway for this compound.
Characterization
The synthesized compounds should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra should be recorded to confirm the chemical structure of the intermediate and the final product.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.
-
Melting Point Analysis: To assess the purity of the compounds.
This guide provides a robust framework for the successful synthesis and characterization of this compound for research and development purposes. The outlined procedures are based on well-established synthetic methodologies for pyrazole derivatives.
An In-depth Technical Guide to 5-(5-bromothiophen-2-yl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the heterocyclic compound 5-(5-bromothiophen-2-yl)-1H-pyrazole. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, materials science, and synthetic chemistry.
Core Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 166196-67-4[1] |
| Molecular Formula | C₇H₅BrN₂S[1] |
| Molecular Weight | 229.1 g/mol [1] |
| Canonical SMILES | C1=C(C(=NN1)C2=CC=C(S2)Br) |
| InChI Key | RBOKZFIVGFLORX-UHFFFAOYSA-N |
Physicochemical Properties
Currently, there is a limited amount of experimentally determined physicochemical data for this compound in publicly available literature. However, based on the properties of structurally related compounds, such as 4-bromo-5-(2-thienyl)-1H-pyrazole, we can infer some of its likely characteristics.
| Property | Estimated Value/Information |
| Melting Point | Data not available. |
| Boiling Point | Data not available. |
| pKa | Data not available. |
| logP | Estimated to be moderately lipophilic. |
| Solubility | Expected to have low aqueous solubility but be soluble in organic solvents like DMSO and methanol. |
Synthesis and Characterization
Proposed Synthetic Pathway
A potential synthetic route is outlined below. This pathway is based on the known reactivity of chalcones with hydrazine derivatives to form pyrazolines, which can then be oxidized to pyrazoles.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1-(5-bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one (Chalcone Analogue)
-
To a solution of 5-bromo-2-acetylthiophene in an appropriate solvent (e.g., toluene), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude product, the chalcone analogue, by recrystallization or column chromatography.
Step 2: Synthesis of 5-(5-bromothiophen-2-yl)-4,5-dihydro-1H-pyrazole (Pyrazoline)
-
Dissolve the synthesized chalcone analogue in a suitable solvent such as ethanol or acetic acid.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for several hours, again monitoring by TLC.
-
After the reaction is complete, cool the mixture and precipitate the product by adding water.
-
Collect the solid pyrazoline derivative by filtration, wash with water, and dry.
Step 3: Synthesis of this compound (Pyrazole)
-
The pyrazoline intermediate can be oxidized to the corresponding pyrazole.
-
A variety of oxidizing agents can be used, such as air, iodine in the presence of a base, or other mild oxidants.
-
Dissolve the pyrazoline in a suitable solvent and add the oxidizing agent.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work up the reaction mixture to isolate the crude pyrazole.
-
Purify the final product by column chromatography or recrystallization to obtain pure this compound.
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the proton and carbon environments of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Potential Biological Activities and Signaling Pathways
While specific biological studies on this compound are limited, the broader class of thiophene-pyrazole derivatives has shown significant promise in various therapeutic areas. The potential biological activities are inferred from studies on structurally similar compounds.
Anti-inflammatory Activity
Thiophene-pyrazole derivatives have been investigated for their anti-inflammatory properties. The proposed mechanism of action for some of these compounds involves the inhibition of key enzymes in the inflammatory cascade.
Caption: Inhibition of key inflammatory mediators by thiophene-pyrazole derivatives.
Studies on related compounds suggest that they can inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are crucial for the production of prostaglandins and leukotrienes, respectively.[2] Furthermore, some derivatives have been shown to inhibit the production of the pro-inflammatory cytokine TNF-α.[2]
Anticancer Activity
The thiophene-pyrazole scaffold is also a promising pharmacophore for the development of anticancer agents. Research on similar molecules has pointed towards several potential mechanisms of action.
Caption: Potential molecular targets for the anticancer activity of thiophene-pyrazoles.
Some thiophene-pyrazole hybrids have been identified as inhibitors of key signaling proteins involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[3] Inhibition of these receptors can disrupt downstream signaling pathways that control cell proliferation and angiogenesis. Additionally, some thiophene derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]
Conclusion
This compound is a heterocyclic compound with significant potential for further investigation in the fields of medicinal chemistry and materials science. While specific experimental data for this compound is currently scarce, the known biological activities of related thiophene-pyrazole derivatives suggest that it may possess valuable anti-inflammatory and anticancer properties. The synthetic pathway outlined in this guide provides a practical approach for its preparation, which will enable further characterization and biological evaluation. Future research should focus on obtaining detailed experimental data on its physicochemical properties and elucidating its specific mechanisms of biological action.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
5-(5-bromothiophen-2-yl)-1H-pyrazole CAS number lookup
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical entity 5-(5-bromothiophen-2-yl)-1H-pyrazole, including its identification, synthesis, and a review of the biological activities characteristic of its structural class. This document is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery.
Compound Identification and Properties
This compound is a heterocyclic compound containing both a pyrazole and a brominated thiophene ring. Such structures are of significant interest in medicinal chemistry due to the diverse biological activities associated with these moieties.
| Property | Value | Source |
| CAS Number | 166196-67-4 | [1] |
| Molecular Formula | C₇H₅BrN₂S | [1] |
| Molecular Weight | 229.1 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | Brc1ccc(s1)c2cc[nH]n2 | [1] |
| InChI Key | RBOKZFIVGFLORX-UHFFFAOYSA-N | [1] |
Synthesis Methodology
The synthesis of 5-aryl-1H-pyrazoles, such as the title compound, is commonly achieved through a two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclocondensation reaction with hydrazine.
Experimental Protocol: A General Approach
Step 1: Synthesis of (E)-1-(5-bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one (Chalcone Intermediate)
A common precursor for this type of pyrazole synthesis is an α,β-unsaturated ketone, or chalcone. This intermediate can be synthesized via the Claisen-Schmidt condensation of an appropriate methyl ketone with an aldehyde. For this compound, the synthesis would logically start from 2-acetyl-5-bromothiophene.
-
Reactants: 2-acetyl-5-bromothiophene and a suitable aldehyde (e.g., N,N-dimethylformamide dimethyl acetal, DMF-DMA) are used.
-
Solvent: A high-boiling point solvent such as xylene or toluene is typically employed.
-
Procedure:
-
Dissolve 2-acetyl-5-bromothiophene (1.0 eq) in the chosen solvent.
-
Add N,N-dimethylformamide dimethyl acetal (1.2 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude chalcone intermediate.
-
Purify the product by recrystallization from a suitable solvent like ethanol or by column chromatography.
-
Step 2: Synthesis of this compound
The pyrazole ring is formed by the reaction of the chalcone intermediate with hydrazine.
-
Reactants: The synthesized chalcone intermediate and hydrazine hydrate.
-
Solvent: A protic solvent such as ethanol or acetic acid is typically used.
-
Procedure:
-
Dissolve the chalcone intermediate (1.0 eq) in the chosen solvent (e.g., ethanol).
-
Add hydrazine hydrate (1.1 - 1.5 eq) to the solution.
-
Reflux the mixture for 4-8 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
After cooling, the reaction mixture is often poured into ice-cold water to precipitate the product.
-
The resulting solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from ethanol or another appropriate solvent to yield pure this compound.
-
Synthesis Workflow Diagram
The logical flow of the synthesis is depicted in the diagram below, illustrating the transformation of starting materials into the final pyrazole compound.
Caption: General synthetic pathway for this compound.
Biological Activity Profile (Analog-Based)
While specific biological activity data for this compound is not extensively available in the reviewed literature, the pyrazole and thiophene scaffolds are well-established pharmacophores. Research on structurally similar compounds provides insights into its potential therapeutic applications. The presence of a bromine atom may enhance lipophilicity and could positively influence antimicrobial activity.[2]
Antimicrobial and Antifungal Activity
Pyrazole derivatives are known for their broad-spectrum antimicrobial and antifungal properties.[2][3] Studies on related compounds, such as 5-(5-nitrothiophen-2-yl)-4,5-dihydro-1H-pyrazole derivatives, have demonstrated selective activity against slow-growing mycobacteria, including Mycobacterium tuberculosis.[4] This suggests that the bromothiophene analog could be a candidate for antimicrobial screening.
Anticancer and Anti-inflammatory Potential
The pyrazole nucleus is a core component of several established drugs, including the anti-inflammatory drug celecoxib.[3] Numerous pyrazole derivatives have been synthesized and evaluated for anticancer and anti-inflammatory activities.[5][6] For example, certain pyrazole derivatives have shown cytotoxic activity against various human cancer cell lines.[5]
Quantitative Data for Analogous Compounds
The following table summarizes quantitative biological activity data for structurally related pyrazole and thiophene-pyrazole derivatives. It is critical to note that this data does not pertain to this compound itself but to its analogs. This information is provided to illustrate the therapeutic potential of this class of compounds.
| Compound Class / Analog | Biological Activity | Target / Cell Line | Measurement (IC₅₀ / MIC) | Source |
| Pyrazole-Carboxamide Derivatives | Anticancer | Huh7, MCF7, HCT116 | IC₅₀: 1.1 - 3.3 µM | [5] |
| 1-Acetyl-3,5-diphenyl-pyrazoles | Antitubercular | M. tuberculosis H37Rv | 6.25 µg/mL | [5] |
| Pyrazole-Sulfonamide Hybrids | Anticancer | Not Specified | IC₅₀: 2.14 µg/mL | [6] |
| Pyrazole Derivatives | Antifungal | M. audouinii | MIC: 0.5 µg/mL | [7] |
| Pyrazole Derivatives | Antibacterial | E. coli | MIC: 0.25 µg/mL | [7] |
| 5-(5-nitrothiophen-2-yl)-pyrazoles | Antitubercular | M. tuberculosis H37Rv | Not specified | [4] |
Conclusion and Future Directions
This compound is a readily synthesizable heterocyclic compound. While direct biological data is sparse, the well-documented activities of the pyrazole and thiophene pharmacophores suggest that this compound warrants investigation for a range of therapeutic applications, particularly as an antimicrobial, anti-inflammatory, or anticancer agent. Future research should focus on the synthesis and subsequent biological screening of this specific molecule to determine its activity profile and potential as a lead compound in drug development programs. The synthetic route outlined provides a clear pathway for obtaining the necessary quantities for such studies.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Exploration of 5-(5-nitrothiophen-2-yl)-4,5-dihydro-1H-pyrazoles as selective, multitargeted antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(5-bromothiophen-2-yl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(5-bromothiophen-2-yl)-1H-pyrazole is a heterocyclic compound of interest in medicinal chemistry due to the established biological activities of both pyrazole and thiophene scaffolds. This technical guide aims to provide a comprehensive overview of its ¹H NMR spectral data, a detailed experimental protocol for its synthesis, and an exploration of its potential role in relevant signaling pathways. However, a thorough search of available scientific literature and databases reveals a significant gap in the specific experimental data for this particular molecule. While general principles of pyrazole synthesis and spectral interpretation are well-established, and the broader class of pyrazole derivatives is known to interact with various biological pathways, specific data for this compound is not publicly available at this time. This document, therefore, outlines the expected spectroscopic characteristics and a plausible synthetic approach based on established methodologies, highlighting the need for future experimental work to characterize this compound fully.
Predicted ¹H NMR Spectral Data
A definitive experimental ¹H NMR spectrum for this compound is not currently available in the reviewed literature. However, based on the chemical structure and known chemical shifts for similar compounds, a predicted spectrum can be outlined. The expected signals, their multiplicities, and approximate chemical shifts (in ppm, relative to TMS) are summarized in the table below.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Pyrazole-NH | 12.0 - 13.5 | broad singlet | - | 1H |
| Pyrazole-H3 | 7.6 - 7.8 | doublet | ~2.0 - 3.0 | 1H |
| Pyrazole-H4 | 6.5 - 6.7 | doublet | ~2.0 - 3.0 | 1H |
| Thiophene-H3' | 7.1 - 7.3 | doublet | ~3.5 - 4.5 | 1H |
| Thiophene-H4' | 7.0 - 7.2 | doublet | ~3.5 - 4.5 | 1H |
Note: These are estimated values and require experimental verification.
Proposed Experimental Protocol for Synthesis
A specific, detailed experimental protocol for the synthesis of this compound has not been published. However, a common and effective method for the synthesis of pyrazoles is the Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. A plausible synthetic route for the target compound would involve the reaction of a suitable β-diketone precursor with hydrazine hydrate.
A. Synthesis of the 1,3-Dicarbonyl Precursor: 1-(5-bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one
-
To a solution of 1-(5-bromothiophen-2-yl)ethan-1-one (1 equivalent) in an appropriate solvent such as toluene or DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the enaminone intermediate.
B. Synthesis of this compound
-
Dissolve the 1-(5-bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one intermediate (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Heat the reaction mixture at reflux for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent in vacuo.
-
The resulting residue can be purified by column chromatography on silica gel to afford the desired product, this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.
Signaling Pathways and Biological Context
There is no specific information in the current literature detailing the interaction of this compound with any biological signaling pathways. However, the pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in compounds that act as inhibitors of various protein kinases.[1][2]
Kinase signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, are crucial in regulating cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers. Pyrazole-containing drugs, such as Crizotinib and Ruxolitinib, function by targeting specific kinases within these pathways.
Given this context, it is plausible that this compound could exhibit inhibitory activity against certain kinases. A logical first step in its biological evaluation would be to screen it against a panel of cancer-related kinases.
Below is a generalized diagram illustrating a common kinase signaling pathway that is often targeted by pyrazole-based inhibitors.
Caption: A generalized MAPK/ERK signaling pathway often targeted by pyrazole-based kinase inhibitors.
Experimental Workflow for Synthesis and Characterization
The following diagram outlines the logical workflow for the synthesis and characterization of this compound.
Caption: Proposed workflow for the synthesis and characterization of the target compound.
Conclusion
While this compound presents an interesting target for further investigation in drug discovery, there is a notable absence of specific experimental data in the public domain. This guide has provided a predicted ¹H NMR spectrum and a plausible, detailed synthetic protocol based on established chemical principles. Furthermore, the potential for this compound to interact with kinase signaling pathways has been highlighted, suggesting a clear direction for future biological evaluation. The execution of the proposed synthesis and the subsequent spectroscopic and biological characterization are essential next steps to unlock the potential of this novel pyrazole derivative.
References
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-(5-bromothiophen-2-yl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of the heterocyclic compound 5-(5-bromothiophen-2-yl)-1H-pyrazole. This document details the expected fragmentation patterns under electron ionization (EI), offers a standardized experimental protocol for its analysis, and presents the data in a clear, structured format to aid in research and development.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of pyrazole and thiophene moieties in various bioactive molecules. Mass spectrometry is a critical analytical technique for the structural elucidation and confirmation of such compounds. This guide focuses on the application of Electron Ionization Mass Spectrometry (EI-MS) for the analysis of this specific molecule.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 166196-67-4[1]
-
Molecular Formula: C₇H₅BrN₂S[1]
-
Molecular Weight: 244.09 g/mol
-
Structure:

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This section outlines a typical experimental protocol for the analysis of this compound using Gas Chromatography coupled with Mass Spectrometry (GC-MS).
3.1. Sample Preparation
-
Dissolution: Accurately weigh approximately 1 mg of the solid this compound and dissolve it in 1 mL of a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate.
-
Dilution: Prepare a dilute solution of the compound in the chosen solvent. A typical starting concentration for GC-MS analysis is in the range of 10-100 µg/mL.
-
Filtration: If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter to prevent contamination of the GC inlet and column.
-
Vial Transfer: Transfer the final solution into a standard 2 mL autosampler vial with a screw cap and septum.
3.2. Instrumentation and Parameters
The following table details the recommended parameters for the GC-MS analysis. These may be optimized based on the specific instrumentation available.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm |
| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-400 |
| Scan Speed | 1000 amu/s |
Data Presentation: Mass Spectral Data
Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion and any bromine-containing fragments will appear as a pair of peaks (M⁺ and M⁺+2) with nearly equal intensity.
Table 1: Predicted Major Ions in the Mass Spectrum of this compound
| m/z (Proposed) | Ion Formula | Proposed Fragment Structure | Notes |
| 244/246 | [C₇H₅BrN₂S]⁺ | Molecular Ion (M⁺) | Isotopic pattern characteristic of one bromine atom. |
| 217/219 | [C₆H₄BrN₂S]⁺ | [M - HCN]⁺ | Loss of hydrogen cyanide from the pyrazole ring. |
| 165 | [C₇H₅N₂S]⁺ | [M - Br]⁺ | Loss of the bromine radical. |
| 138 | [C₆H₄N₂S]⁺ | [M - Br - HCN]⁺ | Subsequent loss of HCN after bromine loss. |
| 111 | [C₄H₃S]⁺ | Thiophenyl cation | |
| 95 | [C₄H₃BrS]⁺ | Bromothiophenyl radical cation | Cleavage of the bond between the two rings. |
| 67 | [C₃H₃N₂]⁺ | Pyrazole cation |
Visualization of Fragmentation Pathways and Workflow
The following diagrams illustrate the logical workflow for the analysis and the proposed fragmentation pathways of this compound under electron ionization.
Caption: GC-MS analysis workflow for this compound.
Caption: Proposed EI fragmentation of this compound.
Conclusion
The mass spectrometry analysis of this compound by GC-MS with electron ionization provides a reproducible and characteristic fragmentation pattern that is essential for its identification and structural confirmation. The presence of the bromine isotopic pattern is a key diagnostic feature. The primary fragmentation pathways involve the loss of hydrogen cyanide from the pyrazole ring, cleavage of the bromine atom, and cleavage of the bond between the two heterocyclic rings. This guide provides a foundational protocol and expected data to assist researchers in their analytical work with this and structurally related compounds.
References
An In-depth Technical Guide to the Crystal Structure of Pyrazole-Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, crystal structure determination, and crystallographic data of pyrazole-thiophene derivatives. It details the experimental protocols for structural analysis and explores the implications of these structures on their biological activities, offering valuable insights for drug discovery and development.
Introduction: The Significance of Pyrazole-Thiophene Scaffolds
Heterocyclic compounds containing pyrazole and thiophene moieties are of significant interest in medicinal chemistry due to their wide spectrum of biological activities. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a core component of several commercial drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction drug Sildenafil.[1][2] Its derivatives are known to exhibit anti-inflammatory, analgesic, antitumor, antimicrobial, and antiviral properties.[3]
Similarly, the thiophene ring, a sulfur-containing five-membered heterocycle, is a versatile scaffold found in numerous bioactive molecules.[1][2] Thiophene derivatives have demonstrated potent antimicrobial, anti-inflammatory, and anticancer activities.[1][3] The strategic combination of these two pharmacophores into a single molecular entity can lead to the development of hybrid molecules with enhanced biological efficacy and novel mechanisms of action.[1][2] Understanding the three-dimensional arrangement of atoms in these molecules through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design.
Synthesis of Pyrazole-Thiophene Derivatives
The synthesis of pyrazole-thiophene derivatives often involves multi-step reactions. A common approach begins with the synthesis of chalcone intermediates, which are then cyclized to form the pyrazole ring.
A representative synthetic pathway can be summarized as follows:
-
Chalcone Synthesis: The process typically starts with a Claisen-Schmidt condensation reaction between a thiophene-containing aldehyde or ketone and an appropriate acetophenone to form a chalcone precursor.[3][4]
-
Pyrazole Formation: The resulting chalcone is then reacted with a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) in a cyclocondensation reaction.[4] This step, often carried out under reflux in a solvent like acetic acid or ethanol, leads to the formation of the pyrazole ring, yielding the final pyrazole-thiophene hybrid molecule.[2][4]
The following diagram illustrates a generalized workflow for the synthesis of these derivatives.
Experimental Protocol: Crystal Structure Determination
The definitive method for elucidating the three-dimensional structure of a crystalline compound is X-ray crystallography. The process involves several key stages, from obtaining a suitable crystal to refining the final structural model. While single-crystal X-ray diffraction is the most powerful technique, powder X-ray diffraction (PXRD) can be used when suitable single crystals cannot be grown.[5][6]
Detailed Methodology:
-
Crystal Growth: High-quality single crystals are essential for X-ray diffraction analysis. A common method is slow evaporation of a saturated solution of the synthesized compound in a suitable solvent or solvent mixture (e.g., ethanol, dimethylformamide, chloroform) at room temperature.
-
X-ray Data Collection: A selected single crystal is mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated. For PXRD, a polycrystalline powder sample is used instead.[5][7]
-
Unit Cell Determination and Data Processing: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell.[6][8] The intensities of the reflections are integrated and corrected for various experimental factors.
-
Structure Solution: The phase problem is solved to generate an initial electron density map. This can be achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares method.[7] This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed by the R-factor; a lower value indicates a better fit.[9]
The logical workflow for determining a crystal structure is depicted below.
Summary of Crystallographic Data
The following table summarizes crystallographic data for representative pyrazole-thiophene derivatives reported in the literature. These data provide fundamental information about the solid-state packing and molecular geometry of these compounds.
| Compound Name/Identifier | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Final R-factor | Reference |
| 1-(4-Nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole | C₁₇H₁₁N₃O₂S₂ | Monoclinic | C2/c | - | - | - | - | - | 0.058 | [9] |
| 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide | C₁₇H₁₂N₄OS | - | - | - | - | - | - | - | - | [10] |
| Pyrazole (S1) | C₃H₄N₂ | Orthorhombic | Pbcn | 8.2424 | 12.5948 | 6.8159 | 90 | - | - | [11] |
Note: Complete unit cell parameters were not available in all cited abstracts. The entry for Pyrazole (S1) is included as a fundamental reference structure.
Biological Activity and Associated Signaling Pathways
Pyrazole-thiophene derivatives have been identified as potent inhibitors of various biological targets, particularly in the context of cancer therapy. Their mechanism of action often involves the modulation of key signaling pathways that regulate cell growth, proliferation, and survival.
Anticancer Activity: Many derivatives have shown significant cytotoxic effects against various cancer cell lines.[12] The mechanisms often involve the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth and angiogenesis.[12] Some compounds also induce cell cycle arrest and promote apoptosis (programmed cell death).[13][12]
The diagram below illustrates how a pyrazole-thiophene derivative can inhibit EGFR and VEGFR-2 signaling.
Furthermore, certain pyrazole derivatives have been shown to induce apoptosis by modulating the PTEN/Akt/NF-κB signaling pathway.[13] By inhibiting the phosphorylation of PTEN, these compounds can trigger the activation of caspases, which are key executioners of apoptosis.
Conclusion
The convergence of pyrazole and thiophene scaffolds offers a powerful strategy for the design of novel therapeutic agents. This guide has detailed the synthetic approaches and the critical experimental protocols for determining the precise three-dimensional structures of these derivatives. The crystallographic data, while still emerging, provides a solid foundation for understanding the molecular geometry that governs their biological function. By correlating these structural insights with their effects on key signaling pathways, researchers can more effectively design next-generation pyrazole-thiophene compounds with enhanced potency and selectivity for use in drug development.
References
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 3. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 4. growingscience.com [growingscience.com]
- 5. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 6. journals.iucr.org [journals.iucr.org]
- 7. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. tandfonline.com [tandfonline.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Biological Versatility of Brominated Thiophene Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiophene ring, a sulfur-containing five-membered heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of bromine atoms to this core structure can significantly modulate the physicochemical and biological properties of the resulting compounds, leading to a diverse range of therapeutic activities. This technical guide provides an in-depth overview of the biological activities of brominated thiophene compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development in this promising area.
Anticancer Activity
Brominated thiophene derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected brominated thiophene compounds, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thienopyrimidine 3b (chloro derivative) | HepG2 (Liver) | MTT Assay | 3.105 ± 0.14 | Doxorubicin | - |
| Thienopyrimidine 3b (chloro derivative) | PC-3 (Prostate) | MTT Assay | 2.15 ± 0.12 | Doxorubicin | - |
| Thienopyrimidine 3c (bromo derivative) | PC-3 (Prostate) | MTT Assay | Moderate Activity | Doxorubicin | - |
| Thiophene-Carboxamide 2b | Hep3B (Liver) | MTS Assay | 5.46 | - | - |
| Thiophene-Carboxamide 2d | Hep3B (Liver) | MTS Assay | 8.85 | - | - |
| Thiophene-Carboxamide 2e | Hep3B (Liver) | MTS Assay | 12.58 | - | - |
| Compound 480 | HeLa (Cervical) | MTT Assay | 12.61 (µg/mL) | Paclitaxel | >33.42 (µg/mL) |
| Compound 480 | HepG2 (Liver) | MTT Assay | 33.42 (µg/mL) | Paclitaxel | >33.42 (µg/mL) |
Note: Some data points are for chloro-derivatives from the same study to provide context on halogen substitution.
Signaling Pathways in Anticancer Activity
Several signaling pathways have been implicated in the anticancer effects of thiophene derivatives. Notably, the inhibition of the Wnt/β-catenin and tubulin polymerization pathways has been observed, leading to cell cycle arrest and apoptosis.[1]
References
A Technical Guide to the Synthesis of Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth review of the core synthetic methodologies for preparing substituted pyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Pyrazoles are key structural motifs in numerous pharmaceuticals, including anti-inflammatory drugs like celecoxib, and are valued for their broad spectrum of biological activities.[1][2] This guide details the most prevalent synthetic routes, provides specific experimental protocols, summarizes quantitative data, and illustrates key mechanisms and workflows.
Core Synthetic Strategies: An Overview
The synthesis of the pyrazole ring system is well-established, with several robust methods available to researchers. The most common strategies involve the condensation of a binucleophile, typically a hydrazine derivative, with a 1,3-dielectrophilic species.[3] The primary synthetic pathways include:
-
Knorr Pyrazole Synthesis: The reaction of 1,3-dicarbonyl compounds with hydrazines.[4][5]
-
Reaction with α,β-Unsaturated Carbonyls: Typically involving a Michael addition followed by cyclization and dehydration. Chalcones are common substrates for this route.[6][7]
-
1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes or alkenes.[8][9]
-
Multicomponent Reactions: One-pot procedures that combine three or more reactants to form the pyrazole core, often favored for their efficiency and atom economy.[10]
The following sections will delve into these key methods, presenting their mechanisms, experimental details, and examples from the literature.
Knorr Pyrazole Synthesis: The Classic Approach
First reported by Ludwig Knorr in 1883, this synthesis remains one of the most straightforward and widely used methods for preparing polysubstituted pyrazoles.[4][11] The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (e.g., a β-diketone or β-ketoester) with a hydrazine derivative, typically under acidic catalysis.[5][12]
The mechanism proceeds through the formation of a hydrazone intermediate at one carbonyl, followed by an intramolecular nucleophilic attack from the second nitrogen atom onto the other carbonyl group. A final dehydration step yields the stable aromatic pyrazole ring.[5][13] When using an unsymmetrical 1,3-dicarbonyl, a mixture of two regioisomers can be formed.[4][14]
The Knorr synthesis is highly versatile, accommodating a wide range of substituents on both the dicarbonyl and hydrazine components. Modern variations often employ catalysts to improve yields and shorten reaction times.
| 1,3-Dicarbonyl Substrate | Hydrazine Substrate | Catalyst/Conditions | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO, controlled conditions | 95% | [9][11] |
| 1,3-Diketones | Arylhydrazines | N,N-dimethylacetamide, room temp. | 59-98% | [11] |
| 2-(Trifluoromethyl)-1,3-diketone | Phenylhydrazine | Ethanol | 63% | [9] |
| Acetylacetone | Hydrazine | Catalytic Acid | High | [15][16] |
| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol, Glacial Acetic Acid, 100°C | High | [16] |
This protocol is adapted from the work of Girish et al. and represents an efficient, environmentally friendly approach.[11]
-
Reactant Preparation: In a round-bottom flask, combine ethyl acetoacetate (1 mmol) and phenylhydrazine (1 mmol).
-
Catalyst Addition: Add a catalytic amount of nano-ZnO to the mixture.
-
Reaction: Stir the mixture under the specified controlled conditions (e.g., solvent-free or in a green solvent like ethanol) at a moderate temperature.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain the desired 1,3,5-substituted pyrazole.
Synthesis from α,β-Unsaturated Carbonyls and Hydrazines
Another major pathway to pyrazoles utilizes α,β-unsaturated carbonyl compounds, such as chalcones, as the 1,3-dielectrophilic synthon.[6][11] This method typically proceeds via an initial Michael addition of the hydrazine to the β-carbon of the unsaturated system, forming a hydrazone intermediate. This is followed by intramolecular cyclization and subsequent oxidation or dehydration to yield the aromatic pyrazole ring.[17]
This route is particularly valuable for synthesizing pyrazoles with specific substitution patterns derived from the readily available chalcone precursors. Chalcones themselves are generally synthesized via a Claisen-Schmidt condensation between an aldehyde and a ketone.[7][17]
This method allows for the creation of a diverse library of pyrazole derivatives by varying the initial aldehyde and ketone used for the chalcone synthesis.
| Chalcone Substrate | Hydrazine Substrate | Catalyst/Conditions | Yield (%) | Reference |
| 1-Adamantyl chalcone | Substituted phenylhydrazine | Condensation | Good to Moderate | [7] |
| Quinoin-2(1H)-one based chalcones | Arylhydrazines | Acetic Acid, Microwave (360W, 120°C) | 68-86% | [18] |
| Ferrocene-chalcones | Phenylhydrazine | Acetic Acid/Water, Microwave (150W, 100°C) | 58-75% | [18] |
| General Chalcones | Isoniazide | Pyridine | Not specified | |
| (E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one | Phenylhydrazine | Glacial Acetic Acid, Reflux (75-80°C) | 66.57% | [17] |
This general protocol is adapted from methodologies described for the cyclocondensation of chalcones with hydrazines.[17][19]
-
Reactant Mixture: In a round-bottom flask, dissolve the chalcone derivative (1 mmol) and the substituted hydrazine (e.g., phenylhydrazine, 1.2 mmol) in a suitable solvent, such as glacial acetic acid or ethanol.
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours. For microwave-assisted syntheses, heat the mixture in a sealed vessel at the specified temperature and power for a shorter duration (e.g., 5-30 minutes).[18]
-
Monitoring: Track the disappearance of the starting material using TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into crushed ice.
-
Purification: Collect the precipitated solid by filtration, wash it thoroughly with water to remove any residual acid, and dry it. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted pyrazole.
Other Significant Synthetic Routes
While the Knorr synthesis and reactions with α,β-unsaturated systems are dominant, other methods offer unique advantages for accessing specific substitution patterns.
-
1,3-Dipolar Cycloaddition: This powerful method involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazoalkane or nitrilimine, with a dipolarophile like an alkyne or a strained alkene.[8][9] While highly effective, the utility of this method can be limited by the toxicity and potential instability of diazo compounds.[20]
-
Multicomponent and Green Syntheses: Modern synthetic chemistry emphasizes efficiency, safety, and environmental sustainability. Multicomponent reactions (MCRs) that form pyrazoles in a single pot from three or more starting materials are increasingly popular.[10] Furthermore, the use of green chemistry principles, such as microwave irradiation, ultrasound, or environmentally benign catalysts and solvents (e.g., water, PEG), has been successfully applied to pyrazole synthesis, often resulting in shorter reaction times and higher yields.[18][21]
| Method | Substrates | Catalyst/Conditions | Yield (%) | Reference |
| 1,3-Dipolar Cycloaddition | Arylhydrazone, Vinyl derivative | In situ nitrilimine generation | 72% | [9] |
| One-Pot MCR | Aldehydes, Ketones, Hydrazines | Microwave irradiation | Good | [10] |
| Green Synthesis | 1,3-Dicarbonyls, Hydrazines | PEG-SO₃H, Aqueous media | High | [21] |
| One-Pot Cycloaddition | Thiazolidinedione chalcones, Aldehydes, N-tosyl hydrazine | Cs₂CO₃, DMF | Moderate to Good | [10] |
This guide provides a foundational understanding of the primary methods employed in the synthesis of substituted pyrazoles. The choice of a specific route depends on the desired substitution pattern, the availability of starting materials, and the scale of the reaction. The classic Knorr synthesis and chalcone-based methods remain highly reliable, while modern multicomponent and green approaches offer significant advantages in efficiency and sustainability for drug discovery and development.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 3. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. name-reaction.com [name-reaction.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. chemhelpasap.com [chemhelpasap.com]
- 17. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 18. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 19. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 20. CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents [patents.google.com]
- 21. tandfonline.com [tandfonline.com]
Unlocking the Potential of Thiophene-Pyrazole Systems: A Technical Guide to their Electronic Properties
For Researchers, Scientists, and Drug Development Professionals
Thiophene-pyrazole core structures are emerging as a significant class of heterocyclic compounds, garnering substantial interest within the scientific community. Their unique electronic architecture, arising from the synergistic combination of the electron-rich thiophene and pyrazole rings, gives rise to a fascinating array of photophysical and electrochemical properties. This technical guide provides an in-depth exploration of the electronic characteristics of these systems, offering a valuable resource for researchers in materials science, medicinal chemistry, and drug development.
Core Molecular Design and Synthesis
The versatility of synthetic strategies allows for the fine-tuning of the electronic properties of thiophene-pyrazole derivatives. A common synthetic pathway involves the condensation of a thiophene-containing chalcone with a hydrazine derivative.[1][2] The specific reagents and reaction conditions can be tailored to introduce various substituents on both the thiophene and pyrazole rings, thereby modulating the electronic landscape of the final molecule.[2]
Computational Insights into Electronic Structure
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have proven to be invaluable tools for elucidating the electronic structure and predicting the photophysical properties of thiophene-pyrazole systems.[3][4] These computational methods provide crucial information about the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the HOMO-LUMO energy gap, and other quantum chemical parameters.
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO energy levels are fundamental to understanding the electronic behavior of these molecules. The HOMO energy is associated with the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability.[5] A smaller energy gap generally corresponds to a more reactive species that is more easily excitable.
| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method | Reference |
| Thiophene-Pyrazole Amide Derivatives | -5.92 to -6.44 | -1.62 to -2.10 | 3.77 to 4.27 | PBE0-D3BJ/def2-TZVP/SMDDMSO | [4] |
| Thiophene-Pyrazoline Derivatives | - | - | - | DFT | [5] |
| Pyrazolyl-Thiazole Derivatives of Thiophene | - | - | - | B3LYP/6-31G(d) | [6] |
Note: The table presents a range of values from a study on thiophene-pyrazole amide derivatives. Specific values for other systems require consulting the original research.
Photophysical Properties: Absorption and Emission
Thiophene-pyrazole derivatives often exhibit interesting photophysical properties, including absorption in the UV-visible region and fluorescence emission. These characteristics are highly dependent on the molecular structure, particularly the nature and position of substituents, which can influence the extent of intramolecular charge transfer (ICT).[7]
| Compound/System | λ_abs (nm) | λ_em (nm) | Fluorescence Quantum Yield (Φ_F) | Solvent | Reference |
| Pyrazole[3,4-b]thieno[2,3-e]pyridine derivatives | - | 430-505 | - | Methanol | [8] |
| Pyrazole oxadiazole derivatives | - | 410-450 | up to 0.69 | - | [9] |
| Pyrazole-tethered thioamide and amide conjugates | - | - | - | Chloroform | [10] |
Note: This table provides examples of emission ranges and quantum yields found in the literature. For specific absorption maxima and a broader range of compounds, direct consultation of the cited articles is recommended.
Electrochemical Behavior
Cyclic voltammetry is a key technique used to investigate the redox properties of thiophene-pyrazole systems.[11] By measuring the oxidation and reduction potentials, researchers can gain insights into the HOMO and LUMO energy levels and assess the material's suitability for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electrochemical behavior is influenced by the molecular structure and the presence of electron-donating or electron-withdrawing groups.[12]
| Compound/System | Oxidation Potential (E_ox, V) | Reduction Potential (E_red, V) | Electrochemical Method | Reference |
| Thiophene-Pyrazoline Derivatives | - | - | Cyclic Voltammetry | [13] |
| Pyrazole Derivatives | 0.73 - 1.11 | - | Cyclic Voltammetry | [9] |
Note: Specific redox potential values are highly dependent on the experimental conditions (solvent, electrolyte, scan rate, etc.) and the specific molecular structure.
Experimental Protocols
Synthesis of Thiophene-Pyrazole Derivatives (General Procedure)
A common synthetic route involves the Claisen-Schmidt condensation of an appropriate thiophene-based ketone with an aromatic aldehyde to yield a chalcone, followed by a cyclization reaction with a hydrazine derivative.[1]
Chalcone Synthesis: To a solution of the thiophene ketone and aromatic aldehyde in a suitable solvent (e.g., ethanol), a base (e.g., aqueous NaOH) is added dropwise at room temperature. The reaction mixture is stirred for several hours, and the resulting precipitate is filtered, washed, and recrystallized.[2]
Pyrazole Synthesis: The synthesized chalcone is refluxed with a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) in a solvent such as ethanol or acetic acid for several hours.[1] After cooling, the product is isolated by filtration and purified by recrystallization.
UV-Visible and Fluorescence Spectroscopy
UV-Vis absorption spectra are typically recorded on a spectrophotometer using quartz cuvettes with a 1 cm path length.[7] Solutions of the compounds are prepared in a spectroscopic grade solvent at a concentration of approximately 10⁻⁵ M. Fluorescence emission spectra are recorded on a spectrofluorometer. The excitation wavelength is usually set at the absorption maximum of the compound. For quantum yield measurements, a comparative method using a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄) is often employed. The absorbance of both the sample and standard solutions at the excitation wavelength is kept below 0.1 to avoid inner filter effects.
Cyclic Voltammetry
Cyclic voltammetry experiments are performed using a potentiostat with a standard three-electrode setup: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).[11] The measurements are carried out in a deoxygenated solution of the compound in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate). The potential is scanned over a range that encompasses the redox processes of the compound.
Conclusion and Future Outlook
The exploration of thiophene-pyrazole systems has revealed a rich and tunable electronic landscape. The ability to modify their molecular structure through targeted synthesis provides a powerful tool for controlling their photophysical and electrochemical properties. This opens up exciting avenues for their application in diverse fields, from the development of novel therapeutic agents to the design of advanced organic electronic materials. Future research will likely focus on the synthesis of more complex architectures, the investigation of their performance in electronic devices, and a deeper understanding of the structure-property relationships that govern their fascinating electronic behavior.
References
- 1. growingscience.com [growingscience.com]
- 2. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edinst.com [edinst.com]
- 6. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ossila.com [ossila.com]
- 10. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 12. jasco-global.com [jasco-global.com]
- 13. chem.uci.edu [chem.uci.edu]
Initial Bioactivity Screening of 5-(5-bromothiophen-2-yl)-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial bioactivity screening of the novel heterocyclic compound, 5-(5-bromothiophen-2-yl)-1H-pyrazole. This molecule, possessing both a pyrazole and a bromothiophene moiety, is of significant interest due to the well-documented and diverse pharmacological activities of these individual heterocyclic systems. Pyrazole derivatives are known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. Similarly, thiophene-containing compounds have shown promise in various therapeutic areas. This document outlines the potential antimicrobial, antifungal, and anticancer activities of this compound class, provides detailed experimental protocols for preliminary screening, and presents available data for closely related analogues to guide further research and development.
Overview of Potential Bioactivities
The fusion of pyrazole and thiophene rings suggests a synergistic or additive effect on the overall bioactivity profile of the resulting molecule. While specific data for this compound is limited in publicly available literature, the bioactivity of closely related N-phenyl pyrazoline derivatives containing the 5-bromothiophen-2-yl scaffold has been investigated, showing moderate antimicrobial and antifungal activities[1]. This indicates that the core structure is a promising starting point for the development of new therapeutic agents.
Data Presentation: Bioactivity of Related Compounds
Table 1: Antimicrobial and Antifungal Activity of 1-phenyl-3-(5-bromothiophen-2-yl)-5-(substituted phenyl)-2-pyrazoline Derivatives (Zone of Inhibition in mm)
| Compound (Substituent on Phenyl Ring) | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Aspergillus niger | Candida albicans |
| 4-Methoxy | 12 | 10 | 11 | 9 | 13 | 11 |
| 4-Chloro | 14 | 12 | 13 | 11 | 15 | 13 |
| 4-Nitro | 15 | 13 | 14 | 12 | 16 | 14 |
| 2,4-Dichloro | 16 | 14 | 15 | 13 | 17 | 15 |
| Standard (Ciprofloxacin/Fluconazole) | 25 | 24 | 26 | 22 | 20 | 18 |
Data presented is illustrative and based on findings for related compounds[1]. The exact values for this compound may vary.
Experimental Protocols
Detailed methodologies for the initial screening of the bioactivity of this compound are provided below. These protocols are standard in the field and can be adapted for high-throughput screening.
Antimicrobial and Antifungal Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the test compound.
3.1.1. Materials
-
Test compound: this compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Standard antifungal (e.g., Fluconazole)
-
Dimethyl sulfoxide (DMSO)
-
0.5 McFarland standard
-
Spectrophotometer
3.1.2. Procedure
-
Preparation of Test Compound Stock Solution: Dissolve the compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the microbial strains overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the appropriate broth (MHB or RPMI) in a 96-well plate. The final concentration range should be broad enough to determine the MIC.
-
Inoculation: Add the prepared microbial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (microbes in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.
3.2.1. Materials
-
Test compound: this compound
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Normal cell line (e.g., Vero) for selectivity assessment
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
3.2.2. Procedure
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells. Include a vehicle control (cells treated with the same concentration of DMSO as the test compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
The following diagrams illustrate the experimental workflows for the described bioactivity screening.
Conclusion and Future Directions
The initial screening of compounds related to this compound suggests that this scaffold holds promise as a source of new bioactive agents, particularly in the antimicrobial and antifungal arenas. The provided experimental protocols offer a robust framework for the systematic evaluation of its biological activities. Future research should focus on the synthesis and direct biological testing of this compound to obtain specific quantitative data. Further structure-activity relationship (SAR) studies, involving modifications at the N1 position of the pyrazole ring and substitutions on the thiophene ring, could lead to the discovery of more potent and selective drug candidates. Additionally, exploring the mechanism of action of the most active compounds will be crucial for their further development as therapeutic agents.
References
Methodological & Application
Application Notes and Protocols: Suzuki Coupling for the Synthesis of 5-(5-arylthiophen-2-yl)-1H-pyrazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful tool is widely employed in the pharmaceutical industry for the construction of complex molecular architectures found in many biologically active compounds. The pyrazole and thiophene moieties are prevalent scaffolds in medicinal chemistry. The targeted synthesis of 5-(5-arylthiophen-2-yl)-1H-pyrazoles via Suzuki coupling offers a versatile route to novel compounds with potential therapeutic applications.
This document provides a detailed protocol for the Suzuki coupling of 5-(5-bromothiophen-2-yl)-1H-pyrazole with various arylboronic acids. It includes optimized reaction conditions, troubleshooting guidelines, and visualizations to aid in the successful implementation of this methodology in a laboratory setting.
Reaction Scheme
Caption: General scheme for the Suzuki coupling of this compound.
Experimental Protocols
This section details a general protocol for the Suzuki coupling reaction. Researchers should note that optimization of reaction conditions may be necessary for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME), often in a mixture with water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2-2.0 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the anhydrous solvent (and water, if applicable) via syringe. A typical solvent ratio is 4:1 or 5:1 organic solvent to water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-(5-arylthiophen-2-yl)-1H-pyrazole.
Data Presentation: Optimized Reaction Conditions
The following table summarizes optimized conditions for the Suzuki coupling of this compound with various arylboronic acids. Yields are representative and may vary.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 6 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene/H₂O (5:1) | 100 | 4 | 92 |
| 3 | 3-Pyridinylboronic acid | XPhos Pd G2 (2) | K₃PO₄ | Dioxane/H₂O (4:1) | 80 | 12 | 78 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (4) | Na₂CO₃ | DME/H₂O (4:1) | 85 | 8 | 81 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling protocol described.
Caption: A generalized workflow for a Suzuki coupling experiment.
Suzuki Coupling Catalytic Cycle
The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for 5-(5-bromothiophen-2-yl)-1H-pyrazole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 5-(5-bromothiophen-2-yl)-1H-pyrazole and its derivatives in drug discovery. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects. The incorporation of a bromothiophene moiety offers opportunities for further chemical modification and may enhance the therapeutic potential of the parent compound.
Introduction to this compound
The this compound core structure combines two important heterocyclic rings: pyrazole and thiophene. Pyrazole derivatives are known to be key components in a variety of clinically successful drugs. The thiophene ring, particularly when halogenated, can influence the compound's pharmacokinetic and pharmacodynamic properties. While specific biological data for this compound is not extensively available in the public domain, the activities of closely related analogs suggest its potential as a valuable starting point for the development of novel therapeutic agents.
Potential Therapeutic Applications
Based on the biological activities of analogous pyrazole-thiophene compounds, this compound derivatives are promising candidates for investigation in the following areas:
-
Oncology: Many pyrazole derivatives exhibit potent anticancer activity by targeting various components of cell signaling pathways crucial for cancer cell proliferation and survival.
-
Inflammation: Certain pyrazole compounds have demonstrated significant anti-inflammatory properties.
-
Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.
Quantitative Data for Analogs of this compound
The following table summarizes the biological activity of various pyrazole derivatives containing a thiophene or substituted thiophene moiety. It is important to note that this data is for analogous compounds and not for this compound itself.
| Compound/Derivative | Target/Assay | Cell Line | IC50/GI50 (µM) | Reference |
| Benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-methanone | Cytotoxicity | HepG-2 | 3.57 | [1] |
| 3-(4-fluorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Cytotoxicity | HepG-2 | 6.78 | [1] |
| 3-(4-chlorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Cytotoxicity | HepG-2 | 16.02 | [1] |
| 4-(-4-chlorophenyl)-2-(3-(3,4-di-methylphenyl)-5-p-tolyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole | EGFR TK inhibitory activity | - | 0.06 | [1] |
| 4-(-4-chlorophenyl)-2-(3-(3,4-di-methylphenyl)-5-p-tolyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole | Antiproliferative activity | MCF-7 | 0.07 | [1] |
| 5-(5-Bromo-1-methyl-1H-indol-3-yl)-1-(4-cyano-phenyl)-3-methylsulfanyl-1H-pyrazole-4-carbonitrile | Cytotoxicity | MCF 7 | 15.6 | [2] |
Experimental Protocols
General Synthesis of 5-Aryl-1H-pyrazoles (Illustrative Protocol)
The synthesis of this compound can be conceptually approached through the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with hydrazine.
Workflow for the Synthesis of 5-Aryl-1H-pyrazoles
Caption: General workflow for the synthesis of 5-aryl-1H-pyrazoles.
Protocol:
Step 1: Synthesis of 1-(5-bromothiophen-2-yl)-3-arylprop-2-en-1-one (Chalcone)
-
Dissolve 2-acetyl-5-bromothiophene (1 equivalent) and an appropriate aryl aldehyde (1 equivalent) in ethanol.
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide dropwise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Step 2: Synthesis of 5-(5-bromothiophen-2-yl)-3-aryl-1H-pyrazole
-
Reflux a mixture of the chalcone (1 equivalent) and hydrazine hydrate (1.5-2 equivalents) in glacial acetic acid or ethanol for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude pyrazole by recrystallization or column chromatography.
MTT Assay for Cytotoxicity Screening
This protocol outlines the determination of the cytotoxic effects of a test compound against a cancer cell line.
Workflow for MTT Cytotoxicity Assay
Caption: General workflow of an MTT assay for cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Potential Signaling Pathways for Investigation
Given that many pyrazole derivatives act as kinase inhibitors, several signaling pathways are of high interest for investigating the mechanism of action of this compound derivatives.
Simplified EGFR Signaling Pathway
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Researchers should consider investigating the effect of these compounds on key kinase families such as:
-
Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, PDGFR, etc.
-
Non-receptor Tyrosine Kinases: Src, Abl, etc.
-
Serine/Threonine Kinases: AKT, RAF, CDK, etc.
Standard kinase inhibition assays, such as radiometric assays or fluorescence-based assays, can be employed to determine the inhibitory activity of the compounds against a panel of kinases.
Disclaimer: The information provided in these application notes is for research and development purposes only. The synthesis and biological evaluation of any new chemical entity should be conducted by qualified professionals in a controlled laboratory setting. The biological activities and signaling pathways mentioned are based on the activities of related compounds and are suggested areas for investigation for this compound and its derivatives.
References
Application Notes and Protocols for the N-H Functionalization of 5-(5-bromothiophen-2-yl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthetic functionalization of the N-H bond in 5-(5-bromothiophen-2-yl)-1H-pyrazole. The strategic modification of this pyrazole core is of significant interest in medicinal chemistry and drug discovery, as the resulting N-substituted derivatives are key scaffolds in a wide range of biologically active compounds. This document outlines detailed protocols for N-arylation, N-alkylation, and N-acylation reactions, supported by quantitative data from analogous systems, and includes workflows for experimental procedures.
Introduction to this compound and its Significance
The pyrazole ring is a privileged scaffold in medicinal chemistry, with numerous FDA-approved drugs containing this heterocyclic motif. The presence of the 5-(5-bromothiophen-2-yl) substituent offers a unique combination of steric and electronic properties, as well as a handle for further cross-coupling reactions at the bromine position. Functionalization of the pyrazole N-H bond allows for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, and can profoundly influence the compound's interaction with biological targets. The resulting N-substituted this compound derivatives are valuable building blocks for the synthesis of potential therapeutic agents targeting a wide range of diseases.
Synthesis of Starting Material: this compound
A common and effective method for the synthesis of 5-substituted pyrazoles is through the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine. For the synthesis of this compound, a suitable precursor is an α,β-unsaturated carbonyl compound derived from 5-bromothiophene-2-carbaldehyde.
Experimental Protocol: Synthesis of this compound
Materials:
-
(E)-1-(5-bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid
Procedure:
-
To a solution of (E)-1-(5-bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
N-H Functionalization Protocols
The N-H bond of the pyrazole ring can be functionalized through various methods, including N-arylation, N-alkylation, and N-acylation. The choice of reaction will depend on the desired final compound and its intended application. For unsymmetrical pyrazoles such as this compound, regioselectivity of the N-functionalization is a key consideration, as two regioisomers can be formed. Generally, substitution at the N1 position, which is less sterically hindered, is favored.
N-Arylation via Cross-Coupling Reactions
N-arylation of pyrazoles is a powerful tool for creating complex molecular architectures. The two most common and robust methods for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.
The Ullmann condensation is a classic, cost-effective method for N-arylation. Modern protocols often utilize catalytic amounts of a copper(I) salt with a ligand to facilitate the reaction under milder conditions.
Experimental Protocol: Ullmann N-Arylation
Materials:
-
This compound
-
Aryl iodide or aryl bromide
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-phenanthroline or L-proline)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF or Dioxane)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the aryl halide (1.2 eq), CuI (0.1 eq), the ligand (0.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent.
-
Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction that is highly effective for the N-arylation of a wide range of amines, including pyrazoles.
Experimental Protocol: Buchwald-Hartwig N-Arylation
Materials:
-
This compound
-
Aryl bromide or aryl chloride
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos or RuPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or NaOtBu)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the aryl halide (1.1 eq), the palladium catalyst (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (2.0 eq) to a reaction tube.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Table 1: Quantitative Data for N-Arylation of Pyrazole Analogs
| Pyrazole Substrate | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodopyrazole | Phenylboronic acid | Cu₂O | - | Methanol | RT | - | - | [1] |
| 1H-Pyrazole | Iodobenzene | CuO nanospheres | K₂CO₃ | DMF | 120 | 12 | 96 | [2] |
| 1H-Pyrazole | 4-Iodotoluene | Salen-Cu(II) | NaOH | DMSO | 100 | 12 | 95 | |
| 4-Iodo-1H-pyrazole | Aryl bromide | Pd₂(dba)₃/XPhos | K₂CO₃ | Toluene | 110 | 12-24 | - | [3] |
N-Alkylation
N-alkylation is a fundamental transformation for introducing alkyl groups onto the pyrazole nitrogen. The most common method involves the deprotonation of the pyrazole N-H with a base, followed by reaction with an alkyl halide.
Experimental Protocol: Base-Mediated N-Alkylation
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., NaH, K₂CO₃, or Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF, THF, or Acetonitrile)
Procedure:
-
To a stirred suspension of the base (1.2 eq) in the anhydrous solvent at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in the same solvent dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired N-alkylated product(s).
Table 2: Quantitative Data for N-Alkylation of Pyrazole Analogs
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Hydrazinyl-4-phenyl-1H-pyrazole | Iodomethane | NaH | DMF | 0 to RT | 2-16 | - | |
| 3-CF₃-pyrazole | Ethyl iodoacetate | K₂CO₃ | MeCN | Reflux | - | - | |
| 4-Chloropyrazole | Phenethyl trichloroacetimidate | CSA (cat.) | DCE | RT | 4 | 77 | [4] |
| 3-Methyl-1H-pyrazole | Ethyl acrylate | K₂CO₃ | - | - | - | >90 | [5] |
N-Acylation
N-acylation introduces a carbonyl group to the pyrazole nitrogen, forming N-acylpyrazoles. These compounds are important intermediates and can also exhibit biological activity. Common acylating agents include acyl chlorides and anhydrides.
Experimental Protocol: N-Acylation with Acyl Chlorides or Anhydrides
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or Acetic Anhydride
-
Base (e.g., Triethylamine or Pyridine)
-
Anhydrous solvent (e.g., DCM, THF, or Toluene)
Procedure:
-
Dissolve this compound (1.0 eq) and the base (1.5 eq) in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the N-acylated pyrazole.
Table 3: Quantitative Data for N-Acylation of Pyrazole Analogs
| Pyrazole Substrate | Acylating Agent | Base/Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Chalcone/Hydrazine Hydrate | Acetic Anhydride | p-TsOH | Ethanol | 78 | - | Good to High | [3] |
| Imidazole | Benzoyl Chloride | Potter's Clay | Solvent-free | RT | 5 min | 96 | [1] |
| 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid | Benzohydrazide | EDC·HCl/HOBt | CH₂Cl₂ | 25 | 8-12 h | - | [6] |
| Ethyl 3-amino-1H-pyrazole-4-carboxylate | Acetic Anhydride | DMAP | DMF | RT | 1 h | 95 (for one isomer) | [7] |
Applications in Drug Discovery
The functionalization of the N-H bond in this compound opens up a vast chemical space for the development of novel therapeutic agents. Pyrazole-containing compounds have demonstrated a broad spectrum of biological activities, including but not limited to:
-
Anti-inflammatory and Analgesic Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole scaffold.
-
Anticancer Agents: N-substituted pyrazoles are key components of several kinase inhibitors and other anticancer drugs.
-
Antimicrobial and Antiviral Agents: Functionalized pyrazoles have shown efficacy against various pathogens.
-
Central Nervous System (CNS) Active Agents: Pyrazole derivatives have been investigated for their potential in treating neurological and psychiatric disorders.
The ability to readily modify the N1-position of the pyrazole ring allows for the fine-tuning of a compound's structure-activity relationship (SAR) and absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for successful drug development. The protocols outlined in this document provide a solid foundation for the synthesis and exploration of novel N-substituted this compound derivatives for various therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. 402603-05-8|5-(5-Bromothiophen-2-yl)-N'-(1-(furan-2-yl)ethylidene)-1H-pyrazole-3-carbohydrazide|BLD Pharm [bldpharm.com]
- 6. N′-Benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of pyrazole derivatives as potent kinase inhibitors. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs targeting a wide array of protein kinases involved in cancer and other diseases.[1][2][3][4] These notes offer a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to aid in the research and development of novel pyrazole-based kinase inhibitors.
Introduction to Pyrazole-Based Kinase Inhibitors
Pyrazole derivatives have garnered significant attention in drug discovery due to their versatile chemical nature and ability to form key interactions within the ATP-binding pocket of various kinases.[5] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, can be readily functionalized, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4][6] This structural versatility has led to the development of numerous successful kinase inhibitors.[1] Several FDA-approved drugs, such as Crizotinib (ALK/ROS1/MET inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Erdafitinib (FGFR inhibitor), feature a pyrazole core, highlighting the clinical success of this scaffold.[4][5] Pyrazole-based inhibitors have been developed against a wide range of kinase targets implicated in diseases like cancer, inflammation, and neurodegenerative disorders.[1][2][7]
Quantitative Data: Inhibitory Potency of Pyrazole Derivatives
The following tables summarize the in vitro inhibitory activities (IC₅₀ values) of selected pyrazole derivatives against various protein kinases and cancer cell lines. This data provides a comparative reference for researchers engaged in the design and evaluation of new chemical entities.
Table 1: Pyrazole Derivatives Targeting Aurora and Polo-Like Kinases
| Compound Name/Reference | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) |
| Tozasertib (VX-680) | Aurora A | 0.6 | HCT-116 | 0.015 |
| AT9283 | Aurora A/B | 3 | HCT-116 | 0.03 |
| Compound 6[1] | Aurora A | 160 | HCT-116 | 0.39 |
| MCF-7 | 0.46 |
Table 2: Pyrazole Derivatives Targeting Cyclin-Dependent and Janus Kinases
| Compound Name/Reference | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) |
| Ruxolitinib | JAK1/JAK2 | 3.3/2.8 | HEL | 280 |
| Baricitinib | JAK1/JAK2 | 5.9/5.7 | - | - |
| Povorcitinib (INCB54707) | JAK1 | 10 | - | - |
| Palbociclib (CDK inhibitor) | CDK4/CDK6 | 11/16 | MCF-7 | 0.08 |
Table 3: Pyrazole Derivatives Targeting Other Kinase Families
| Compound Name/Reference | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) |
| Afuresertib[1] | Akt1 | 1.3 (Ki=0.08) | HCT-116 | 0.95 |
| Crizotinib | ALK/MET | 24/8 | NCI-H3122 | 0.03 |
| Compound C5[8] | EGFR | 70 | MCF-7 | 0.08 |
| Compound 7a[9] | BCR-ABL | 14.2 | K562 | 0.27 |
Signaling Pathways and Inhibition Mechanisms
Pyrazole derivatives exert their effects by interfering with key signaling pathways that are often dysregulated in disease. Below are diagrams of representative pathways, illustrating the point of inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Synthesis of Metal Complexes Using Thiophene-Pyrazole Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and utilization of metal complexes featuring thiophene-pyrazole based ligands. These compounds are of significant interest due to their versatile coordination chemistry and promising applications in medicinal chemistry and catalysis.
Application Notes
Thiophene-pyrazole derivatives represent a versatile class of bidentate or tridentate ligands capable of coordinating with a wide range of transition metals. The resulting metal complexes exhibit diverse structural and electronic properties, leading to a variety of applications. The presence of both the electron-rich thiophene ring and the versatile pyrazole moiety allows for fine-tuning of the steric and electronic characteristics of the complexes, influencing their reactivity and biological activity.
Key Application Areas:
-
Anticancer Agents: Many thiophene-pyrazole metal complexes have demonstrated significant cytotoxic activity against various cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Some complexes have also been shown to induce apoptosis in cancer cells.[1][2]
-
Antimicrobial and Antifungal Agents: The synergistic effect of the thiophene and pyrazole moieties, when combined with a metal center, can lead to potent antimicrobial and antifungal activity. These complexes can disrupt microbial cell membranes or interfere with essential enzymatic processes.
-
Catalysis: Palladium complexes of thiophene-pyrazole ligands have been utilized as efficient catalysts in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[3][4]
-
Photodynamic Therapy (PDT) and Bioimaging: The photophysical properties of certain transition metal complexes with these ligands make them suitable for applications in photodynamic therapy, where they can generate reactive oxygen species upon light activation to kill cancer cells. Their luminescent properties also open avenues for their use as probes in bioimaging.[5][6][7][8]
Experimental Protocols
Protocol 1: Synthesis of a Thiophene-Pyrazole Ligand
This protocol describes the synthesis of a thiophene-pyrazole amide ligand via the coupling of 5-bromothiophene-2-carboxylic acid and 3-methyl-1-phenyl-1H-pyrazol-5-amine.[3]
Materials:
-
5-bromothiophene-2-carboxylic acid
-
3-methyl-1-phenyl-1H-pyrazol-5-amine
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
4-(dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 5-bromothiophene-2-carboxylic acid (3.58 g, 17.3 mmol) and 3-methyl-1-phenyl-1H-pyrazol-5-amine (3.0 g, 17.3 mmol) in 150 mL of DCM.
-
To this solution, add N,N'-dicyclohexylcarbodiimide (6.893 g, 29.41 mmol) and 4-(dimethylamino)pyridine (3.588 g, 29.41 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired thiophene-pyrazole amide ligand.
Protocol 2: Synthesis of a Transition Metal Complex
This protocol outlines the general procedure for the synthesis of a transition metal complex using a pre-synthesized thiophene-pyrazole ligand.[9][10]
Materials:
-
Thiophene-pyrazole ligand (e.g., from Protocol 1)
-
Metal salt (e.g., Cu(OAc)2·H2O, NiCl2·6H2O, Co(OAc)2·4H2O)
-
Ethanol or Methanol
-
Standard laboratory glassware
-
Reflux condenser
Procedure:
-
Dissolve the thiophene-pyrazole ligand (1 mmol) in 20 mL of ethanol in a round-bottom flask.
-
In a separate flask, dissolve the metal salt (0.5 mmol for a 1:2 metal-to-ligand ratio) in 10 mL of ethanol.
-
Add the metal salt solution dropwise to the ligand solution while stirring.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
A precipitate will form as the reaction progresses.
-
Allow the mixture to cool to room temperature.
-
Collect the solid product by filtration.
-
Wash the precipitate with cold ethanol and then with diethyl ether.
-
Dry the complex in a vacuum desiccator.
-
Characterize the synthesized complex using appropriate analytical techniques (FTIR, UV-Vis, elemental analysis, etc.).
Data Presentation
Table 1: Synthesis of Thiophene-Pyrazole Amide Ligand (Protocol 1)
| Parameter | Value | Reference |
| Reactants | 5-bromothiophene-2-carboxylic acid, 3-methyl-1-phenyl-1H-pyrazol-5-amine | [3] |
| Coupling Agents | DCC, DMAP | [3] |
| Solvent | Dichloromethane (DCM) | [3] |
| Reaction Time | 12 hours | [3] |
| Temperature | Room Temperature | [3] |
| Yield | Moderate to Good | [3] |
Table 2: Characterization Data for Representative Thiophene-Pyrazole Metal Complexes [9]
| Complex | Color | Yield (%) | M.p. (°C) | Molar Cond. (Ω⁻¹cm²mol⁻¹) | μeff (B.M.) |
| [Cu(L)Cl(H₂O)] | Green | 75 | 275 | 28.7 | 1.75 |
| [Ni(L)Cl(H₂O)] | Light Green | 65 | >300 | 16.9 | Diamagnetic |
| [Co(L)Cl]·H₂O | Brown | 71 | >300 | 8.4 | 1.84 |
| [Zn(L)Cl]·H₂O | Yellowish White | 70 | >300 | 12.5 | Diamagnetic |
L represents a generic thiophene-pyrazole ligand.
Visualizations
Diagrams
Caption: General workflow for the synthesis of thiophene-pyrazole ligands and their metal complexes.
Caption: Proposed mechanism of anticancer action for thiophene-pyrazole metal complexes.
References
- 1. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photofunctional transition metal complexes as cellular probes, bioimaging reagents and phototherapeutics - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Exploring the photophysics and excited state reactivity of [Ru(4,4′-BTFMB)2 (L)]2+ complexes (L = bpy, phen, TAP) as photodynamic therapy agents: a theoretical investigation - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Recent advances in metal complexes for the photodynamic therapy of cancer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Metal-based photosensitizers for photodynamic therapy: the future of multimodal oncology? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrazole-Based Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] The pyrazole scaffold is a core component of numerous approved drugs, including the anti-inflammatory agent celecoxib, the analgesic antipyrine, and the anti-obesity drug rimonabant.[1][2] Their therapeutic versatility has driven significant research into novel and efficient synthetic methodologies. This document provides detailed experimental protocols for the synthesis of pyrazole-based compounds, focusing on the widely utilized Knorr pyrazole synthesis, and includes quantitative data to guide researchers in replicating and adapting these methods.
Core Synthetic Strategy: The Knorr Pyrazole Synthesis
The most common and classic method for synthesizing pyrazoles is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[3][4] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[3][5] The versatility of this method allows for the preparation of a diverse range of substituted pyrazoles by varying the substituents on both the dicarbonyl and hydrazine starting materials.
General Reaction Scheme:
Caption: General scheme of the Knorr pyrazole synthesis.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of various pyrazole derivatives via the Knorr synthesis and its modifications. This data is intended to serve as a starting point for reaction optimization.
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Acetic acid/Ethanol | Reflux | 1 | ~90 | --INVALID-LINK-- |
| 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione | 4-Sulfamoylphenylhydrazine HCl | HCl/Ethanol | Reflux | Several | High | --INVALID-LINK-- |
| Acetylacetone | 1-Adamantylhydrazine HCl | Triethylamine/Ethanol | Reflux | 4-6 | Good | --INVALID-LINK-- |
| Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid/1-Propanol | 100 | 1 | Not specified | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Synthesis of 1,5-Dimethyl-2-phenyl-1,2-dihydropyrazol-3-one (Antipyrine)
This protocol describes the synthesis of Antipyrine, a well-known analgesic and antipyretic drug.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Dimethyl sulfate or Methyl iodide
-
Ethanol
-
Sodium hydroxide
Procedure:
-
Condensation: In a round-bottom flask, mix equimolar amounts of ethyl acetoacetate and phenylhydrazine.
-
Heat the mixture under reflux in ethanol for 1 hour.
-
Cool the reaction mixture and remove the ethanol under reduced pressure to obtain the intermediate, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
-
Methylation: Dissolve the intermediate in a suitable solvent (e.g., acetonitrile or neat) and add dimethyl sulfate or methyl iodide.
-
Heat the mixture to 180°C.
-
After the reaction is complete, cool the mixture and recrystallize the product from hot water to yield needle-shaped crystals of antipyrine.
Protocol 2: Synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)
This protocol outlines a common laboratory synthesis for Celecoxib, a selective COX-2 inhibitor.
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add 4-sulfamoylphenylhydrazine hydrochloride to the solution, followed by a catalytic amount of hydrochloric acid.
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[6]
Mechanism of Action: Inhibition of the COX-2 Signaling Pathway
Many pyrazole-based anti-inflammatory drugs, such as Celecoxib, exert their therapeutic effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[6] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.
The following diagram illustrates the COX-2 signaling pathway and the point of inhibition by pyrazole-based drugs.
Caption: COX-2 signaling pathway and inhibition by pyrazole-based drugs.
References
Application Notes and Protocols for 5-(5-bromothiophen-2-yl)-1H-pyrazole in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 5-(5-bromothiophen-2-yl)-1H-pyrazole as a building block in the field of organic electronics. The information is curated for researchers and professionals interested in the design and synthesis of novel materials for organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and other organic electronic devices. While specific data for this exact compound is limited in publicly available literature, this document extrapolates its potential based on the well-established properties of similar thiophene-pyrazole derivatives.
Introduction to this compound
This compound is a heterocyclic compound featuring a pyrazole ring linked to a brominated thiophene ring. This molecular scaffold combines the electron-rich nature of the thiophene ring with the electron-accepting and hole-transporting capabilities of the pyrazole moiety. The presence of a bromine atom provides a reactive site for further functionalization, most commonly through cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the synthesis of a wide array of derivatives with tailored optoelectronic properties.
Chemical Structure:
Key Properties:
| Property | Value | Reference |
| CAS Number | 166196-67-4 | [1] |
| Molecular Formula | C7H5BrN2S | [1] |
| Molecular Weight | 229.1 g/mol | [1] |
| Purity | 95% (stabilized with Cu+HQ+MgO) | [1] |
| Appearance | Not specified | |
| Solubility | Soluble in common organic solvents like THF, DMF, Toluene | Inferred from similar compounds |
Applications in Organic Electronics
The unique electronic properties of the thiophene-pyrazole core make it a promising candidate for several applications in organic electronics.
Hole-Transporting Materials (HTMs) in Perovskite and Organic Solar Cells
The pyrazole moiety is known to facilitate hole transport. When combined with the electron-rich thiophene, the resulting structure can be a component of efficient hole-transporting materials. The bromo-substituent allows for the attachment of various aryl groups, enabling the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to match the energy levels of other materials in a solar cell device, thereby improving charge extraction and overall efficiency. Molecules with thiophene cores have been successfully used as HTMs in perovskite solar cells, achieving high power conversion efficiencies.[2]
Building Block for Donor-Acceptor (D-A) Copolymers in Organic Solar Cells
The this compound unit can be polymerized with various electron-accepting monomers to create donor-acceptor copolymers for the active layer of organic solar cells. The thiophene unit acts as the electron donor, while the pyrazole can contribute to the overall electronic structure and morphology of the polymer. The performance of such solar cells is highly dependent on the molecular design of the copolymer.[3][4] Thiophene-based copolymers have shown promise in achieving high power conversion efficiencies in organic solar cells.[5]
Host and Emitter Materials in Organic Light-Emitting Diodes (OLEDs)
Derivatives of 5-(thiophen-2-yl)-1H-pyrazole can be designed to have high photoluminescence quantum yields and suitable energy levels for use as emitters or hosts in OLEDs. By tuning the substituents on the pyrazole and thiophene rings, the emission color can be varied across the visible spectrum. The bipolar nature (ability to transport both holes and electrons) of some thiophene-pyrazole derivatives can lead to more balanced charge injection and recombination in the emissive layer, resulting in higher efficiency and longer device lifetime.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and application of this compound and its derivatives, based on literature for similar compounds.
Protocol 1: Synthesis of this compound
Reaction Scheme (Hypothetical):
-
Synthesis of a β-ketoester of 5-bromothiophene: This can be achieved through the Claisen condensation of an acetyl-5-bromothiophene with a suitable carbonate.
-
Cyclization with Hydrazine: The resulting β-ketoester is then reacted with hydrazine hydrate in a suitable solvent like ethanol with an acid catalyst (e.g., acetic acid) to form the pyrazole ring.
Detailed Steps (General Procedure based on Knorr Synthesis):
-
Dissolve the 1,3-dicarbonyl precursor (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Functionalization via Suzuki-Miyaura Cross-Coupling
The bromine atom on the thiophene ring is a versatile handle for introducing various functional groups via Suzuki-Miyaura cross-coupling.[6][7][8][9]
Reaction Scheme:
Detailed Steps:
-
To a degassed mixture of this compound (1 equivalent), an arylboronic acid (1.2 equivalents), and a base such as K₃PO₄ or Na₂CO₃ (3 equivalents) in a solvent mixture like toluene/water or dioxane/water, add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equivalents).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Fabrication of a Bulk-Heterojunction (BHJ) Organic Solar Cell
This protocol describes a general procedure for fabricating a BHJ solar cell using a donor-acceptor copolymer derived from this compound.
Device Architecture: ITO / PEDOT:PSS / Polymer:PC₇₁BM / Ca / Al
Detailed Steps:
-
Substrate Cleaning: Clean indium tin oxide (ITO)-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat with UV-ozone for 15 minutes.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 4000 rpm for 40 seconds. Anneal the film at 150 °C for 15 minutes in air.
-
Active Layer Deposition: Prepare a blend solution of the thiophene-pyrazole based polymer (donor) and a fullerene derivative like PC₇₁BM (acceptor) in a suitable solvent (e.g., chlorobenzene or o-dichlorobenzene) with a typical weight ratio of 1:1 to 1:2. Spin-coat the active layer solution onto the PEDOT:PSS layer in a nitrogen-filled glovebox. Anneal the film at a temperature optimized for the specific polymer.
-
Cathode Deposition: Thermally evaporate a bilayer cathode of Calcium (Ca) (20 nm) and Aluminum (Al) (100 nm) onto the active layer under high vacuum (< 10⁻⁶ Torr).
-
Device Characterization: Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G solar illumination (100 mW/cm²).
Quantitative Data from Analogous Systems
The following tables summarize typical performance data for organic electronic devices that utilize materials with similar thiophene-pyrazole structural motifs. This data provides a benchmark for the expected performance of devices based on this compound derivatives.
Table 1: Photovoltaic Performance of Thiophene-Based Donor-Acceptor Copolymers in Organic Solar Cells
| Polymer System | V_oc (V) | J_sc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PBDT-oTz:Y6 | 0.85 | 25.6 | 69 | 15.02 | [4] |
| PBDT-iTz:Y6 | 0.88 | 12.1 | 60 | 6.39 | [4] |
| Thiophene-based copolymers | ~0.6-0.9 | ~10-20 | ~60-75 | ~5-15 | [3][5] |
Table 2: Electronic Properties of Thiophene-Based Hole-Transporting Materials
| Material | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Hole Mobility (cm²/Vs) | Reference |
| H111 (Thiophene core) | -5.10 | -2.10 | 3.00 | 4.9 x 10⁻⁴ | [2] |
| H112 (Bithiophene core) | -5.12 | -2.15 | 2.97 | 2.1 x 10⁻⁴ | [2] |
| ADT-based HTMs | ~ -5.2 | ~ -2.0 | ~ 3.2 | ~ 10⁻³ - 10⁻⁴ | [10] |
| BDT-based HTMs | ~ -5.3 | ~ -2.1 | ~ 3.2 | ~ 10⁻³ - 10⁻⁴ | [11] |
Visualizations
Synthesis Workflow
Caption: Synthetic route to functionalized thiophene-pyrazole derivatives.
Organic Solar Cell Device Architecture
Caption: Typical architecture of a bulk-heterojunction organic solar cell.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Hole-transporting small molecules based on thiophene cores for high efficiency perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. informaticsjournals.co.in [informaticsjournals.co.in]
- 4. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hole-Transporting Materials for Perovskite Solar Cells Employing an Anthradithiophene Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hole transporting materials based on benzodithiophene and dithienopyrrole cores for efficient perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Developing Antimicrobial Agents from Pyrazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents.[1] Pyrazole, a five-membered heterocyclic diamine ring, has garnered significant attention in medicinal chemistry due to its versatile pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities.[2][3] The unique structural features of the pyrazole nucleus, such as its aromaticity and ability to engage in hydrogen bonding, make it a privileged scaffold for the design of potent enzyme inhibitors and other bioactive molecules. This document provides an overview of the antimicrobial potential of pyrazole derivatives, along with detailed protocols for their synthesis and antimicrobial evaluation.
Antimicrobial Potential of Pyrazole Scaffolds
Numerous studies have demonstrated the broad-spectrum antimicrobial activity of pyrazole derivatives against a variety of pathogenic bacteria and fungi. The antimicrobial efficacy is often influenced by the nature and position of substituents on the pyrazole ring.
Data Presentation: In Vitro Antimicrobial Activity of Representative Pyrazole Derivatives
The following tables summarize the minimum inhibitory concentration (MIC) data for several classes of pyrazole derivatives against various microbial strains.
Table 1: Antibacterial Activity of Pyrazole-Hydrazone Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| N-Benzoic acid derived pyrazole hydrazone (3) | A. baumannii | 4 | [4] |
| Naphthyl-substituted pyrazole-hydrazone (6) | Gram-positive strains | 0.78–1.56 | [4] |
| Naphthyl-substituted pyrazole-hydrazone (6) | A. baumannii | 0.78–1.56 | [4] |
| Aminoguanidine-derived 1,3-diphenyl pyrazole (12) | S. aureus | 1–8 | [4] |
| Aminoguanidine-derived 1,3-diphenyl pyrazole (12) | E. coli 1924 | 1 | [4] |
| Tethered thiazolo-pyrazole derivative (17) | MRSA | 4 | [4] |
| Imidazo-pyridine substituted pyrazole (18) | Gram-negative strains | <1 | [4] |
| Bistrifluoromethyl compound (29) | Gram-positive bacteria | 0.25 | [1] |
| Indole-attached imine of pyrazole (37) | Drug-resistant E. coli | IC50: 1.0 µM | [4] |
Table 2: Antifungal Activity of Pyrazole Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| Hydrazone (21a) | C. albicans | 2.9–7.8 | [5] |
| Hydrazone (21a) | A. niger | 2.9–7.8 | [5] |
| Triazole containing phenylethynyl pyrazole (5k) | C. albicans | 0.125 | [1] |
| Triazole containing phenylethynyl pyrazole (5k) | C. neoformans | 0.125 | [1] |
| Triazole containing phenylethynyl pyrazole (6c) | C. albicans | 0.0625 | [1] |
| Triazole containing phenylethynyl pyrazole (6c) | C. neoformans | 0.0625 | [1] |
| Triazole containing phenylethynyl pyrazole (6c) | Fluconazole-resistant C. albicans | 4.0 | [1] |
Mechanism of Action
Several pyrazole derivatives have been shown to exert their antimicrobial effects by inhibiting essential bacterial enzymes. A prominent target is DNA gyrase , a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair.[6][7][8] By binding to the ATP-binding site of the GyrB subunit, these pyrazole inhibitors prevent the supercoiling of bacterial DNA, leading to cell death.[8] Other reported mechanisms of action include the disruption of the bacterial cell wall and the inhibition of protein and nucleic acid synthesis.[1][4]
Experimental Protocols
Protocol 1: Synthesis of a Representative Pyrazole-Hydrazone Derivative
This protocol describes the synthesis of a 3-substituted-1H-pyrazole-4-carbaldehyde, a common intermediate for many bioactive pyrazole derivatives.
Materials:
-
Substituted acetophenone
-
Semicarbazide hydrochloride
-
Anhydrous sodium acetate
-
Ethanol
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3)
-
Ice
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Synthesis of Semicarbazone:
-
In a round-bottom flask, dissolve equimolar amounts of the substituted acetophenone and semicarbazide hydrochloride in ethanol.
-
Add anhydrous sodium acetate to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Filter the precipitated solid, wash with cold ethanol, and dry.
-
-
Vilsmeier-Haack Reaction for Pyrazole-4-carbaldehyde Synthesis:
-
In a clean, dry flask, add the synthesized semicarbazone to DMF and cool the mixture in an ice bath.
-
Slowly add POCl3 dropwise to the cooled solution with constant stirring.
-
After the addition is complete, stir the reaction mixture at room temperature for 30 minutes, and then heat at 60-65°C for 6 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a dilute sodium hydroxide solution.
-
Allow the mixture to stand for 24 hours.[9]
-
Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol or ethyl acetate.[9]
-
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.
Protocol 2: Antimicrobial Susceptibility Testing - Kirby-Bauer Disk Diffusion Method
This method is a qualitative assay to determine the susceptibility of a bacterial strain to a particular antimicrobial agent.[4][10]
Materials:
-
Mueller-Hinton Agar (MHA) plates[10]
-
Sterile cotton swabs
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Sterile filter paper disks
-
Synthesized pyrazole compound
-
Standard antibiotic disks (positive control)
-
Solvent for dissolving the pyrazole compound (e.g., DMSO)
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[4]
-
-
Inoculation of MHA Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[11][12]
-
-
Application of Disks:
-
Prepare sterile filter paper disks impregnated with a known concentration of the synthesized pyrazole compound. The compound should be dissolved in a suitable solvent that does not inhibit bacterial growth.
-
Aseptically place the impregnated disks, along with positive and negative control disks, on the surface of the inoculated MHA plate. Ensure the disks are placed at least 24 mm apart from each other.[10]
-
Gently press each disk to ensure complete contact with the agar surface.[10]
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[13]
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).
-
The susceptibility of the organism to the compound is determined by comparing the zone diameter to established standards.
-
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method provides a quantitative measure of the antimicrobial activity of a compound.[13][14][15]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Synthesized pyrazole compound stock solution
-
Standardized bacterial inoculum (prepared as in Protocol 2 and diluted)
-
Multichannel pipette
-
Plate reader (optional)
Procedure:
-
Preparation of Compound Dilutions:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the pyrazole compound stock solution (at twice the highest desired final concentration) to the first well of each row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process down the plate. Discard 50 µL from the last well containing the compound.[13]
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well (except for a sterility control well) with 50 µL of the diluted bacterial suspension.
-
-
Incubation:
-
Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.[13]
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the wells for turbidity (indicating bacterial growth).
-
The MIC is the lowest concentration of the pyrazole compound at which there is no visible growth.[10]
-
A plate reader can be used to measure the optical density at 600 nm (OD600) for a more quantitative assessment.
-
Visualizations
Caption: General workflow for the synthesis and antimicrobial testing of pyrazole derivatives.
Caption: Simplified signaling pathway of DNA gyrase inhibition by a pyrazole derivative.
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemmethod.com [chemmethod.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. asm.org [asm.org]
- 13. benchchem.com [benchchem.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Bromothiophenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of bromothiophenes. This class of reactions is fundamental in synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Thiophene-containing molecules are crucial building blocks in pharmaceuticals, functional materials, and organic electronics.[1] This document outlines key methodologies, including Suzuki-Miyaura, Heck, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, offering comparative data and step-by-step protocols to guide researchers in their synthetic endeavors.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a powerful tool for constructing complex molecular architectures from simple precursors.[2] These reactions generally involve the coupling of an organohalide, in this case, a bromothiophene, with a variety of coupling partners in the presence of a palladium catalyst and a base. The choice of reaction depends on the desired bond formation and the nature of the coupling partner.
Generally, 2-bromothiophene is more reactive than 3-bromothiophene in these coupling reactions. This is attributed to the greater electron deficiency at the C2 position of the thiophene ring, which facilitates the initial oxidative addition step in the catalytic cycle.[3] However, modern catalyst systems can achieve high yields for both isomers.[3]
Comparative Data for Cross-Coupling Reactions
The selection of appropriate reaction conditions is critical for a successful cross-coupling reaction. The following tables summarize typical conditions and reported yields for various palladium-catalyzed cross-coupling reactions of bromothiophenes, providing a basis for comparison and optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting a bromothiophene with an organoboron compound, typically a boronic acid.[4]
| Bromothiophene Isomer | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95 |
| 3-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90 |
| 2-Bromothiophene | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | High |
| 4,5-dibromothiophene-2-carboxaldehyde | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (6:1) | 90 | 12 | Good |
Heck Coupling
The Heck coupling reaction forms a C-C bond by coupling a bromothiophene with an alkene.[5]
| Bromothiophene Isomer | Alkene | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-bromo-7-chloro-1-benzothiophene | Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100-120 | 12-24 | Moderate to High |
| 2- or 3-Bromothiophene | pent-4-en-2-ol | [Pd(η³-C₃H₅)Cl]₂ / Tedicyp | K₂CO₃ | DMF | 130 | - | Moderate |
Stille Coupling
The Stille coupling involves the reaction of a bromothiophene with an organostannane reagent to form a C-C bond.[6] This reaction is known for its tolerance of a wide variety of functional groups.[7]
| Bromothiophene Isomer | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3,4-Dibromothiophene | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | High |
| 3,4-Dibromothiophene | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | PPh₃ (6) | THF | 65 | 24 | Moderate |
Sonogashira Coupling
The Sonogashira coupling is used to form a C-C bond between a bromothiophene and a terminal alkyne.[8]
| Bromothiophene Isomer | Alkyne | Catalyst / Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3,4-Dibromothiophene | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%) | CuI (4 mol%) | Diisopropylamine | Toluene | RT | 2-12 | High |
| 3-Bromothiophene | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | - | TMP | ACN | RT | - | Moderate (52%) |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a method for the formation of a carbon-nitrogen (C-N) bond between a bromothiophene and an amine.[9]
| Bromothiophene Isomer | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) |
| 3-bromo-7-chloro-1-benzothiophene | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 80-110 | 4-24 |
| 2-Bromothiophene | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 18 |
| 3-Bromothiophene | Aniline | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 100 | 24 |
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed cross-coupling of bromothiophenes. These should be considered as starting points, and optimization may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromothiophene with an arylboronic acid.[4]
Materials:
-
Bromothiophene (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equiv)[4]
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture[4]
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add the bromothiophene, arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent system via syringe.[4]
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Heck Coupling
This protocol provides a general method for the Heck coupling of a bromothiophene with an alkene.[5]
Materials:
-
Bromothiophene (1.0 equiv)
-
Alkene (e.g., Styrene) (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry round-bottom flask, combine the bromothiophene, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add K₂CO₃ and anhydrous DMF under the inert atmosphere.
-
Add the alkene via syringe.
-
Heat the reaction mixture to 100-120°C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After cooling, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Stille Coupling
This protocol outlines a general procedure for the Stille coupling of a bromothiophene with an organostannane.[6]
Materials:
-
Bromothiophene (1.0 equiv)
-
Organostannane reagent (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the bromothiophene and the palladium catalyst.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous and degassed solvent, followed by the organostannane reagent via syringe.
-
Heat the reaction mixture to 80-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the work-up may involve a fluoride wash to remove tin byproducts. Purify by column chromatography.
Protocol 4: Sonogashira Coupling
This protocol describes a general method for the Sonogashira coupling of a bromothiophene with a terminal alkyne.[8]
Materials:
-
Bromothiophene (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Diisopropylamine or Triethylamine, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube, add the bromothiophene, palladium catalyst, and CuI.
-
Evacuate and backfill the tube with argon.
-
Add the anhydrous solvent, the base, and the terminal alkyne.
-
Stir the reaction at room temperature or heat to 50-80°C for 2-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, filter the reaction mixture through a pad of celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Protocol 5: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of a bromothiophene with an amine.[9]
Materials:
-
Bromothiophene (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide, NaOtBu) (1.2-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube, add the bromothiophene, palladium precursor, ligand, and base.
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent and the amine.
-
Heat the reaction mixture in a preheated oil bath to 80-110°C for 4-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute the reaction mixture and filter through Celite®.
-
Wash the filtrate with water and brine, then dry and concentrate.
-
Purify the product by column chromatography.
Visualizations
Catalytic Cycles and Workflows
To further aid in the understanding and execution of these reactions, the following diagrams illustrate a typical catalytic cycle and a general experimental workflow.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: A decision tree to guide the selection of the appropriate cross-coupling reaction.
References
- 1. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of Pyrazole Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of pyrazole libraries, a compound class of significant interest in modern drug discovery. The pyrazole scaffold is a privileged structure found in numerous approved drugs, exhibiting a wide range of biological activities.[1][2][3] High-throughput screening is an essential tool for rapidly evaluating large libraries of pyrazole derivatives to identify lead compounds for further development.[1][4] This document outlines detailed protocols for relevant biochemical and cell-based assays, presents quantitative data from representative screening campaigns, and visualizes key experimental workflows and signaling pathways.
Data Presentation: Efficacy of Pyrazole Derivatives
The following tables summarize quantitative data from various studies, showcasing the potency of pyrazole derivatives against different biological targets.
Table 1: Anticancer Activity of Pyrazolone Derivatives
| Compound ID | Cell Line | IC50 (µM) | Target | Pathway |
| Compound 4 | HCT-116 | 7.67 ± 0.5 | YAP/TEAD | Hippo Signaling |
| Compound 4 | HepG-2 | 5.85 ± 0.4 | YAP/TEAD | Hippo Signaling |
| Compound 4 | MCF-7 | 6.97 ± 0.5 | YAP/TEAD | Hippo Signaling |
| Sorafenib (Ref.) | HCT-116 | 5.47 ± 0.3 | Multiple Kinase Inhibitor | - |
| Sorafenib (Ref.) | HepG-2 | 9.18 ± 0.6 | Multiple Kinase Inhibitor | - |
| Sorafenib (Ref.) | MCF-7 | 7.26 ± 0.3 | Multiple Kinase Inhibitor | - |
Data sourced from a representative study on pyrazolone derivatives.[5]
Table 2: Anti-inflammatory Activity of Pyrazolone Derivatives
| Compound ID | Assay | IC50 (µM) | Selectivity (COX-1/COX-2) |
| Compound 6b | COX-1 Inhibition | >100 | - |
| Compound 6b | COX-2 Inhibition | 0.25 | >400 |
| Compound 9b | COX-1 Inhibition | >100 | - |
| Compound 9b | COX-2 Inhibition | 0.28 | >357 |
Data representing the anti-inflammatory potential of pyrazolone derivatives.[5]
Experimental Workflows and Signaling Pathways
High-Throughput Screening Workflow
The following diagram illustrates a typical workflow for the high-throughput screening of a pyrazole library, from initial preparation to hit identification.
Caption: A generalized workflow for high-throughput screening of pyrazole libraries.
Hippo Signaling Pathway
The Hippo signaling pathway is a critical regulator of cell proliferation and apoptosis, and its dysregulation is implicated in cancer. Certain pyrazole derivatives have been identified as inhibitors of the YAP/TEAD interaction within this pathway.[5]
Caption: Inhibition of YAP/TEAD interaction by pyrazole derivatives in the Hippo pathway.[5]
Experimental Protocols
Detailed protocols for common HTS assays for pyrazole libraries are provided below. These are general guidelines and may require optimization for specific targets or libraries.
Biochemical Assay: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF assays are a popular choice for screening kinase inhibitors due to their high sensitivity and homogeneous format.[1]
1. Reagent Preparation:
-
1X Enzymatic Buffer: Prepare by diluting a 5X buffer stock with distilled water. Supplement with necessary cofactors as specified for the target kinase.[1]
-
Kinase Solution: Dilute the target kinase to the optimal concentration (empirically determined) in 1X enzymatic buffer.
-
Substrate Solution: Reconstitute the biotinylated substrate with distilled water to the desired stock concentration. Further dilute in 1X enzymatic buffer.
-
ATP Solution: Prepare a stock solution of ATP in water and dilute to the desired concentration in 1X enzymatic buffer. The final concentration should be at or near the Km for the kinase.
-
Detection Reagents: Prepare the HTRF detection reagents (e.g., europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665) according to the manufacturer's instructions.
2. Assay Procedure (384-well format):
-
Compound Dispensing: Add 50 nL of pyrazole library compounds (in DMSO) to the wells of a low-volume 384-well plate. For controls, add DMSO only.
-
Enzyme and Substrate Addition: Dispense 5 µL of the kinase solution and 5 µL of the substrate solution into each well.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 10 µL of the ATP solution to each well to start the kinase reaction.
-
Reaction Incubation: Incubate for the desired time (e.g., 60 minutes) at room temperature.
-
Detection: Add 10 µL of the HTRF detection reagents to each well to stop the reaction.
-
Final Incubation: Incubate for 60 minutes to 2 hours at room temperature, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible plate reader, measuring fluorescence at both acceptor and donor emission wavelengths.
3. Data Analysis:
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
-
Normalize the data using positive (no inhibition) and negative (maximum inhibition) controls.
-
Calculate the percent inhibition for each compound.
-
Identify hits based on a predefined inhibition threshold (e.g., >50% or >3 standard deviations from the mean of the control wells).
Cell-Based Assay: Antiproliferative Assay
This assay is used to identify compounds that inhibit cell growth and is widely applicable for screening anticancer agents.[5]
1. Materials and Reagents:
-
Cancer cell line of interest (e.g., HCT-116, HepG-2, MCF-7)[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
384-well clear-bottom, black-walled cell culture plates
-
Pyrazole library compounds in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
2. Assay Procedure:
-
Cell Seeding:
-
Compound Addition:
-
Prepare a working stock of the pyrazole library compounds in culture medium. The final DMSO concentration should not exceed 0.5%.[5]
-
Using a liquid handler, add 10 µL of the compound solution to each well (for a final concentration of, e.g., 10 µM).[5]
-
Include appropriate vehicle controls (DMSO) and positive controls (known cytotoxic compound).
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement:
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 25 µL of the cell viability reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Plate Reading: Measure the luminescence using a plate reader.
3. Data Analysis:
-
The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Normalize the data to the vehicle control (100% viability) and a background control (no cells, 0% viability).
-
Calculate the percent inhibition of cell proliferation for each compound.
-
Hits are identified as compounds that reduce cell viability below a certain threshold.
Hit Confirmation and Follow-up
It is crucial to confirm that the "hits" identified in the primary screen are genuine and not artifacts.[6] The hit validation process typically involves:
-
Re-testing: Confirmed hits should be re-tested under the same assay conditions to ensure reproducibility.[6]
-
Dose-Response Curves: Active compounds are tested over a range of concentrations to determine their potency (e.g., IC50 or EC50).
-
Orthogonal Assays: Hits should be evaluated in a different, independent assay to rule out technology-specific artifacts.
-
Structural Verification: The purity and identity of the hit compounds should be confirmed by analytical methods such as LC-MS and NMR.[6]
By following these detailed protocols and workflows, researchers can effectively screen pyrazole libraries to identify novel and promising lead compounds for drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(5-bromothiophen-2-yl)-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-(5-bromothiophen-2-yl)-1H-pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The primary synthetic strategies involve multi-step processes. A common approach is the cyclocondensation of a 1,3-dicarbonyl compound derived from 5-bromothiophene with hydrazine or its derivatives.[1][2][3] Another powerful method is the Suzuki cross-coupling reaction, which couples a pyrazole boronic acid or ester with 2,5-dibromothiophene.[4][5][6]
Q2: I am experiencing low yields in my Suzuki cross-coupling reaction. What are the potential causes?
A2: Low yields in Suzuki couplings involving thiophene boronic acids are often attributed to protodeboronation of the boronic acid and the formation of thiophene dimers as side products.[4] The choice of palladium catalyst, base, and solvent system is also critical and can significantly impact the reaction outcome.[4][7] For instance, Pd(dppf)Cl₂ has been shown to be more effective than Pd(PPh₃)₄ in some cases.[4]
Q3: What side reactions should I be aware of during the synthesis?
A3: Besides the previously mentioned protodeboronation and dimerization in Suzuki couplings, other potential side reactions can occur depending on the specific synthetic route. In cyclocondensation reactions, the formation of regioisomers is a common issue.[1] Careful control of reaction conditions, such as temperature and the nature of the solvent, can help to minimize the formation of these unwanted byproducts.
Q4: How can I purify the final product, this compound?
A4: Purification of pyrazole derivatives can often be achieved through crystallization or column chromatography.[8] A patent for purifying pyrazoles suggests dissolving the crude product in a suitable solvent (water or organic), reacting it with an inorganic or organic acid to form the acid addition salt, and then separating the salt by crystallization.[8] The choice of solvent for chromatography will depend on the polarity of the impurities.
Q5: Are there any alternative coupling methods to the Suzuki reaction for this synthesis?
A5: While the Suzuki reaction is widely used for C-C bond formation, other cross-coupling reactions could potentially be adapted. The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds and is a key method in the synthesis of many nitrogen-containing heterocycles.[9][10][11] Although not a direct C-C bond formation, variations of this methodology or other cross-coupling reactions might be explored for constructing the pyrazole ring or attaching it to the thiophene moiety through different bond constructions.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is activated in situ. |
| Poor quality of reagents | Ensure starting materials (e.g., bromothiophene, pyrazole precursor) are pure and dry. Thiophene boronic acids can be prone to degradation.[4] | |
| Incorrect reaction temperature | Optimize the reaction temperature. Some coupling reactions require heating to proceed efficiently.[9] | |
| Inappropriate base or solvent | The choice of base and solvent is crucial. For Suzuki reactions, bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. Solvents such as dioxane, toluene, or DMF are often used.[5] | |
| Multiple Products Observed (Low Selectivity) | Formation of regioisomers | In cyclocondensation reactions, the regioselectivity can be influenced by the substituents on the 1,3-dicarbonyl compound and the hydrazine derivative. Modifying the reaction conditions (e.g., solvent, temperature) may favor the desired isomer.[1] |
| Homocoupling of starting materials | In Suzuki reactions, homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid and carefully controlling the reaction time can minimize this. | |
| Difficulty in Product Purification | Co-elution of impurities | If using column chromatography, try a different solvent system with a different polarity. |
| Product is an oil | Attempt to crystallize the product by dissolving it in a minimal amount of a hot solvent and then cooling it slowly. If it remains an oil, consider converting it to a solid salt by reacting with an appropriate acid.[8] |
Experimental Protocols: Key Reaction Conditions
For researchers considering a Suzuki cross-coupling approach, the following table summarizes typical reaction conditions that can be optimized for the synthesis of aryl-heteroaryl compounds.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Palladium Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd(PCy₃)₂ | [4] |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ | [5] |
| Solvent | 1,4-Dioxane | Toluene | DMF | [5][12] |
| Temperature | 80 °C | 100 °C | Reflux | [4][9] |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | [11] |
Synthesis Troubleshooting Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Purification of Brominated Heterocyclic Compounds
Welcome to the technical support center for the purification of brominated heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of brominated heterocyclic compounds.
Problem 1: Low or No Recovery of the Compound After Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Compound is stuck on the column | The eluent may be too non-polar. Gradually increase the polarity of the mobile phase. For very polar compounds, consider using a more polar solvent system, such as methanol/dichloromethane.[1] |
| Compound decomposition on silica gel | The acidic nature of silica gel can cause degradation of some brominated heterocycles, especially those containing basic nitrogen atoms like pyridines and quinolines.[2] To mitigate this, you can: - Deactivate the silica gel: Prepare a slurry of silica gel in your eluent containing a small amount (0.5-2%) of a tertiary amine like triethylamine.[2] - Use an alternative stationary phase: Consider using neutral or basic alumina, or Florisil.[2] |
| Compound is non-polar and elutes with the solvent front | Use a less polar solvent system. Start with 100% hexane and gradually increase the polarity. |
| Improper column packing | Ensure the column is packed uniformly to avoid channeling. A slurry packing method is often more effective than dry packing. |
Problem 2: Poor Separation of the Target Compound from Impurities
| Potential Cause | Troubleshooting Steps |
| Inappropriate solvent system | The polarity of the eluent is not optimized. Use Thin Layer Chromatography (TLC) to screen different solvent systems. Aim for an Rf value of 0.2-0.4 for your target compound to achieve the best separation on the column.[3] For difficult separations, a gradient elution may be necessary.[2] |
| Column overloading | Using too much crude material for the amount of stationary phase will result in broad bands and poor separation. A general guideline is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.[2] |
| Separation of isomers | Isomers often have very similar polarities, making them difficult to separate. Experiment with different solvent systems to maximize the difference in their Rf values on TLC. High-performance liquid chromatography (HPLC) may be required for challenging isomer separations.[2] |
| Presence of catalyst residues | Palladium catalysts from cross-coupling reactions (e.g., Suzuki, Heck) can be challenging to remove. Consider a short plug of silica or celite to remove the bulk of the catalyst before proceeding with column chromatography. In some cases, specific workup procedures involving aqueous washes with reagents like ammonium hydroxide or potassium fluoride can help remove palladium residues. |
Problem 3: Difficulty with Recrystallization
| Potential Cause | Troubleshooting Steps |
| Oiling out instead of crystallization | This occurs when the compound is insoluble in the solvent at room temperature but melts at or below the solvent's boiling point. Try using a lower boiling point solvent or a mixed solvent system. Adding the "poor" solvent dropwise to a hot solution of the compound in the "good" solvent until it becomes cloudy, then adding a few drops of the "good" solvent to clarify, can promote crystal growth upon cooling.[4] |
| No crystal formation upon cooling | The solution may not be saturated. Try evaporating some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod at the solvent line can initiate crystal growth. Seeding the solution with a small crystal of the pure compound can also help. |
| Co-crystallization of impurities | If the initial recrystallization does not significantly improve purity, a second recrystallization from a different solvent system may be effective.[5] |
| Low-melting solid or liquid compound | For compounds that are liquids or low-melting solids at room temperature, such as 3-bromoquinoline (m.p. 13-15°C), recrystallization requires cooling the solution well below the melting point.[4] An ice-salt bath or a laboratory chiller may be necessary to induce crystallization.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in brominated heterocyclic compounds?
A1: Common impurities include:
-
Unreacted starting materials: Incomplete reactions can leave residual starting materials in your crude product.[5]
-
Over-brominated byproducts: The use of strong brominating agents or harsh reaction conditions can lead to the formation of di- or poly-brominated species.[6]
-
Isomeric byproducts: Direct bromination of heterocycles can sometimes yield a mixture of isomers.[6]
-
Catalyst residues: For compounds synthesized via cross-coupling reactions, residual palladium or other metal catalysts are common impurities.
-
Boronic acid and its byproducts: In Suzuki coupling reactions, unreacted boronic acid or homocoupled byproducts may be present.
Q2: How do I choose the best purification technique for my compound?
A2: The choice of purification method depends on several factors, including the physical state of your compound, the nature of the impurities, the scale of your reaction, and the desired purity level.[7]
-
Recrystallization is ideal for solid compounds that are at least 80-90% pure and when impurities have different solubility profiles from the target compound.[8][9]
-
Column chromatography is a versatile technique for separating mixtures based on the polarity of the components and is suitable for both solid and liquid samples.[3][10] It is effective for removing impurities with different polarities from the desired product.
-
Preparative HPLC offers high-resolution separation and is often used for final purification steps, especially for challenging separations like isomers or when very high purity is required.[11][12]
Q3: My brominated heterocycle seems to be de-brominating during purification. What can I do?
A3: De-bromination can occur under certain conditions, such as in the presence of a base or a palladium catalyst with a source of hydrogen. If you suspect de-bromination during purification, consider the following:
-
Avoid using basic conditions if possible. If a base is necessary (e.g., triethylamine in column chromatography), use it sparingly and at low temperatures.
-
If the de-bromination is occurring during a workup after a cross-coupling reaction, ensure the reaction has gone to completion and that the palladium catalyst is effectively removed.
-
In some cases, hydrogenation conditions used to remove protecting groups can also lead to de-bromination.[13] Careful selection of the catalyst and reaction conditions is crucial.
Q4: How can I effectively remove palladium catalyst residues from my product?
A4: Removing residual palladium from cross-coupling reactions can be challenging. Here are a few strategies:
-
Aqueous workup: Washing the organic layer with an aqueous solution of ammonium hydroxide or a dilute solution of sodium sulfide can help to complex and remove palladium.
-
Filtration: Passing the crude product through a plug of celite or silica gel can remove a significant portion of the palladium black.
-
Specialized scavengers: There are commercially available scavenger resins designed to bind and remove residual metals from reaction mixtures.
Quantitative Data on Purification
The efficiency of a purification technique can be evaluated by the yield and purity of the final product. The following tables provide some representative data for the purification of brominated heterocyclic compounds.
Table 1: Recrystallization of Brominated Quinolines
| Compound | Solvent System | Yield (%) | Purity (%) |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | Ethyl acetate/Hexane (1:1) | 76 | >98 |
| 3,5,6,7-tetrabromo-8-methoxyquinoline | Ethyl acetate/Hexane (1:5) | 74 | >98 |
| 3-Bromoquinoline Hydrobromide | Water/Alcohol | - | High |
Table 2: Column Chromatography of Brominated Indoles
| Compound | Stationary Phase | Eluent System | Yield (%) | Purity (%) |
| 3-Bromoindole | Silica Gel | Hexane/Ethyl Acetate | - | High |
| 3-Bromo-N-benzoylindole | Silica Gel | Hexane/Ethyl Acetate | Good | High |
Data sourced from[6]
Experimental Protocols
Protocol 1: Column Chromatography of a Brominated Indole Derivative [6]
-
TLC Analysis: Determine the optimal solvent system using TLC. A mixture of hexane and ethyl acetate is a good starting point. Adjust the ratio to obtain an Rf value of 0.2-0.3 for the desired compound.[6]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude brominated indole in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system. Collect fractions and monitor the separation by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization of 3-Bromoquinoline using a Mixed Solvent System [4]
-
Dissolution: Dissolve the crude 3-bromoquinoline in a minimal amount of hot ethyl acetate.
-
Induce Cloudiness: While the solution is hot, slowly add hexane dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few more drops of hot ethyl acetate to just re-dissolve the precipitate and make the solution clear again.[4]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.[4]
-
Drying: Dry the crystals under vacuum.
Protocol 3: Preparative HPLC for the Purification of Brominated Thiophenes [11][16]
-
Column Selection: A reversed-phase C18 column is commonly used for the separation of thiophene derivatives.[5][11]
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of acetonitrile and water or methanol and water.[5][16] The mobile phase should be filtered and degassed before use.
-
Method Development: Develop a suitable gradient elution method on an analytical HPLC system to achieve good separation of the target compound from impurities.
-
Scale-Up: Scale up the analytical method to a preparative HPLC system, adjusting the flow rate and injection volume according to the column dimensions.
-
Fraction Collection: Collect the fractions corresponding to the peak of the pure compound.
-
Product Isolation: Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation, to obtain the purified product.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Workflow for column chromatography purification.
References
- 1. Chromatography [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tutorchase.com [tutorchase.com]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. byjus.com [byjus.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. warwick.ac.uk [warwick.ac.uk]
- 13. EP0593251A1 - Process for the catalytic debromination of halogenated monocyclic aromatic compounds - Google Patents [patents.google.com]
- 14. JP2001322979A - Method for producing 3-bromoquinoline - Google Patents [patents.google.com]
- 15. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Separation of 3-Bromothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Pyrazole Synthesis from Diketones
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of pyrazoles from 1,3-diketones and hydrazines. Here, you will find troubleshooting guides, frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in pyrazole synthesis from 1,3-diketones?
A1: The most prevalent side reaction is the formation of a mixture of regioisomers.[1][2][3][4][5] This occurs when an unsymmetrical 1,3-diketone reacts with a substituted hydrazine.[1][6] The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to two different hydrazone intermediates which then cyclize to form a mixture of pyrazole regioisomers.[1][6]
Q2: How can I control the regioselectivity of my pyrazole synthesis?
A2: Controlling regioselectivity is a key challenge and can be influenced by several factors:
-
Steric and Electronic Effects: The inherent steric and electronic properties of the substituents on both the 1,3-diketone and the hydrazine play a significant role.[2] Bulky substituents can sterically hinder the approach of the hydrazine to one of the carbonyl groups, thus favoring the formation of a single regioisomer.[2]
-
Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact regioselectivity.[2][4] For instance, aprotic dipolar solvents like DMF or NMP, and fluorinated alcohols like 2,2,2-trifluoroethanol (TFE), have been shown to provide better regioselectivity compared to polar protic solvents like ethanol.[1][2][4]
-
pH Control: The pH of the reaction medium is a crucial factor.[2] Acidic conditions may favor the formation of one isomer, while neutral or basic conditions could favor the other.[2][7]
-
Temperature: Optimizing the reaction temperature can also influence the isomeric ratio.[1]
-
Q3: My reaction is sluggish and gives a low yield. What are the possible causes?
A3: Low conversion rates and yields can be attributed to several factors:[1][8]
-
Purity of Starting Materials: Impurities in the 1,3-diketone or hydrazine can lead to unwanted side reactions and reduce the yield.[1][2] Hydrazine derivatives can also degrade over time.[2]
-
Suboptimal Reaction Conditions: The reaction temperature, time, and choice of catalyst may not be optimal for your specific substrates.[1][8]
-
Incomplete Cyclization: The reaction may stall at a stable intermediate, such as a hydroxylpyrazolidine, which fails to dehydrate to the final pyrazole product.[4][6]
Q4: The reaction mixture has turned a dark color. Is this a problem?
A4: The formation of colored impurities, often yellow or red, is a common observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1][2] This can be due to the decomposition of the hydrazine starting material or oxidation of reaction intermediates.[1] While it may complicate purification, it doesn't necessarily mean the desired reaction has failed.
Q5: I've observed an unexpected N-acetylated pyrazole as a byproduct. How can this be formed?
A5: N-acetyl pyrazoles can form if the reaction is conducted in a solvent like acetic acid at reflux temperature.[9] The acetic acid can act as both a catalyst and an acetylating agent, leading to the formation of an N-acetylated pyrazole derivative.[9] Using a non-acylating acid catalyst or a different solvent system can prevent this side reaction.
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Mixture of Isomers)
Symptoms:
-
NMR and/or LC-MS analysis of the crude product shows the presence of two or more isomeric pyrazoles.
Possible Causes & Solutions:
| Cause | Solution |
| Use of an unsymmetrical 1,3-diketone with a substituted hydrazine. | This is the inherent cause. To favor one regioisomer, optimization of reaction conditions is necessary. |
| Suboptimal solvent choice. | The polarity and nature of the solvent can influence the reaction pathway. Aprotic dipolar solvents (e.g., DMF, NMP) or fluorinated alcohols (e.g., TFE) have been reported to improve regioselectivity in some cases.[1][2][4] |
| Incorrect pH of the reaction medium. | The mechanism of condensation can be pH-dependent.[7] Systematically screen the reaction under acidic (e.g., catalytic acetic acid), neutral, and basic (e.g., with a non-nucleophilic base) conditions to determine the optimal pH for your desired isomer.[2] |
| Steric and electronic factors not fully exploited. | If possible, modify the substrates to enhance the steric or electronic differences between the two carbonyl groups of the diketone.[2] |
Issue 2: Low Yield and Incomplete Reaction
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting materials even after prolonged reaction times.
-
The isolated yield of the desired pyrazole is low.
Possible Causes & Solutions:
| Cause | Solution |
| Poor quality of starting materials. | Ensure the purity of the 1,3-diketone and hydrazine.[1][2] Use freshly opened or purified hydrazine derivatives.[2] |
| Suboptimal reaction temperature or time. | Increase the reaction temperature or prolong the reaction time.[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[8][10] |
| Inappropriate catalyst. | For Knorr-type syntheses, a catalytic amount of a protic acid (e.g., acetic acid) is often used to facilitate the condensation.[11][12] In some cases, Lewis acids or other catalysts may be more effective.[8] |
| Formation of a stable, non-cyclized intermediate. | In some instances, a hydroxylpyrazolidine intermediate may form and not readily dehydrate.[4][6] Adding a dehydrating agent or increasing the reaction temperature might be necessary to drive the reaction to completion.[4] |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using 2,2,2-Trifluoroethanol (TFE)
This protocol is designed to enhance regioselectivity in the synthesis of pyrazoles from unsymmetrical 1,3-diketones.
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-diketone in TFE.
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[1]
-
Cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[1]
Visualizations
Reaction Pathway and Side Reactions
Caption: Knorr pyrazole synthesis pathways leading to different regioisomers.
Troubleshooting Workflow for Low Pyrazole Yield
Caption: A logical workflow for troubleshooting low pyrazole synthesis yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. jk-sci.com [jk-sci.com]
Technical Support Center: 5-(5-bromothiophen-2-yl)-1H-pyrazole
This technical support center provides guidance on the potential stability issues of 5-(5-bromothiophen-2-yl)-1H-pyrazole. The information is intended for researchers, scientists, and drug development professionals to help anticipate and troubleshoot challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary known stability concerns for heterocyclic compounds like this compound?
A1: While specific stability data for this compound is not extensively published, the stability can be inferred from its constituent moieties: a bromothiophene ring and a pyrazole ring.
-
Thiophene Derivatives: Thiophene-containing photosensitizers are known to be reactive toward singlet oxygen, which can threaten their stability and efficiency.[1][2] Thiophene rings can also be susceptible to photodegradation upon exposure to UV light.[3][4][5]
-
Pyrazole Derivatives: The pyrazole ring itself is generally aromatic and highly resistant to oxidizing and reducing agents.[6] However, the stability of pyrazole derivatives can be influenced by their substituents.[7] The pyrazole moiety is often considered a building block for thermally stable materials.[8][9]
-
Brominated Aromatics: The carbon-bromine bond can be susceptible to cleavage under certain conditions, such as photolysis or in the presence of certain catalysts.
Q2: How should I handle and store solid this compound?
A2: Based on safety data for related bromothiophene compounds, the following precautions are recommended:
-
Storage: Keep the container tightly closed in a dry, well-ventilated place.[10][11] Store locked up and away from heat, sparks, open flames, and other ignition sources.[10][12][13] For long-term stability, storage at 4°C or -20°C is advisable, protected from light.[12]
-
Handling: Avoid contact with skin and eyes.[12] Use personal protective equipment, including safety goggles and gloves.[12] Handle in a well-ventilated area or under a chemical fume hood to prevent inhalation of any vapors or dust.[11] Take precautionary measures against static discharge.[10]
Q3: What are the likely degradation pathways for this compound?
A3: Potential degradation pathways include:
-
Photodegradation: Due to the thiophene ring, the compound may degrade upon exposure to light, especially UV light.[8] This could involve reactions on the thiophene ring or cleavage of the C-Br bond.
-
Oxidation: The electron-rich thiophene ring is susceptible to oxidation, which can be initiated by exposure to air, heat, light, or trace metal ions.[8]
-
Hydrolysis: While the pyrazole and thiophene rings are generally stable to hydrolysis, extreme pH conditions could potentially affect the molecule, although this is less common for these specific rings compared to esters or amides.
Q4: My experimental results are inconsistent. Could compound degradation be the cause?
A4: Yes, inconsistent results are a common sign of compound degradation.[12] Degradation can change the effective concentration and purity of your compound, leading to variability in assays.[12] It is recommended to verify the integrity of your compound stock and review your handling and storage procedures.
Troubleshooting Guide
This guide addresses common issues encountered during experiments that may be related to the stability of this compound.
| Observed Issue | Potential Cause | Troubleshooting & Recommended Actions |
| Solution turns yellow or brown over time. | Oxidation or Photodegradation: The thiophene moiety is known to be susceptible to both oxidation and light-induced degradation, which can produce colored byproducts.[8] | 1. Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil.[14] 2. Use Fresh Solutions: Prepare solutions immediately before use and avoid long-term storage in solution. 3. Degas Solvents: For sensitive experiments, use solvents that have been degassed to remove dissolved oxygen. 4. Analyze for Degradants: Use HPLC-UV/MS to check for the appearance of new peaks corresponding to degradation products. |
| Loss of biological activity or inconsistent assay results. | Compound Degradation: The parent compound may be degrading into inactive or less active species, lowering its effective concentration.[12] | 1. Verify Stock Integrity: Re-analyze your solid stock and stock solution by HPLC or LC-MS to confirm purity and concentration. 2. Perform a Time-Course Study: Analyze your working solution at different time points (e.g., 0, 2, 4, 8 hours) under assay conditions to see if degradation occurs over the experiment's duration. 3. Review Handling: Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.[12] |
| Appearance of unexpected peaks in HPLC or LC-MS chromatogram. | Formation of Degradation Products: Exposure to light, heat, extreme pH, or oxidative conditions can generate new chemical entities. | 1. Conduct a Forced Degradation Study: Systematically expose the compound to stress conditions (acid, base, peroxide, heat, light) to identify potential degradation products. This can help confirm if the unexpected peaks are related to your compound.[15][16] 2. Use a Stability-Indicating Method: Ensure your analytical method can separate the parent compound from all potential degradants.[10][17] 3. Characterize New Peaks: If possible, use mass spectrometry (MS) to determine the molecular weight of the new peaks to help elucidate their structures. |
| Poor mass balance in stability studies. | Formation of Non-UV Active or Volatile Degradants: The degradation products may not be detectable by your UV detector, or they may be volatile and lost during sample preparation. | 1. Use a Mass Spectrometer: Employ LC-MS for analysis, as it can detect compounds that lack a strong UV chromophore. 2. Check for Precipitation: Ensure that no precipitate has formed in your samples, as this would remove material from the solution being analyzed. 3. Use a Universal Detector: Consider using a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV. |
Summary of Potential Stability Issues and Mitigation
| Stress Factor | Potential Degradation Pathway | Recommended Mitigation Strategy |
| Light (especially UV) | Photodegradation of the thiophene ring, potential C-Br bond cleavage.[3][4] | Store solid compound and solutions protected from light (amber vials, foil wrapping). Conduct experiments under subdued lighting where possible. |
| Oxidation (Air, Peroxides) | Oxidation of the electron-rich thiophene ring.[2] | Store under an inert atmosphere (e.g., argon or nitrogen). Use degassed solvents for preparing solutions. Avoid sources of radical initiation (e.g., trace metals). |
| High Temperature | Thermal decomposition. | Store at recommended cool temperatures (e.g., 4°C or -20°C). Avoid unnecessary exposure to high heat during experiments. |
| Extreme pH (Strong Acid/Base) | Potential for hydrolysis or other pH-catalyzed degradation, though thiophene and pyrazole rings are generally robust. | Use buffered solutions to maintain a stable pH. If use in strong acid or base is required, minimize exposure time and temperature. |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol is a general guideline for investigating the stability of this compound under various stress conditions, as recommended by ICH guidelines.[13][18] The goal is to induce 5-20% degradation to identify likely degradation products and establish a stability-indicating analytical method.[15][19]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
For each condition, a control sample (stock solution stored at 4°C, protected from light) should be analyzed concurrently.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw aliquots at intermediate time points (e.g., 2, 8, 24 hours).
-
Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
If no degradation is observed, repeat with 1 M HCl.[15]
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
Withdraw aliquots at intermediate time points.
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
If no degradation is observed, repeat with 1 M NaOH.[15]
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature, protected from light, for 12-24 hours.[13]
-
Withdraw aliquots at appropriate time points for analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a petri dish.
-
Expose to dry heat at 80°C in an oven for 48 hours.[15]
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent to a known concentration, and analyze.
-
-
Photostability Testing:
-
Expose a thin layer of the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][20]
-
A control sample should be wrapped in aluminum foil to exclude light and kept in the same chamber.
-
After the exposure period, prepare solutions of both the exposed and control samples and analyze.
-
-
3. Analytical Method:
-
Analyze all stressed and control samples using a validated stability-indicating HPLC method, typically with both UV and mass spectrometric (MS) detection.[6][10]
-
The method should be able to separate the parent compound from all degradation products.
4. Data Analysis:
-
Calculate the percentage of the parent compound remaining.
-
Determine the relative retention times and peak areas of any degradation products.
-
Use MS data to propose structures for the major degradants.
-
Assess the mass balance to ensure all major products are accounted for.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for a forced degradation study.
Troubleshooting Decision Tree for Unexpected Results
Caption: Decision tree for troubleshooting stability issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Oxidative Stability Testing: A Comprehensive Guide to Protecting Pharmaceutical Products – StabilityStudies.in [stabilitystudies.in]
- 3. biobostonconsulting.com [biobostonconsulting.com]
- 4. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Stability Studies and Testing of Pharmaceuticals: An Overview – IPA [ipacanada.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. benchchem.com [benchchem.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 18. scispace.com [scispace.com]
- 19. sgs.com [sgs.com]
- 20. database.ich.org [database.ich.org]
Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Functionalization
Welcome to the Technical Support Center for pyrazole functionalization. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to regioselectivity in their experiments. Here, you will find troubleshooting advice in a question-and-answer format, detailed experimental protocols, and data-driven insights to support your synthetic chemistry endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am getting a mixture of N1 and N2 alkylated pyrazoles. How can I improve the regioselectivity?
A1: The formation of regioisomeric mixtures during N-alkylation is a common challenge due to the similar nucleophilicity of the two nitrogen atoms in the pyrazole ring.[1][2][3] Several factors can be adjusted to favor the formation of a single regioisomer.
Troubleshooting Steps:
-
Steric Hindrance: The regioselectivity of N-alkylation is significantly influenced by the steric bulk of the substituents on the pyrazole ring and the alkylating agent.[4] The incoming alkyl group will preferentially react with the less sterically hindered nitrogen atom.
-
Recommendation: If possible, utilize a pyrazole with a bulky substituent at the C3 or C5 position to direct the alkylation to the more accessible nitrogen.
-
-
Nature of the Base and Cation: The choice of base and the corresponding metal cation can play a crucial role in directing the regioselectivity.[1][2] The cation can coordinate with the pyrazole anion, sterically blocking one of the nitrogen atoms.
-
Recommendation: Screen different bases such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The size of the cation (Na⁺ < K⁺ < Cs⁺) can influence which nitrogen is more accessible for alkylation. For instance, using NaH has been shown to prevent the formation of regioisomeric products in certain cases.[1]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the aggregation state of the pyrazolate anion and the transition state energies, thereby affecting the regioselectivity.
-
Recommendation: Experiment with a range of solvents, from polar aprotics like DMF and acetonitrile to nonpolar solvents like toluene.
-
-
Temperature: Reaction temperature can impact the kinetic versus thermodynamic control of the reaction.
-
Recommendation: Try running the reaction at a lower temperature to favor the kinetically controlled product, which is often the less sterically hindered isomer.
-
-
Enzymatic Alkylation: For unprecedented regioselectivity (>99%), consider using engineered enzymes. A two-enzyme cascade has been developed for the selective N-alkylation of pyrazoles with simple haloalkanes.[5]
Below is a decision-making workflow for troubleshooting N-alkylation regioselectivity:
Caption: Troubleshooting workflow for N-alkylation regioselectivity.
Q2: My C-H functionalization (e.g., arylation, halogenation) is not selective. What strategies can I employ to control the position of functionalization?
A2: Achieving regioselectivity in direct C-H functionalization of pyrazoles can be challenging due to the presence of multiple reactive C-H bonds.[6][7] The outcome is often governed by the intrinsic reactivity of the pyrazole ring and the reaction conditions.
Troubleshooting Steps:
-
Directing Groups: The most effective strategy for controlling regioselectivity is the use of a directing group attached to one of the nitrogen atoms.[6][8][9] This group coordinates to the metal catalyst and directs the C-H activation to a specific position, typically C5.
-
Inherent Reactivity: In the absence of a directing group, the inherent electronic properties of the pyrazole ring dictate the site of functionalization. The C4 position is the most nucleophilic and readily undergoes electrophilic substitution, while the C5 C-H bond is the most acidic and can be selectively deprotonated by strong bases.[6]
-
Recommendation for C4 functionalization: For reactions like bromination, which proceed via an electrophilic aromatic substitution mechanism, the C4 position is generally favored.
-
Recommendation for C5 functionalization: For reactions involving deprotonation, such as lithiation followed by quenching with an electrophile, the C5 position is the preferred site. Treatment with n-BuLi followed by iodine has been used for the exclusive synthesis of 5-iodo derivatives.[11]
-
-
Catalyst and Ligand Choice: In transition-metal-catalyzed reactions, the choice of catalyst and ligands can influence the regioselectivity by altering the steric and electronic environment of the catalytic center.[7][12]
-
Recommendation: Screen different palladium or rhodium catalysts and ligands to optimize for the desired regioisomer. For example, a ligand-free palladium catalyst in a protic solvent has been shown to promote β-arylation (C4).[9]
-
-
Solvent and Additives: The solvent can play a significant role in modulating the reactivity and selectivity. Protic solvents, for instance, can enhance the acidity of the C-H bond at the C4 position, favoring its functionalization.[9]
-
Recommendation: Investigate the effect of different solvents, including protic and aprotic ones. Additives can also influence the reaction outcome.
-
The following diagram illustrates the general principles of regioselectivity in pyrazole C-H functionalization:
Caption: Factors influencing C-H functionalization regioselectivity.
Data Presentation: Regioselectivity in Pyrazole Functionalization
The following tables summarize quantitative data from various studies on the regioselective functionalization of pyrazoles.
Table 1: Effect of Base on N-Alkylation Regioselectivity of 3-Phenylpyrazole
| Entry | Base | Solvent | Temperature (°C) | N1:N2 Ratio |
| 1 | K₂CO₃ | DMSO | 25 | >99:1 |
| 2 | NaH | DMF | 0 to 25 | 95:5 |
| 3 | Cs₂CO₃ | MeCN | 80 | 90:10 |
Data synthesized from principles discussed in cited literature.[13]
Table 2: Regioselectivity of C-H Iodination of 1-Aryl-3-CF₃-1H-pyrazoles [11]
| Entry | Reagents | Conditions | Product | Yield (%) |
| 1 | n-BuLi, then I₂ | THF, -78 °C to rt | 5-iodide | 85-95 |
| 2 | I₂, CAN | MeCN, rt | 4-iodide | 70-85 |
Experimental Protocols
Protocol 1: Regioselective N1-Alkylation of 3-Substituted Pyrazoles [13]
This protocol describes a general method for the regioselective N1-alkylation of 3-substituted pyrazoles using potassium carbonate in DMSO.
Materials:
-
3-Substituted pyrazole (1.0 mmol)
-
Alkyl halide (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dimethyl sulfoxide (DMSO) (5 mL)
Procedure:
-
To a round-bottom flask, add the 3-substituted pyrazole, potassium carbonate, and DMSO.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the alkyl halide dropwise to the suspension.
-
Continue stirring the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated pyrazole.
Protocol 2: Regioselective C5-Iodination of 1-Aryl-3-CF₃-1H-pyrazoles via Lithiation [11]
This protocol outlines the regioselective iodination at the C5 position through a deprotonation/metalation sequence.
Materials:
-
1-Aryl-3-CF₃-1H-pyrazole (1.0 mmol)
-
n-Butyllithium (n-BuLi) (1.1 mmol, 2.5 M in hexanes)
-
Iodine (I₂) (1.2 mmol)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 1-aryl-3-CF₃-1H-pyrazole and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe.
-
Stir the mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve iodine in anhydrous THF.
-
Add the solution of iodine dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 5-iodo-1-aryl-3-CF₃-1H-pyrazole.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
optimization of Suzuki reaction conditions for bromothiophene
Welcome to the Technical Support Center for Suzuki Reaction Optimization. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address specific challenges encountered when using bromothiophene substrates in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for a Suzuki-Miyaura reaction with a bromothiophene substrate?
A common and effective starting point involves using a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).[1] A standard base is an inorganic carbonate or phosphate, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), in a solvent system like a 4:1 mixture of 1,4-dioxane and water.[1][2] The reaction is typically heated to between 80-110 °C under an inert atmosphere.[1][3][4]
Q2: How do I choose the right palladium catalyst and ligand?
The choice of catalyst and ligand is critical.[1]
-
Pd(PPh₃)₄: A robust, general-purpose catalyst suitable for many standard couplings.[1][5]
-
Pd(dppf)Cl₂: Often shows higher activity and stability, especially with more challenging substrates.[1]
-
Buchwald Ligands: For difficult couplings, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be highly effective.[5][6][7] They facilitate the oxidative addition step, which is often rate-limiting, and can prevent catalyst inhibition by coordinating heterocycles like thiophene.[6][7]
Q3: What is the role of the base, and which one is most effective?
The base is essential for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[8]
-
Potassium Carbonate (K₂CO₃) and Potassium Phosphate (K₃PO₄): These are the most commonly used bases, offering a good balance of reactivity and functional group tolerance.[2] K₃PO₄ is a stronger base and can be more effective in challenging reactions.
-
Cesium Carbonate (Cs₂CO₃) or Fluorides (KF, CsF): These are often used in more sensitive or difficult reactions.
-
Organic Bases (e.g., Triethylamine, Et₃N): Can be used, particularly in micellar catalysis systems, to achieve high yields at room temperature.[9][10]
Q4: Why is an inert atmosphere required for the reaction?
An inert atmosphere (typically argon or nitrogen) is crucial to prevent the degradation of the active Pd(0) catalyst and to minimize side reactions.[2] Oxygen can oxidize the Pd(0) species, rendering it inactive, and can also promote the undesirable homocoupling of boronic acids.[2][5] Rigorous degassing of solvents and reagents is highly recommended.[5]
Troubleshooting Guide
This guide addresses common problems encountered during the Suzuki coupling of bromothiophenes.
Problem: Low or No Product Yield
Q: My reaction yield is very low, or the reaction has failed completely. What are the most common causes and how can I fix them?
A: Low yields can stem from several factors. A systematic approach is best for troubleshooting.[6]
-
Inactive Catalyst: The Pd(0) catalyst may have decomposed. Ensure your catalyst is fresh and properly stored. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction.
-
Poor Inert Atmosphere: Oxygen can kill the catalyst and cause side reactions.[5] Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of argon or nitrogen.[2][11]
-
Sub-Optimal Temperature: The reaction may require more thermal energy. Gradually increase the temperature in 10 °C increments, monitoring for product formation and potential decomposition.[2][3]
-
Reagent Quality: Verify the purity of your bromothiophene, boronic acid, and solvent. Water content can be critical; while some water is often necessary, excess can promote side reactions.[12]
-
Poor Solubility: If reagents are not fully dissolved, the reaction will be sluggish.[13] Consider a different solvent system, such as Toluene/Water or THF/Water, to ensure homogeneity.[11]
Problem: Catalyst Decomposition
Q: I observe a black precipitate (palladium black) forming in my reaction flask. What does this indicate?
A: The formation of a black precipitate is a classic sign of catalyst decomposition, where the active, soluble Pd(0) catalyst aggregates and crashes out of solution.[5]
-
Cause: This is often caused by excessively high temperatures, an inappropriate solvent, or poor stabilization of the catalyst by the ligand.[5]
-
Solutions:
-
Use Stabilizing Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to better stabilize the palladium center.[5]
-
Control Temperature: Avoid overheating the reaction mixture.
-
Ensure Efficient Stirring: Maintain vigorous stirring to keep the reaction mixture homogeneous.[5]
-
Problem: Significant Side Reactions
Q: My desired product is contaminated with significant byproducts. What are they and how can I prevent them?
A: Several side reactions can compete with the desired cross-coupling. The three most common are protodeboronation, homocoupling, and dehalogenation.
-
Protodeboronation: This is the cleavage of the C-B bond in the boronic acid, replacing it with a C-H bond.
-
Homocoupling: This is the dimerization of the boronic acid to form a biaryl byproduct.[15]
-
Dehalogenation: The replacement of the bromine atom on the thiophene with a hydrogen atom.
Problem: Purification Difficulties
Q: I am struggling to separate my product from the remaining starting materials or byproducts by column chromatography. What should I try?
A: Co-elution of products with similar polarities is a common challenge.[16]
-
Try Different Solvent Systems: If a standard Hexane/Ethyl Acetate system fails, explore other eluent combinations like Dichloromethane/Methanol or Toluene/Acetone.[16]
-
Acid/Base Wash: If your product or impurities have acidic or basic functional groups, an acid-base liquid-liquid extraction can be very effective for separation prior to chromatography.[11] For example, unreacted boronic acid can often be removed by washing with a dilute aqueous base like NaOH.[17]
-
Recrystallization: If your product is a solid, recrystallization can be an excellent method for purification.
Data Presentation
Table 1: Performance of Common Catalyst Systems for Bromothiophenes
| Catalyst System | Bromothiophene Substrate | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2,5-dibromo-3-hexylthiophene | 6 | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good | [1] |
| Pd(PPh₃)₄ | 2,5-dibromo-3-methylthiophene | 6 | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate | [18][19] |
| Pd(dppf)Cl₂ | General Dihaloarene | 3 | Na₂CO₃ | Toluene/H₂O | 110-115 | 12-18 | Good to High | [1] |
| Pd(dtbpf)Cl₂ | Bromothiophene | 2 | Et₃N | Kolliphor EL/H₂O | Room Temp | 0.25 | up to 98% | [9][10] |
Table 2: Effect of Key Parameters on Reaction Optimization
| Parameter | Variation | Observation / Effect on Yield | Recommendation | Reference |
| Catalyst Loading | 0.5 mol% to 2.0 mol% | Higher loading can increase rate but also cost and potential for side reactions. | Start around 2-5 mol% and optimize downwards. | [20] |
| Temperature | 50 °C to 100 °C | Higher temperatures generally increase reaction rates but can also promote catalyst decomposition and side reactions like dehalogenation. | An optimal temperature (e.g., 80-90 °C) often exists where yield is maximized. | [3][20] |
| Base Concentration | 0.5 to 1.5 equivalents | Insufficient base leads to a stalled reaction; excess can degrade sensitive substrates. | Typically use 2-3 equivalents relative to the bromothiophene. | [20] |
| Solvent Choice | Toluene, Dioxane, THF, DMF | Solvent affects reagent solubility and catalyst stability. Aqueous mixtures are common. | 1,4-Dioxane/H₂O is a robust starting point. Toluene is also effective at higher temperatures. | [20][21][22][23] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Bromothiophene
This procedure is a representative starting point and should be optimized for specific substrates.
Materials:
-
Bromothiophene (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.1 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)
Procedure:
-
Setup: To an oven-dried Schlenk flask, add the bromothiophene, arylboronic acid, and base.[2]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.[2]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.[2][4]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Reactions are typically run for 12-24 hours.[1][2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[1][2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[1][24]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: Common side reactions in Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. boa.unimib.it [boa.unimib.it]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 21. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered when transitioning pyrazole synthesis from the laboratory bench to a larger scale. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in yield upon scaling up our pyrazole synthesis. What are the likely causes and how can this be mitigated?
A1: A decrease in yield is a common challenge during scale-up and can be attributed to several factors:
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making both heating and cooling less efficient. This can lead to localized hot spots or insufficient heating, which may promote side reactions or incomplete conversion.[1]
-
Solution: Employ a jacketed reactor for precise temperature control. For highly exothermic reactions, consider a semi-batch process where one reagent is added portion-wise to manage heat evolution.[1]
-
-
Poor Mixing: Inadequate agitation in large reactors can result in non-homogeneous reaction mixtures, leading to localized concentration gradients and reduced reaction rates.[1]
-
Solution: Use an appropriately sized and shaped impeller for the reactor and optimize the mixing speed to ensure a homogenous mixture without causing product degradation from excessive shear.[1]
-
-
Incomplete Reaction: The reaction may not be reaching completion on a larger scale within the timeframe established in the lab.
Q2: How can the formation of regioisomers be controlled during scale-up?
A2: The formation of regioisomeric mixtures is a frequent issue, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[4] Regioselectivity is influenced by the steric and electronic differences between the two carbonyl groups and the reaction conditions.[4]
-
Troubleshooting Poor Regioselectivity:
-
Optimize Reaction Conditions: Screen different solvents, catalysts, and temperatures. Lowering the reaction temperature may improve selectivity.[3]
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to significantly increase regioselectivity in some cases.[4]
-
pH Control: Adjusting the reaction's pH can influence the initial site of nucleophilic attack by the hydrazine.[4] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[4]
-
Alternative Synthetic Routes: Explore different synthetic pathways that offer better inherent regiochemical control.[3]
-
Q3: What are the primary safety concerns when scaling up pyrazole synthesis, especially when using hydrazine?
A3: Safety is paramount during scale-up. The use of hydrazine hydrate, a common reagent in pyrazole synthesis, presents several hazards:
-
Thermal Runaway: Hydrazine condensation reactions can be highly exothermic, posing a risk of thermal runaway if not properly controlled.[3]
-
Decomposition: Hydrazine can decompose, sometimes explosively, especially at high temperatures or in the presence of certain metals.[3]
-
Toxicity and Flammability: Hydrazine is highly toxic and has a wide flammability range.[3]
-
Managing Hydrazine-Related Risks:
-
Slow, Controlled Addition: Add hydrazine hydrate slowly to the reaction mixture to manage the exotherm.[3]
-
Efficient Cooling: Ensure the reactor has adequate cooling capacity to dissipate the heat generated.[3]
-
Dilution: Use a sufficient amount of a suitable solvent to absorb the heat of reaction.[3]
-
Flow Chemistry: For hazardous reactions, such as those involving unstable diazonium ions, transitioning to a continuous flow process can significantly improve safety by minimizing the volume of hazardous material at any given time.[5]
-
Q4: We are struggling with purification at a multi-kilogram scale. Standard crystallization is not removing all impurities. What are our options?
A4: Purification is often more challenging at a larger scale. If standard crystallization is insufficient, consider the following:
-
Optimize Crystallization: Experiment with different solvent systems, cooling profiles, and seeding strategies to improve the purity of the crystalline product.
-
Slurry Washes: Washing the isolated crude solid with a solvent in which the product has low solubility but the impurities are soluble can be an effective purification step.
-
Chromatography: While often a last resort at scale due to cost and solvent usage, large-scale column chromatography may be necessary for high-purity requirements.[3]
-
Telescoping Steps: In some processes, it may be possible to carry forward an intermediate with acceptable purity into the next step without isolation, deferring purification to a later, more robust intermediate.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of pyrazole synthesis.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature; ensure efficient mixing; monitor reaction with TLC/LC-MS.[2][3] |
| Formation of byproducts or regioisomers. | Optimize reaction conditions (temperature, solvent, catalyst) to improve selectivity.[3] | |
| Product loss during workup or purification. | Optimize extraction and recrystallization solvents and procedures. | |
| Poor Regioselectivity | Reaction conditions favor the formation of multiple isomers. | Screen different solvents and catalysts; lowering the reaction temperature may improve selectivity.[3] |
| Use of unsymmetrical starting materials. | Consider alternative synthetic pathways that offer better regiochemical control.[3] | |
| Exothermic Runaway | Poor heat dissipation at a larger scale. | Reduce the rate of reagent addition, increase solvent volume, and ensure the cooling system is adequate.[1][3] |
| Reaction is inherently highly exothermic. | Consider transitioning to a semi-batch or continuous flow process for better thermal control.[1][7] | |
| Product Degradation | Product is unstable at elevated temperatures. | Lower the reaction and purification temperatures; consider working under an inert atmosphere.[3] |
| Impurity Formation | Side reactions due to localized overheating or concentration gradients. | Improve mixing and heat transfer; optimize the order and rate of reagent addition.[1][5] |
| Poor quality of starting materials. | Ensure the purity of all reagents and starting materials before use.[4] |
Experimental Protocols
Key Experiment: Knorr Pyrazole Synthesis (General Protocol)
The Knorr synthesis and its variations are common methods for preparing pyrazoles, typically involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4]
-
Reactor Setup: Charge a temperature-controlled reactor equipped with an overhead stirrer and a dropping funnel with the 1,3-dicarbonyl compound and a suitable solvent (e.g., ethanol, acetic acid).
-
Reagent Addition: Slowly add the hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) to the stirred solution. The addition rate should be controlled to manage any exotherm, keeping the internal temperature within the desired range.
-
Reaction: Heat the mixture to the target temperature (this can range from room temperature to reflux, depending on the substrates) and maintain for the required duration.[2][8] Monitor the reaction's progress by TLC or LC-MS.
-
Workup and Isolation: Once the reaction is complete, cool the mixture. The product may precipitate upon cooling and can be isolated by filtration. If the product is soluble, perform an extraction. This often involves removing the solvent under reduced pressure, dissolving the residue in an organic solvent like dichloromethane (DCM), and washing with water or brine.[1]
-
Purification: The crude product is typically purified by recrystallization from an appropriate solvent or by column chromatography to achieve the desired purity.[3]
Visualizing Scale-Up Challenges and Workflows
Caption: General workflow for pyrazole synthesis scale-up.
Caption: Troubleshooting logic for low yield in scale-up.
Caption: Key factors influencing pyrazole regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
preventing debromination of 5-(5-bromothiophen-2-yl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the undesired debromination of 5-(5-bromothiophen-2-yl)-1H-pyrazole during chemical synthesis. Below you will find troubleshooting guides for common reaction types, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction outcomes and minimize the formation of the 5-(thiophen-2-yl)-1H-pyrazole byproduct.
Troubleshooting Guides
This section addresses specific experimental issues where debromination is a common side reaction.
Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)
-
Symptoms:
-
Formation of a significant amount of the debrominated byproduct, 5-(thiophen-2-yl)-1H-pyrazole, confirmed by LC-MS or NMR.
-
Low yields of the desired coupled product.
-
Complex product mixtures that are difficult to purify.
-
-
Root Causes and Solutions:
| Root Cause | Proposed Solution |
| Formation of Palladium-Hydride (Pd-H) Species | The primary cause of debromination (hydrodehalogenation) is often the in-situ formation of Pd-H species, which can arise from various sources in the reaction mixture. |
| Unsuitable Base | Strong, non-coordinating bases, especially in the presence of trace water or alcohols, can promote the formation of Pd-H. Solution: Switch to a milder base such as K₃PO₄ or Cs₂CO₃. In some cases, fluoride-based bases like CsF or KF can also be effective. |
| High Reaction Temperature | Elevated temperatures can accelerate the rate of debromination.[1] Solution: Lower the reaction temperature. Attempt the reaction at a lower temperature range (e.g., 60-80 °C) and monitor the progress. Microwave-assisted reactions at controlled temperatures can sometimes offer better outcomes with shorter reaction times. |
| Choice of Ligand | The ligand coordinated to the palladium center plays a crucial role. Electron-rich and sterically hindered phosphine ligands can often suppress debromination by promoting the desired reductive elimination step over the competing hydrodehalogenation pathway. Solution: For Suzuki-Miyaura reactions, consider using ligands such as XPhos or SPhos. For Buchwald-Hartwig aminations, ligands like Xantphos or RuPhos have been shown to be effective. |
| Presence of Protic Impurities | Water, alcohols, or other protic impurities can serve as a hydride source for the formation of Pd-H species. Solution: Use anhydrous and degassed solvents. Ensure all reagents are of high purity and handled under an inert atmosphere (e.g., Argon or Nitrogen). |
| Prolonged Reaction Times | Longer reaction times can increase the likelihood of side reactions, including debromination. Solution: Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. |
Frequently Asked Questions (FAQs)
Q1: Why is the bromine on the thiophene ring of my compound susceptible to debromination?
A1: The carbon-bromine bond on a thiophene ring, particularly at the 2- or 5-position, is activated towards oxidative addition in palladium-catalyzed reactions. However, this bond can also be susceptible to cleavage under reductive conditions, leading to debromination. This is often a result of side reactions within the catalytic cycle, especially the formation of palladium-hydride species. The electron-rich nature of the thiophene ring can also play a role in its reactivity.
Q2: Can the pyrazole ring influence the debromination of the bromothiophene moiety?
A2: Yes, the pyrazole ring can have an electronic influence on the bromothiophene ring system. The unprotected N-H on the pyrazole is acidic and can interact with the base in the reaction, potentially affecting the overall reaction environment. Furthermore, nitrogen-containing heterocycles can sometimes coordinate to the palladium catalyst, which may alter its reactivity and propensity for side reactions. In some cases, N-protection of the pyrazole may be considered to mitigate these effects.
Q3: Are there any general tips for setting up my reaction to avoid debromination from the start?
A3: Absolutely. Start by ensuring all your glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous, degassed solvents. Choose a mild base like K₃PO₄ or Cs₂CO₃. Select a palladium catalyst and ligand system known for its stability and efficiency in coupling with heteroaryl bromides (e.g., a pre-catalyst like XPhos Pd G2 or G3). Run the reaction at the lowest effective temperature and monitor it closely to avoid unnecessarily long reaction times.
Q4: How can I detect and quantify the amount of debrominated byproduct?
A4: The most effective techniques for detecting and quantifying the debrominated byproduct are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. LC-MS can be used to monitor the reaction progress and identify the masses of the desired product and the byproduct. For quantification, you can use ¹H NMR with an internal standard or a calibrated HPLC method.
Quantitative Data Summary
Table 1: Influence of Ligand and Base on Suzuki-Miyaura Coupling Yields of Bromo-heterocycles
| Substrate | Boronic Acid | Pd-Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) of Coupled Product | Reference |
| 4-Bromo-1H-pyrazole | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 75-93 | [2] |
| 4-Bromo-1H-pyrazole | Arylboronic acid | XPhos Pd G2 / XPhos | K₃PO₄ | Dioxane/H₂O | 80 | 70-85 | [3] |
| 2,5-Dibromo-3-hexylthiophene | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 70-88 | [4] |
| 3-Bromothiophene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | [5] |
Note: The yields presented are for the desired coupled product. Higher yields are generally indicative of reduced side reactions, including debromination.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to minimize the risk of debromination.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Evacuate and backfill the tube with argon (repeat this cycle three times).
-
Add anhydrous, degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 2 mL dioxane, 0.5 mL water).
-
Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Resolving Isomer Separation in Substituted Pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the separation of substituted pyrazole isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating substituted pyrazole isomers?
A1: The most common and effective methods for separating substituted pyrazole isomers include:
-
Chromatography: Techniques such as flash column chromatography, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are powerful for both analytical and preparative separations. The choice of stationary and mobile phases is critical for achieving good resolution.
-
Crystallization: Fractional crystallization can be a highly effective method, particularly if the isomers have different solubilities in a specific solvent system. This can be enhanced by forming salts of the pyrazole isomers.
-
Fractional Distillation: This method is viable for isomers with significantly different boiling points, though it is often challenging for regioisomers which tend to have very similar boiling points.
Q2: How do I choose the best separation strategy for my pyrazole isomers?
A2: The optimal strategy depends on several factors:
-
Nature of the Isomers: For regioisomers with subtle polarity differences, HPLC is often the method of choice. For diastereomers, chiral chromatography or crystallization may be more suitable.
-
Scale of Separation: Flash chromatography and crystallization are well-suited for preparative scale (milligrams to grams), while HPLC and GC are excellent for analytical and small-scale preparative work.
-
Physical Properties: Exploit differences in polarity (for chromatography), solubility (for crystallization), and boiling point (for distillation).
Q3: Can spectroscopic methods like NMR be used to differentiate between my separated pyrazole isomers?
A3: Absolutely. NMR spectroscopy is a powerful tool for identifying and differentiating pyrazole isomers.
-
¹H NMR: The chemical shifts of protons on the pyrazole ring and its substituents can vary significantly between isomers due to different electronic environments.
-
¹³C NMR: The carbon chemical shifts, particularly for the C3, C4, and C5 atoms of the pyrazole ring, are sensitive to the substitution pattern and can be used to distinguish between regioisomers.[1]
-
NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to confirm the spatial proximity of protons, which can be crucial in assigning the correct structure to each isomer.[2]
Isomer Separation Workflow
The following diagram illustrates a general workflow for approaching the separation of substituted pyrazole isomers.
Troubleshooting Guides
Chromatographic Separation (HPLC & Flash)
Q: My pyrazole isomers are co-eluting or have very poor resolution in HPLC. What should I do?
A: Poor resolution is a common issue. Here are several strategies to improve separation:
-
Optimize the Mobile Phase:
-
Isocratic Elution: If using an isocratic method, try adjusting the solvent ratio. A lower percentage of the stronger solvent will increase retention time and may improve separation.[3]
-
Gradient Elution: If using a gradient, make it shallower. A slower increase in the strong solvent concentration over a longer time can enhance resolution.[3]
-
Solvent Choice: Consider changing one of the solvents in your mobile phase. For reverse-phase HPLC, switching between acetonitrile and methanol can alter selectivity.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable. Consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to exploit different interaction mechanisms.
-
Adjust Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, although it may also decrease retention time.[4]
Q: I'm observing peak splitting or tailing for my pyrazole compound. What is the cause and how can I fix it?
A: Peak splitting and tailing can have multiple causes:
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try injecting a smaller volume or a more dilute sample.[5]
-
Solvent Mismatch: If your sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[4]
-
Column Contamination or Void: A blocked frit or a void at the top of the column can disrupt the flow path, leading to split peaks.[4][6] Try back-flushing the column or, if the problem persists, replace the column. Using a guard column can help prevent this.
-
Chemical Issues: For basic compounds like pyrazoles, strong interactions with residual acidic silanols on the silica stationary phase can cause tailing. Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can mitigate this.
Troubleshooting HPLC Issues: A Decision Tree
Crystallization
Q: I'm not getting any crystals, even after cooling the solution. What can I do?
A: Failure to crystallize is usually due to the solution not being supersaturated. Try the following:
-
Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
Induce Nucleation:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites.
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution to initiate crystal growth.
-
-
Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of your compound.
Q: My compound is "oiling out" instead of crystallizing. How can I resolve this?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[7] This often happens when a compound's melting point is lower than the temperature of the solution, or when the solution is too concentrated.[8][9] To address this:
-
Add More Solvent: Re-heat the solution until the oil redissolves, then add a small amount of additional solvent before allowing it to cool slowly again.[8]
-
Change the Solvent System: Your compound may be too soluble in the chosen solvent. A less-solubilizing solvent or a mixed solvent system might be necessary.
-
Slower Cooling: Allow the solution to cool to room temperature very slowly before moving it to an ice bath. Rapid cooling increases the likelihood of oiling out.[10]
Troubleshooting Crystallization: A Decision Tree
Data Presentation
Table 1: Example HPLC Conditions for Pyrazole Isomer Separation
| Compound Type | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | Reference |
| Phenylpyrazole Pesticides | CHIRALPAK® IB | n-hexane/2-propanol | 1.0 | UV | 2.40 - 16.82 | [11] |
| Chiral N1-Substituted 1H-pyrazoles | Lux cellulose-2 | Polar Organic (e.g., Methanol) | - | UV | Up to 18 | [11] |
| Chiral N1-Substituted 1H-pyrazoles | Lux amylose-2 | Normal Phase (n-hexane/ethanol) | - | UV | Up to 30 | [11] |
| Pyrazoline Derivative | Eclipse XDB C18 | 0.1% TFA in Water / Methanol (20:80) | 1.0 | 206 nm | Good | [12] |
| Unsubstituted Pyrazole | Newcrom R1 | Acetonitrile / Water / Phosphoric Acid | - | UV/MS | Baseline | [13] |
Experimental Protocols
Protocol 1: Separation of Pyrazole Regioisomers by Flash Column Chromatography
This protocol describes a general procedure for separating two regioisomers of a substituted pyrazole using silica gel flash chromatography.
1. Mobile Phase Selection:
- Using Thin Layer Chromatography (TLC), test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that gives good separation between the two isomer spots.
- Aim for Rf values between 0.2 and 0.4 for the compounds of interest to ensure good separation on the column.
2. Column Packing:
- Select an appropriately sized column based on the amount of crude material.
- Prepare a slurry of silica gel in the initial, least polar mobile phase.
- Pour the slurry into the column and allow it to pack under gravity or with gentle air pressure, ensuring a flat, even bed.
3. Sample Loading:
- Dissolve the crude pyrazole isomer mixture in a minimal amount of a suitable solvent (ideally the mobile phase or a stronger solvent like dichloromethane).
- Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
4. Elution and Fraction Collection:
- Begin eluting the column with the selected mobile phase, applying gentle air pressure to maintain a steady flow.
- If the isomers are close in polarity, an isocratic elution (constant solvent composition) is recommended. For isomers with a larger polarity difference, a gradient elution (gradually increasing the polarity) can be used to speed up the process.
- Collect fractions in test tubes and monitor the elution of the compounds by TLC.
5. Product Isolation:
- Analyze the collected fractions by TLC to identify those containing the pure isomers.
- Combine the pure fractions for each isomer separately.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the purified pyrazole isomers.
Protocol 2: Purification by Fractional Crystallization via Salt Formation
This method is particularly useful when direct crystallization of the free base does not provide adequate separation.
1. Dissolution and Salt Formation:
- Dissolve the crude mixture of pyrazole isomers in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone).
- Add at least an equimolar amount of an appropriate acid (e.g., sulfuric acid, phosphoric acid, or an organic acid) to the solution while stirring. This will form the acid addition salts of the pyrazole isomers.[14]
2. Crystallization:
- Allow the solution to cool slowly to room temperature to induce the crystallization of the less soluble isomer salt.
- If crystallization does not occur, try scratching the inside of the flask or placing it in an ice bath to promote crystal formation.
3. Isolation of the Purified Salt:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
4. Liberation of the Free Base:
- Dissolve the purified salt in water.
- Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to regenerate the free pyrazole.
- Extract the purified pyrazole isomer into an organic solvent (e.g., ethyl acetate or dichloromethane).
5. Final Isolation:
- Dry the organic extract over a suitable drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the pure pyrazole isomer.
- The other isomer can often be recovered from the initial crystallization filtrate by repeating the process under different conditions or by using an alternative purification method.
References
- 1. jocpr.com [jocpr.com]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 3. welch-us.com [welch-us.com]
- 4. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 5. uhplcs.com [uhplcs.com]
- 6. bio-works.com [bio-works.com]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. Chemjobber: Process Wednesday: Oiling out [chemjobber.blogspot.com]
- 11. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijcpa.in [ijcpa.in]
- 13. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with Pyrazole Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of cross-coupling reactions involving pyrazole compounds. Find troubleshooting guidance for common issues and answers to frequently asked questions to optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific problems that may be encountered during cross-coupling reactions with pyrazole substrates, offering potential solutions in a question-and-answer format.
Question 1: I am observing significant debromination of my 4-bromopyrazole starting material in a Suzuki coupling reaction, leading to the formation of the parent pyrazole. How can I minimize this side reaction?
Answer: Debromination is a common side reaction with heteroaryl halides. Several factors can contribute to this issue:
-
N-H Acidity: Unprotected pyrazoles possess an acidic N-H proton. The resulting pyrazolate anion can interfere with the catalyst and promote dehalogenation. Protecting the pyrazole nitrogen is an effective strategy to suppress this side reaction.[1]
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is crucial. For Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole, the use of XPhos Pd G2 precatalyst has been shown to be effective.[2] For unprotected pyrazoles, XPhos-derived precatalysts have also demonstrated high yields.[3]
-
Reaction Conditions: The nature of the base and solvent system can influence the extent of debromination. It is advisable to screen different bases and solvents to find the optimal conditions for your specific substrate.
Question 2: My Buchwald-Hartwig amination of a 4-halopyrazole with an aliphatic amine is giving low yields. What are the key parameters to consider for optimization?
Answer: The success of Buchwald-Hartwig amination with pyrazoles, particularly with aliphatic amines, is highly dependent on the catalyst system and the nature of the amine.
-
Substrate Reactivity: For the Pd(dba)₂/tBuDavePhos catalyst system, 4-bromo-1-tritylpyrazole has been found to be more effective than the corresponding 4-iodo or 4-chloro derivatives when coupling with amines lacking a β-hydrogen.[4][5] Conversely, for alkylamines possessing a β-hydrogen, a CuI-mediated coupling with 4-iodo-1-tritylpyrazole is more effective.[4][5]
-
Ligand Selection: Bulky, electron-rich phosphine ligands are often essential for successful C-N coupling with pyrazoles.[6][7] For the amination of unprotected bromoimidazoles and bromopyrazoles, a Pd precatalyst based on the bulky biarylphosphine ligand tBuBrettPhos has been shown to be effective.[8]
-
Base Selection: The choice of base is critical. Strong bases like sodium tert-butoxide are commonly used, but for base-sensitive substrates, weaker bases such as carbonates may be necessary.[9] A systematic screening of bases is recommended.
Question 3: I am struggling with the cross-coupling of an unprotected N-H pyrazole. The reaction is sluggish and yields are poor. What could be the issue?
Answer: Unprotected N-H azoles are known to be challenging substrates in palladium-catalyzed cross-coupling reactions due to their potential to inhibit the catalyst.[3]
-
Catalyst Inhibition: The acidic N-H group can react with the palladium center, leading to the formation of inactive or less active catalyst species.[3]
-
Catalyst and Ligand System: The use of specific precatalysts and ligands designed to overcome this inhibition is recommended. For Suzuki-Miyaura coupling of unprotected, nitrogen-rich heterocycles, precatalysts such as those derived from XPhos have proven successful.[3]
-
Reaction Conditions: Adjusting the reaction conditions, such as increasing the catalyst loading or adding an additional equivalent of the ligand relative to palladium, may be necessary to achieve good yields.[3] Protecting the pyrazole nitrogen is a common strategy to circumvent this issue.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for 4-halopyrazoles in palladium-catalyzed cross-coupling reactions?
A1: The general reactivity order for 4-halopyrazoles is I > Br > Cl, which is dictated by the carbon-halogen bond strength (C-I < C-Br < C-Cl).[5] However, 4-iodopyrazoles can be more susceptible to side reactions like dehalogenation.[5] While 4-chloropyrazoles are more stable and cost-effective, they typically require more active catalyst systems.[5]
Q2: Which palladium sources and ligands are commonly used for cross-coupling with pyrazoles?
A2: A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and various palladium precatalysts.[5] The choice of ligand is critical and often depends on the specific reaction type and substrate. Commonly used ligands include bulky, electron-rich monophosphines like XPhos, SPhos, and tBuDavePhos, as well as bidentate phosphine ligands like DPPF and BINAP.[5][6][10]
Q3: What are the typical bases and solvents used in pyrazole cross-coupling reactions?
A3: Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃, K₃PO₄) and alkoxides (NaOtBu, KOtBu).[5][9][11] The choice often depends on the reaction's sensitivity to base strength. Aprotic solvents such as toluene, dioxane, THF, and DMF are frequently used.[9][11] For some Suzuki reactions, aqueous solvent mixtures are employed.[11]
Q4: Are there alternatives to palladium catalysts for pyrazole cross-coupling?
A4: Yes, copper-catalyzed C-N coupling reactions can be effective, particularly for the amination of 4-iodopyrazoles with alkylamines containing a β-hydrogen.[4][5] Nickel catalysts are also emerging as a viable alternative for C-N cross-couplings.[12]
Data Presentation
Table 1: Comparative Reactivity of 4-Halo-Pyrazoles in Suzuki-Miyaura Coupling
| Halogen | Catalyst System | Relative Yield | Comments |
| Iodo | Pd(OAc)₂, SPhos, K₂CO₃ | Highest (85-95%) | Most reactive, but prone to dehalogenation.[5] |
| Bromo | XPhos Pd G2, K₃PO₄ | High (80-93%) | Good balance of reactivity and stability.[5] |
| Chloro | Pd(OAc)₂, SPhos, K₃PO₄ | Moderate (60-95%) | Requires highly active catalyst systems.[5] |
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of 4-Halo-1-tritylpyrazoles
| Halogen | Coupling Partner | Catalyst System | Relative Yield | Comments |
| Bromo | Amines lacking β-hydrogens | Pd(dba)₂/tBuDavePhos | Highest (60-90%) | Most effective substrate for this system.[4][5] |
| Iodo | Amines lacking β-hydrogens | Pd(dba)₂/tBuDavePhos | Lower | Less effective than the bromo derivative.[5] |
| Iodo | Alkylamines with β-hydrogens | CuI | Highest | Favorable for this class of amines.[4][5] |
| Chloro | Amines lacking β-hydrogens | Pd(dba)₂/tBuDavePhos | Moderate | Less reactive than the bromo derivative.[5] |
| Chloro | Alkylamines with β-hydrogens | CuI | Lowest | Shows the lowest reactivity with the copper catalyst.[5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles
This protocol is adapted from the synthesis of 4-substituted pyrazole-3,5-diamines.[2]
-
To a reaction vessel, add 4-bromo-3,5-dinitro-1H-pyrazole (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and a suitable base such as K₃PO₄ (2.0 equiv.).
-
Add the palladium precatalyst, for example, XPhos Pd G2 (2-5 mol%).
-
Add a suitable solvent, such as a mixture of dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.
-
Heat the reaction mixture at the appropriate temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole
This protocol is based on the C4-alkoxyamination of 4-halo-1H-1-tritylpyrazoles.[13]
-
In a microwave vial, combine 4-bromo-1-tritylpyrazole (1.0 equiv.), the desired amine (1.2-2.0 equiv.), a palladium source such as Pd₂(dba)₃ (5-10 mol%), and a suitable ligand like tBuDavePhos (10-20 mol%).
-
Add a strong base, for instance, sodium tert-butoxide (1.5-2.0 equiv.).
-
Add an anhydrous, deoxygenated solvent such as toluene or xylene.
-
Seal the vial and heat the reaction mixture in a microwave reactor to the desired temperature (e.g., 100-160 °C) for a specified time (e.g., 10-30 minutes).
-
After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to obtain the desired 4-aminopyrazole derivative.
Visualizations
Caption: Catalyst selection workflow for pyrazole cross-coupling.
Caption: Troubleshooting decision tree for pyrazole cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02390D [pubs.rsc.org]
- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 8. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Bromothiophene and Chlorothiophene Reactivity in Key Chemical Transformations
For Researchers, Scientists, and Drug Development Professionals
The functionalization of thiophene, a privileged heterocyclic scaffold in medicinal chemistry and materials science, often relies on the strategic use of its halogenated derivatives. The choice between bromothiophene and chlorothiophene as a starting material can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparative analysis of the reactivity of bromothiophenes and chlorothiophenes in four critical classes of reactions: Suzuki-Miyaura coupling, Stille coupling, Buchwald-Hartwig amination, and lithiation/metal-halogen exchange. This analysis is supported by experimental data to inform reaction design and optimization.
Executive Summary
In palladium-catalyzed cross-coupling reactions, the reactivity of halothiophenes generally follows the trend: I > Br > Cl. This is primarily attributed to the carbon-halogen bond dissociation energy, where the weaker C-Br bond is more readily cleaved during the often rate-limiting oxidative addition step compared to the stronger C-Cl bond. Consequently, bromothiophenes typically react faster, under milder conditions, and often afford higher yields than their chloro-analogues.[1] However, advancements in catalyst systems, particularly the development of specialized ligands, have significantly improved the utility of chlorothiophenes, which are often more cost-effective starting materials.[1]
In the case of lithiation via metal-halogen exchange, a similar reactivity trend is observed, with the exchange rate being faster for bromides than for chlorides. This difference is critical for achieving selective functionalization, especially in molecules with multiple halogen atoms.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data for the performance of bromothiophenes and chlorothiophenes in key cross-coupling reactions. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature. The data presented here is compiled from various sources and is intended to illustrate the general reactivity trends.
Table 1: Suzuki-Miyaura Coupling of Halothiophenes with Phenylboronic Acid
| Entry | Halothiophene | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95%[2] |
| 2 | 2-Chlorothiophene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 2 | Moderate to Good |
| 3 | 3-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90%[2] |
| 4 | Ethyl 5-chlorothiophene-2-glyoxylate | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | - | Good |
Table 2: Stille Coupling of Halothiophenes
| Entry | Halothiophene | Coupling Partner | Catalyst / Ligand | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Bromothiophene | Vinylstannane | Pd(PPh₃)₄ | THF | 60 | High |
| 2 | Aryl Chloride | Organostannane | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane | 80-100 | Good to Excellent |
| 3 | 3-Bromothiophene | Organostannane | Pd(PPh₃)₄ | Toluene | 110 | Good |
Note: Quantitative data for Stille coupling of chlorothiophenes is less commonly reported, but generally requires more forcing conditions than bromothiophenes.
Table 3: Buchwald-Hartwig Amination of Halothiophenes with Aniline
| Entry | Halothiophene | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Bromothiophene | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | ~80-95% |
| 2 | 2-Chlorotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | Reflux | 94%[3] |
| 3 | 3-Bromothiophene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | ~70-85%[2] |
| 4 | 4-Chlorotoluene | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 94%[3] |
Table 4: Metal-Halogen Exchange of Halothiophenes
| Halothiophene | Reagent | Temperature (°C) | Reaction Time | Notes |
| 2-Bromothiophene | n-BuLi | -78 | Minutes to 1 hour | Fast and efficient exchange. |
| 2-Chlorothiophene | n-BuLi | -78 to -40 | Slower, may require higher temperatures or longer reaction times. | |
| 3-Bromothiophene | n-BuLi | -78 | 30-60 minutes | Efficient exchange.[3] |
Experimental Protocols
The following are detailed methodologies for the key reactions discussed. These protocols are representative and may require optimization for specific substrates.
General Considerations for Cross-Coupling Reactions
All palladium-catalyzed cross-coupling reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried and cooled under a stream of inert gas before use.
Suzuki-Miyaura Coupling Protocol
Materials:
-
Halothiophene (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene/H₂O or Dioxane/H₂O)
Procedure:
-
To a flame-dried Schlenk flask, add the halothiophene, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Stille Coupling Protocol
Materials:
-
Halothiophene (1.0 mmol)
-
Organostannane (1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Optional: Additive (e.g., CuI, LiCl)
Procedure:
-
To a flame-dried Schlenk flask, add the halothiophene and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.
-
Filter the mixture through a pad of Celite to remove the precipitated tributyltin fluoride.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol
Materials:
-
Halothiophene (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add the halothiophene and the amine.
-
Add the anhydrous solvent.
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 80-110 °C.
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Lithiation and Electrophilic Quench Protocol
Materials:
-
Halothiophene (1.0 mmol)
-
Organolithium reagent (e.g., n-BuLi, 1.1 equiv)
-
Anhydrous THF
-
Electrophile (1.2 equiv)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the halothiophene and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the organolithium reagent dropwise via syringe.
-
Stir the mixture at -78 °C for the desired time (typically 30-60 minutes for bromothiophenes).
-
Add the electrophile dropwise at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-3 hours.
-
Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the processes discussed, the following diagrams have been generated using Graphviz.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for lithiation and electrophilic quench.
Conclusion
The choice between bromothiophene and chlorothiophene in organic synthesis is a balance between reactivity and cost. Bromothiophenes are generally more reactive in palladium-catalyzed cross-coupling reactions and undergo faster metal-halogen exchange, often leading to higher yields under milder conditions. However, the economic advantage of chlorothiophenes, coupled with the development of highly active catalyst systems, makes them increasingly viable and attractive alternatives, particularly for large-scale syntheses. A thorough understanding of the reactivity differences and the careful selection of reaction conditions are paramount to the successful functionalization of these important heterocyclic building blocks.
References
Unraveling the Potency of Pyrazole-Thiophene Analogs: A Comparative Guide to Their Structure-Activity Relationship
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a continuous endeavor. Pyrazole-thiophene analogs have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR), focusing on their anticancer, kinase inhibitory, and antimicrobial properties, supported by experimental data.
The fusion of pyrazole and thiophene rings creates a versatile scaffold that has been extensively explored in medicinal chemistry.[1][2] These compounds have shown significant potential as inhibitors of key cellular targets, making them attractive candidates for the development of new drugs against cancer, inflammatory diseases, and microbial infections.[3][4][5]
Comparative Analysis of Biological Activity
The biological efficacy of pyrazole-thiophene analogs is intricately linked to the nature and position of substituents on both the pyrazole and thiophene rings. Modifications to this core structure have led to the identification of potent inhibitors against various biological targets.
Anticancer and Kinase Inhibitory Activity
Pyrazole-thiophene derivatives have demonstrated significant potential as anticancer agents by targeting crucial protein kinases involved in cell growth and proliferation, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Jun N-terminal kinase (JNK), and Phosphoinositide 3-kinase (PI3K).[6][7][8]
A noteworthy SAR trend is the impact of substitutions on the N1 position of the pyrazole ring. For instance, an unsubstituted N1 position has been associated with enhanced cytotoxic activity against MCF-7 and HepG2 cancer cell lines.[1] The introduction of a benzoic acid-derived acetyl group at N1, however, can still maintain moderate potency.[1]
The following table summarizes the in vitro activity of selected pyrazole-thiophene analogs against various cancer cell lines and kinases.
| Compound ID | Target Cell Line/Kinase | IC50 (µM) | Reference |
| Anticancer Activity | |||
| Compound 2 | MCF-7 (Breast) | 6.57 | [6] |
| HepG2 (Liver) | 8.86 | [6] | |
| Compound 8 | MCF-7 (Breast) | 8.08 | [6] |
| Compound 14 | MCF-7 (Breast) | 12.94 | [6] |
| HepG2 (Liver) | 19.59 | [6] | |
| Pyrazoline 2 | 4T1 (Breast) | 9.09 µg/ml | [2] |
| HeLa (Cervical) | 9.27 µg/ml | [2] | |
| WiDr (Colon) | 0.25 µg/ml | [2] | |
| Kinase Inhibitory Activity | |||
| Compound 2 | EGFR (wild-type) | 16.25 µg/ml | [6] |
| EGFR (T790M mutant) | 17.8 µg/ml | [6] | |
| VEGFR-2 | 242.94 µg/ml | [6] | |
| Compound 8 | VEGFR-2 | 35.85 µg/ml | [6] |
| Compound 14 | EGFR (wild-type) | 16.33 µg/ml | [6] |
| EGFR (T790M mutant) | 16.6 µg/ml | [6] | |
| VEGFR-2 | 112.36 µg/ml | [6] | |
| Analog 6 (JNK3 inhibitor) | JNK3 | 0.05 | [7] |
| JNK1 | 3.6 | [7] | |
| Compound 3s (PI3Kγ inhibitor) | PI3Kγ | 0.066 | [8] |
Antimicrobial Activity
The antimicrobial potential of pyrazole-thiophene analogs is significantly influenced by the presence of electron-withdrawing groups on the phenyl ring attached to the core structure.[2] Substituents such as nitro (NO2) and halogens (Cl, Br, F) have been shown to enhance antimicrobial activity.[2]
The table below presents the minimum inhibitory concentration (MIC) values for selected pyrazolyl-thiazole derivatives of thiophene, highlighting their efficacy against various bacterial and fungal strains.
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Compound 7d | Bacillus subtilis | 15.63 | [9] |
| Bacillus megaterium | 15.63 | [9] | |
| Fungal strains | 15.63 | [9] | |
| Compound 3 | Escherichia coli | 0.25 | [10] |
| Compound 4 | Streptococcus epidermidis | 0.25 | [10] |
| Pyrazole 6 | Aspergillus fumigates | 0.03 | [11] |
| Thiophene 4d | Escherichia coli | 0.007 | [11] |
| 6-thioglucosylpyridone 17 | Bacillis subtilis | 0.007 | [11] |
Signaling Pathways and Experimental Workflows
The therapeutic effects of pyrazole-thiophene analogs are often mediated through their interaction with specific signaling pathways. Understanding these pathways and the experimental methods used to assess compound activity is crucial for rational drug design.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in cancer.[3][12] Pyrazole-thiophene analogs that inhibit components of this pathway, such as PI3K, can effectively block downstream signaling and induce cancer cell death.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyrazole-thiophene analogs.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) signaling pathway is activated by stress stimuli and plays a crucial role in inflammation and apoptosis.[13][14] Isoform-selective JNK3 inhibitors from the pyrazole-thiophene class have shown potential for the treatment of neurodegenerative diseases.[7]
Caption: JNK signaling pathway and the inhibitory action of pyrazole-thiophene analogs.
Experimental Workflow: In Vitro Anticancer MTT Assay
The MTT assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines and determine their IC50 values.[15][16]
Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of the biological activity of pyrazole-thiophene analogs.
In Vitro Anticancer MTT Assay
Objective: To determine the concentration of a pyrazole-thiophene analog that inhibits the growth of a cancer cell line by 50% (IC50).[15][16]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
Pyrazole-thiophene analog stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole-thiophene analog in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
Objective: To determine the direct inhibitory activity of a pyrazole-thiophene analog against a specific kinase (e.g., VEGFR-2).[17][18]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP (Adenosine triphosphate)
-
Specific peptide substrate for VEGFR-2
-
Pyrazole-thiophene analog stock solution
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the pyrazole-thiophene analog in kinase buffer. Prepare a master mix containing the kinase buffer, ATP, and the peptide substrate.
-
Assay Setup: Add the diluted test compounds to the wells of a 96-well plate. Also, include a positive control (kinase and substrate without inhibitor) and a negative control (substrate without kinase).
-
Kinase Reaction: Initiate the reaction by adding the recombinant VEGFR-2 kinase to each well (except the negative control). Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Data Analysis: The luminescence signal is measured using a luminometer. The percentage of kinase inhibition is calculated for each compound concentration relative to the positive control. The IC50 value is determined by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The pyrazole-thiophene scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design of potent and selective inhibitors of various biological targets. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core can lead to significant improvements in anticancer, kinase inhibitory, and antimicrobial activities. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers engaged in the discovery and development of novel pyrazole-thiophene-based therapeutic agents. Further exploration of this chemical space holds great promise for addressing unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. atcc.org [atcc.org]
- 6. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. paulogentil.com [paulogentil.com]
- 14. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]
- 15. benchchem.com [benchchem.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the Computational Docking of 5-(5-bromothiophen-2-yl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the computational docking of 5-(5-bromothiophen-2-yl)-1H-pyrazole against the Cannabinoid-1 (CB1) receptor. The pyrazole scaffold, combined with a thiophene ring, represents a class of compounds with significant therapeutic potential.[1] Computational docking studies are crucial in drug discovery for predicting the binding affinity and interaction of small molecules with protein targets, thereby guiding the rational design of more potent and selective drug candidates.
Comparative Docking Performance
The following table summarizes the hypothetical docking scores and binding affinities of this compound and selected alternative pyrazole-based ligands against the human CB1 receptor. Lower binding energy values indicate a higher predicted binding affinity.
| Compound | Structure | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues (Hypothetical) |
| This compound | -8.5 | 250 | Phe379, Trp356, Met363 | |
| Rimonabant (Alternative 1) | -9.2 | 110 | Phe379, Trp356, Leu387 | |
| 5-(Thiophen-2-yl)-1H-pyrazole (Alternative 2) | -7.8 | 600 | Trp356, Met363 | |
| 5-(5-chlorothiophen-2-yl)-1H-pyrazole (Alternative 3) | -8.2 | 350 | Phe379, Trp356, Met363 |
Experimental Protocols
The following is a detailed methodology for a typical computational docking experiment, based on protocols frequently cited in the literature for pyrazole derivatives.
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., human CB1 receptor) is obtained from the Protein Data Bank (PDB).
-
The protein structure is prepared using software such as AutoDockTools. This involves removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges.
-
The grid box for docking is defined to encompass the active site of the protein, typically centered on a co-crystallized ligand or identified binding pocket.
2. Ligand Preparation:
-
The 2D structures of the ligands, including this compound and its alternatives, are drawn using chemical drawing software like ChemDraw.
-
The 2D structures are converted to 3D structures and optimized to their lowest energy conformation using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are computed for each ligand atom.
3. Molecular Docking:
-
Molecular docking is performed using software such as AutoDock Vina.
-
The prepared protein and ligand files, along with the grid parameters, are used as input.
-
The docking algorithm, often a Lamarckian Genetic Algorithm, is run to explore possible binding conformations of the ligand within the protein's active site.
-
The program calculates the binding energy for each conformation, and the results are clustered based on root-mean-square deviation (RMSD).
4. Analysis of Results:
-
The docking results are analyzed to identify the best binding pose for each ligand, characterized by the lowest binding energy.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.
-
The predicted binding affinity (Ki) can be estimated from the binding energy.
Visualizations
The following diagrams illustrate the conceptual workflow of computational docking and a hypothetical binding interaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural, QSAR, machine learning and molecular docking studies of 5-thiophen-2-yl pyrazole derivatives as potent and selective cannabinoid-1 receptor antagonists - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Structural, QSAR, machine learning and molecular docking studies of 5-thiophen-2-yl pyrazole derivatives as potent and selective cannabinoid-1 receptor antagonists - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
Validating the Molecular Structure of 5-(5-bromothiophen-2-yl)-1H-pyrazole: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step. This guide provides a comparative analysis of X-ray crystallography for the structural validation of 5-(5-bromothiophen-2-yl)-1H-pyrazole, a heterocyclic compound with potential pharmaceutical applications. We present supporting data from closely related structures and compare the definitive nature of X-ray analysis with other common spectroscopic techniques.
Structural Elucidation by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the precise atomic arrangement within a crystalline solid.[1][2] This technique provides unequivocal evidence of molecular connectivity, conformation, and intermolecular interactions. While a crystal structure for the specific title compound is not publicly available, the crystallographic data of a closely related derivative, 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, offers valuable insights into the expected structural features.[3][4]
Analysis of this related structure reveals key geometric parameters that can be extrapolated to this compound. The pyrazole and thiophene rings are expected to be nearly co-planar, facilitating electronic conjugation between the two aromatic systems. The C-Br bond on the thiophene ring will have a characteristic length, and the overall molecular packing will be influenced by intermolecular forces such as hydrogen bonding (involving the pyrazole N-H) and potential halogen bonding.
| Parameter | Expected Value/Range | Significance |
| Crystal System | Monoclinic / Triclinic | Describes the basic shape of the unit cell. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions of the repeating crystalline unit. |
| Thiophene-Pyrazole Dihedral Angle | < 20° | Indicates the degree of planarity between the two rings. |
| C-Br Bond Length | ~1.85 - 1.90 Å | Confirms the presence and nature of the bromine substituent. |
| N-H···N/S Hydrogen Bonds | ~2.8 - 3.2 Å | Key intermolecular interactions governing crystal packing. |
Table 1. Predicted Crystallographic Parameters for this compound based on Analogous Structures.
Comparison with Alternative Structural Analysis Techniques
While X-ray crystallography provides the most definitive structural data, other spectroscopic methods are routinely used for characterization and offer complementary information.[5][6][7]
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and intermolecular interactions.[1] | Unambiguous and definitive structural determination. | Requires a suitable single crystal, which can be challenging to grow. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information on the chemical environment of ¹H and ¹³C atoms, connectivity through spin-spin coupling. | Provides detailed information about the molecular skeleton in solution; does not require crystallization. | Does not provide precise bond lengths or angles; interpretation can be complex for intricate molecules. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., N-H, C=N, C-Br). | Rapid and non-destructive. | Provides limited information on the overall molecular structure and connectivity. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. | Highly sensitive and requires a very small amount of sample. | Provides no information on the 3D arrangement of atoms. |
Table 2. Comparison of X-ray Crystallography with Other Spectroscopic Techniques.
Experimental Protocols
Single-Crystal X-ray Diffraction
A suitable single crystal of the target compound is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam.[8] The resulting diffraction pattern is collected on a detector. The data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates and geometric parameters.[9]
Spectroscopic Analyses
-
NMR Spectroscopy: A sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The sample is irradiated with radio waves, and the absorption of energy by the atomic nuclei is detected.
-
IR Spectroscopy: A sample is exposed to infrared radiation, and the absorption of specific frequencies corresponding to molecular vibrations is measured.
-
Mass Spectrometry: A sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio.
Workflow and Data Analysis
The following diagram illustrates the typical workflow for validating a molecular structure using X-ray crystallography.
References
- 1. rigaku.com [rigaku.com]
- 2. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Synthetic Routes for Substituted Pyrazoles
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous blockbuster drugs, including the anti-inflammatory agent celecoxib and the anxiolytic indiplon. The versatility of the pyrazole ring, with its capacity for substitution at multiple positions, allows for the fine-tuning of physicochemical and pharmacological properties, making it a privileged structure in drug discovery. Consequently, the development of efficient and versatile synthetic routes to access these valuable heterocycles is of paramount importance to researchers in academia and the pharmaceutical industry.
This guide provides a comparative overview of three prominent synthetic strategies for the preparation of substituted pyrazoles: the classical Knorr synthesis, the highly regioselective 1,3-dipolar cycloaddition, and the efficient multicomponent reactions. By presenting detailed experimental protocols, quantitative data, and workflow diagrams, this document aims to equip researchers with the necessary information to select the most appropriate synthetic route for their target pyrazole derivatives.
Comparison of Synthetic Routes
The choice of synthetic strategy for a particular substituted pyrazole depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following table summarizes the key quantitative parameters of the discussed synthetic routes.
| Synthetic Route | Typical Yield | Reaction Time | Reaction Temperature | Key Advantages | Key Disadvantages |
| Knorr Pyrazole Synthesis | 60-95% | 1-12 hours | Room temp. to reflux | Readily available starting materials, simple procedure. | Potential for regioisomeric mixtures with unsymmetrical diketones. |
| 1,3-Dipolar Cycloaddition | 70-95% | 12-24 hours | Room temp. to 80°C | High regioselectivity, mild reaction conditions. | May require in situ generation of the dipole, some starting materials can be unstable. |
| Multicomponent Reactions | 75-95% | 1-10 hours | Room temp. to reflux | High atom economy, operational simplicity, rapid generation of molecular diversity. | Optimization can be complex, sometimes requires specific catalysts. |
Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, first reported in 1883, is a robust and widely used method for the preparation of pyrazoles.[1] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions.[1] The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.[2] A significant consideration in the Knorr synthesis is the potential for the formation of regioisomers when an unsymmetrical 1,3-dicarbonyl compound is used.[2]
Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone)
This protocol is adapted from a typical Knorr synthesis of a pyrazolone, a tautomer of a hydroxypyrazole.[3]
Reactants:
-
Ethyl acetoacetate (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Glacial acetic acid (catalytic amount)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in ethanol.
-
Carefully add phenylhydrazine (1.0 eq) to the solution. Note that this addition can be exothermic.[3]
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture under reflux for 1 hour.[3]
-
After the reaction is complete, cool the resulting mixture in an ice bath to induce crystallization.[3]
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure pyrazolone.
Quantitative Data:
-
Yield: A similar reaction to produce 2,4-dihydro-5-phenyl-3H-pyrazol-3-one from ethyl benzoylacetate and hydrazine hydrate reported a yield of 79%.[4][5]
-
Reaction Time: 1 hour.[4]
-
Reaction Temperature: Reflux (approximately 78°C for ethanol).
1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition is a powerful and highly regioselective method for the synthesis of substituted pyrazoles. This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile imine or a diazoalkane, with a dipolarophile, typically an alkyne or an alkene.[1][6] The high degree of regiocontrol is a major advantage of this method over the classical Knorr synthesis, particularly for the preparation of asymmetrically substituted pyrazoles.[6] Nitrile imines are often generated in situ from the corresponding hydrazonoyl halides in the presence of a base.
Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole
This protocol is a general representation of a 1,3-dipolar cycloaddition between a nitrile imine and an alkyne.[1]
Reactants:
-
Hydrazonoyl chloride (1.0 eq)
-
Alkyne (1.0 eq)
-
Triethylamine (1.1 eq)
-
Toluene (solvent)
Procedure:
-
To a solution of the alkyne (1.0 eq) in toluene, add the hydrazonoyl chloride (1.0 eq).
-
Add triethylamine (1.1 eq) dropwise to the mixture at room temperature. The triethylamine acts as a base to generate the nitrile imine in situ.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to afford the desired pyrazole.
Quantitative Data:
-
Yield: Yields for this type of reaction are often high, with some examples reaching up to 95%.[1]
-
Reaction Time: 12-24 hours.
-
Reaction Temperature: Room temperature.
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules, including substituted pyrazoles, in a single synthetic operation.[7] These reactions involve the combination of three or more starting materials in a one-pot fashion, leading to the rapid generation of molecular diversity.[7] Various MCRs for pyrazole synthesis have been developed, often employing a 1,3-dicarbonyl compound, a hydrazine, and an aldehyde or another electrophile.
Experimental Protocol: Three-Component Synthesis of a Tetrasubstituted Pyrazole
This protocol describes a general three-component reaction for the synthesis of a pyrazole derivative.[8]
Reactants:
-
Enaminone (1.0 eq)
-
Benzaldehyde-2-hydrazine-dihydrochloride (1.0 eq)
-
Ammonium acetate (1.5 eq)
-
Water (solvent)
Procedure:
-
In a round-bottom flask, combine the enaminone (1.0 eq), benzaldehyde-2-hydrazine-dihydrochloride (1.0 eq), and ammonium acetate (1.5 eq) in water.
-
Heat the reaction mixture under reflux for 1 hour.[8]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After cooling to room temperature, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration, wash with water, and dry to obtain the desired pyrazole. Further purification can be achieved by recrystallization if necessary.
Quantitative Data:
-
Yield: This specific example reports a yield of 75-77%.[8]
-
Reaction Time: 1 hour.[8]
-
Reaction Temperature: Reflux (100°C).
Conclusion
The synthesis of substituted pyrazoles is a well-established field with a diverse array of methodologies available to the modern chemist. The classical Knorr synthesis remains a valuable and straightforward approach, particularly when regioselectivity is not a concern or when using symmetrical 1,3-dicarbonyls. For the synthesis of complex, asymmetrically substituted pyrazoles where precise control over the substitution pattern is crucial, the 1,3-dipolar cycloaddition offers a superior, highly regioselective alternative. Finally, for the rapid generation of compound libraries and the exploration of chemical space, multicomponent reactions provide an elegant and efficient strategy, embodying the principles of green chemistry through high atom economy and operational simplicity. The selection of the optimal synthetic route will ultimately be guided by the specific structural requirements of the target pyrazole and the practical considerations of the research objective.
References
- 1. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. CN102617474A - Preparation method for celecoxib isomer - Google Patents [patents.google.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. longdom.org [longdom.org]
A Comparative Guide to In Vitro Assay Validation for Novel Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The diverse biological activities of novel thiophene derivatives, ranging from antimicrobial and anticancer to anti-inflammatory and antioxidant effects, have positioned them as promising candidates in drug discovery. The initial validation of these compounds relies heavily on robust in vitro assays to determine their biological activity, cytotoxicity, and mechanism of action. This guide provides a comparative overview of common in vitro assays for the validation of novel thiophene derivatives, complete with experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate methods for their specific research goals.
Comparative Analysis of In Vitro Efficacy
A critical step in the preliminary validation of novel thiophene compounds is the determination of their potency and efficacy through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency. The following tables summarize the in vitro activities of selected novel thiophene derivatives from recent studies, categorized by their biological activity.
Anticancer Activity
The antiproliferative effects of thiophene derivatives are commonly evaluated against a panel of cancer cell lines. Assays such as the MTT, SRB, and cytotoxicity assays are frequently employed.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| Compound 2b | Hep3B | MTS Assay | 5.46 | - | - |
| Compound 2d | Hep3B | MTS Assay | 8.85 | - | - |
| Compound 2e | Hep3B | MTS Assay | 12.58 | - | - |
| Compound 3b | HepG2 | MTT Assay | 3.105 ± 0.14 | Doxorubicin | Not specified |
| Compound 3b | PC-3 | MTT Assay | 2.15 ± 0.12 | Doxorubicin | Not specified |
| Compound 3g | HepG2 | MTT Assay | 3.77 ± 0.17 | Doxorubicin | Not specified |
| Compound 7f | MIA PaCa-2 | MTT Assay | 4.86 | Doxorubicin | Not specified |
| Compound 15b | A2780 | Cytotoxicity Assay | 12 ± 0.17 | Sorafenib | 7.5 ± 0.54 |
| Compound 15b | A2780CP | Cytotoxicity Assay | 10 ± 0.15 | Sorafenib | 9.4 ± 0.14 |
| Compound 8e | Mixed Panel | SRB Assay | 0.411 - 2.8 | - | - |
Data synthesized from multiple sources[1][2][3][4][5].
Antimicrobial Activity
The antimicrobial potential of thiophene derivatives is assessed against various bacterial and fungal strains. Common methods include agar well diffusion and determination of the Minimum Inhibitory Concentration (MIC).
| Compound ID | Microbial Strain | Assay Type | Zone of Inhibition (mm) | MIC (µM/ml) |
| Compound S1 | Staphylococcus aureus | Tube Dilution | - | 0.87 |
| Compound S1 | Bacillus subtilis | Tube Dilution | - | 0.87 |
| Compound S1 | Escherichia coli | Tube Dilution | - | 0.87 |
| Compound S1 | Salmonella typhi | Tube Dilution | - | 0.87 |
| Compound 7c | Bacillus subtilis | Disk Diffusion | 16 | - |
| Compound 7d | Bacillus megaterium | Disk Diffusion | 16 | - |
| Compound 7g | Multiple Strains | Disk Diffusion | 15-16 | - |
Data synthesized from multiple sources[6][7][8].
Antioxidant Activity
The antioxidant capacity of thiophene derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Compound ID | Assay Type | IC50 (µg/ml) | Reference Compound | Reference Compound IC50 (µg/ml) |
| Compound 8e | DPPH Assay | Not specified | Ascorbic Acid | Not specified |
| Compound 8g | DPPH Assay | Not specified | Ascorbic Acid | Not specified |
| Compound 8i | DPPH Assay | Not specified | Ascorbic Acid | Not specified |
Data synthesized from multiple sources[4][8].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro assays. Below are protocols for key experiments cited in the evaluation of novel thiophene derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the novel thiophene derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Agar Well Diffusion Assay for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a compound.
Principle: The test compound diffuses from a well through a solidified agar medium, creating a concentration gradient. If the compound is effective against the microorganism seeded in the agar, a zone of inhibition (clear area) will be observed around the well.
Protocol:
-
Media Preparation: Prepare Nutrient Agar plates.[7]
-
Microbial Inoculation: Swab the surface of the agar plates with a standardized inoculum (e.g., 100 µl of a 24-hour mature broth culture) of the test microorganism.[7]
-
Well Creation: Create wells (e.g., 6 mm in diameter) in the agar plates using a sterile cork borer.[7]
-
Compound Addition: Add a specific volume (e.g., 100 µL) of the thiophene derivative solution at various concentrations into the wells. A positive control (standard antibiotic) and a negative control (solvent) should also be included.[7]
-
Incubation: Incubate the plates at 37°C for 24-36 hours.[7]
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each well in millimeters.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Principle: In the presence of an antioxidant, the purple color of the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical solution fades, and the change in absorbance is measured spectrophotometrically.
Protocol:
-
Solution Preparation: Prepare different concentrations of the synthesized thiophene derivatives and a standard antioxidant (e.g., ascorbic acid) in methanol.[4]
-
Reaction Mixture: Add 1 mL of each concentration of the test compound and the standard to 1 mL of a 0.1 mM DPPH solution in methanol.[4]
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Mandatory Visualizations
Diagrams illustrating signaling pathways and experimental workflows provide a clear and concise understanding of the underlying mechanisms and processes.
Caption: Workflow for the synthesis, screening, and validation of novel thiophene derivatives.
Caption: Potential signaling pathways modulated by novel thiophene derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 5. Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. journalwjarr.com [journalwjarr.com]
- 8. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
A Comparative DFT Analysis of 5-(5-bromothiophen-2-yl)-1H-pyrazole for Drug Discovery
For Immediate Release
[City, State] – [Date] – In the continuous search for novel therapeutic agents, computational chemistry plays a pivotal role in the rational design of drug candidates. This guide presents a comparative theoretical analysis of 5-(5-bromothiophen-2-yl)-1H-pyrazole, a promising heterocyclic scaffold, against a backdrop of similar compounds with known biological activities. Utilizing Density Functional Theory (DFT), this report elucidates the structural and electronic properties of this molecule, offering a predictive comparison of its potential as a pharmacophore. This analysis is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Thiophene-Pyrazole Heterocycles
Heterocyclic compounds containing thiophene and pyrazole rings are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] The electronic characteristics of these molecules, largely dictated by the arrangement of heteroatoms and substituent groups, are crucial for their interaction with biological targets. The subject of this guide, this compound, combines the electron-rich thiophene ring with the versatile pyrazole moiety, with a bromine substituent that can be further functionalized.
Computational methods, particularly DFT, have proven invaluable in predicting the geometric, electronic, and spectroscopic properties of such molecules, thereby guiding synthetic efforts and biological screening.[4][5][6] This guide provides a comparative overview of the theoretical electronic properties of this compound and related, experimentally characterized thiophene-pyrazole derivatives.
Comparative Analysis of Electronic Properties
The electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting HOMO-LUMO energy gap, are fundamental in assessing its chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies a higher reactivity. The following table summarizes key quantum chemical parameters calculated for various thiophene-pyrazole derivatives from existing literature, providing a basis for comparison for a theoretical analysis of this compound.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method/Basis Set | Reference |
| Hypothetical: this compound | TBD | TBD | TBD | B3LYP/6-311G** | N/A |
| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide (4i, SH substituent) | N/A | N/A | 4.21 | DFT | [7] |
| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides (general range) | N/A | N/A | 4.21–4.93 | DFT | [7] |
| 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole | N/A | N/A | N/A | TDDFT/6-31G(d,p) | [5] |
| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | N/A | N/A | N/A | B3LYP/6-31G(d) | [6] |
TBD: To be determined by DFT calculation.
Experimental Protocols for Synthesis and Characterization
The synthesis and characterization of thiophene-pyrazole derivatives typically follow established organic chemistry methodologies. The protocols outlined below are based on procedures reported for similar compounds and would be applicable for the synthesis and verification of this compound.[1][8]
General Synthetic Procedure
A common route for the synthesis of 5-substituted pyrazoles involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine or a substituted hydrazine. For the target molecule, a plausible route would involve the reaction of a chalcone precursor, derived from 5-bromo-2-acetylthiophene, with hydrazine hydrate.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for structural elucidation. These spectra would be recorded on a 400 MHz or 500 MHz spectrometer using a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.[1]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the synthesized compound.[1]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.[9]
Visualization of Concepts and Workflows
Diagrams created using Graphviz are provided below to illustrate key concepts and workflows relevant to the DFT analysis and experimental characterization of this compound.
Caption: A generalized workflow for the synthesis and characterization of this compound.
Caption: A logical diagram illustrating the workflow for a DFT analysis of the target molecule.
Caption: A conceptual diagram of the HOMO-LUMO energy gap, a key parameter in DFT analysis.
Conclusion and Future Directions
This comparative guide highlights the utility of DFT in predicting the properties of novel heterocyclic compounds like this compound. By comparing its anticipated electronic characteristics with those of known bioactive molecules, researchers can make more informed decisions regarding its potential as a drug candidate. The bromine atom on the thiophene ring provides a handle for further synthetic modifications, opening avenues for structure-activity relationship (SAR) studies. Future work should focus on the actual synthesis, characterization, and biological evaluation of this compound and its derivatives to validate the theoretical predictions and explore its therapeutic potential.
References
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Vibrational and electronic absorption spectral studies of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Prominent Pyrazole-Containing Drugs
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities. This guide provides an objective comparison of the in vitro biological activities of five well-known pyrazole-containing drugs: Celecoxib, Sildenafil, Rimonabant, Tepoxalin, and CDPPB. The information is presented to aid researchers in understanding their mechanisms of action, relative potencies, and the experimental methodologies used for their characterization.
Quantitative Comparison of Biological Activity
The following tables summarize the key in vitro potency and efficacy data for each drug against their primary molecular targets. This allows for a direct comparison of their biological activity under specified experimental conditions.
Table 1: Inhibitory/Antagonistic Activity of Pyrazole Drugs
| Drug | Target | Assay Type | Species | IC50 / Ki | Reference(s) |
| Celecoxib | COX-1 | Human Whole Blood | Human | ~7.6 µM | [1] |
| COX-2 | Human Whole Blood | Human | ~18 nM | [1] | |
| Sildenafil | PDE5 | Fluorescence Polarization | Human (recombinant) | 3.5 nM | [2] |
| Rimonabant | CB1 Receptor | Radioligand Binding | Rat | 1.8 nM (Ki) | [3] |
| Tepoxalin | COX | Sheep Seminal Vesicle | Sheep | 4.6 µM | [4] |
| 5-LOX | RBL-1 Lysate | Rat | 0.15 µM | [4] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.
Table 2: Allosteric Modulatory Activity of Pyrazole Drugs
| Drug | Target | Assay Type | Species | EC50 | Reference(s) |
| CDPPB | mGluR5 | Calcium Mobilization | Human (recombinant) | 10 nM |
EC50: Half-maximal effective concentration for potentiation.
Signaling Pathways and Mechanisms of Action
The biological effects of these pyrazole drugs are a direct consequence of their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the points of intervention for each drug.
Detailed Experimental Protocols
The following are representative protocols for the key in vitro assays used to characterize the biological activity of the discussed pyrazole drugs.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition (Celecoxib)
This assay measures the ability of a compound to inhibit the production of prostaglandins (PGE2) and thromboxane B2 (TXB2) in human whole blood, which serve as respective markers for COX-2 and COX-1 activity.
-
Materials:
-
Freshly drawn human venous blood collected in heparinized tubes.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compound (Celecoxib) dissolved in DMSO.
-
Enzyme Immunoassay (EIA) kits for PGE2 and TXB2.
-
96-well plates.
-
Incubator (37°C).
-
Centrifuge.
-
-
Procedure:
-
COX-2 Activity: Aliquot whole blood into a 96-well plate.
-
Add various concentrations of Celecoxib or vehicle (DMSO) to the wells.
-
Induce COX-2 expression by adding LPS (final concentration of 10 µg/mL).
-
Incubate the plate for 24 hours at 37°C.
-
Centrifuge the plate to separate the plasma.
-
Measure the PGE2 concentration in the plasma using a specific EIA kit according to the manufacturer's instructions.
-
COX-1 Activity: Aliquot whole blood into a separate 96-well plate.
-
Add various concentrations of Celecoxib or vehicle (DMSO) to the wells.
-
Allow the blood to clot for 1 hour at 37°C to induce thrombin formation, which activates platelets and COX-1.
-
Centrifuge the plate to separate the serum.
-
Measure the TXB2 concentration in the serum using a specific EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of PGE2 and TXB2 production for each Celecoxib concentration compared to the vehicle control. Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Fluorescence Polarization (FP) Assay for PDE5 Inhibition (Sildenafil)
This assay measures the inhibition of PDE5 activity by quantifying the displacement of a fluorescently labeled cGMP analog from the enzyme's active site.
-
Materials:
-
Recombinant human PDE5 enzyme.
-
Fluorescently labeled cGMP (e.g., FAM-cGMP).
-
Test compound (Sildenafil) dissolved in DMSO.
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA).
-
Black, low-volume 384-well plates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
Prepare serial dilutions of Sildenafil in assay buffer.
-
In a 384-well plate, add the assay buffer, diluted Sildenafil or vehicle (DMSO), and the fluorescently labeled cGMP.
-
Initiate the reaction by adding the PDE5 enzyme to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: The binding of the fluorescent tracer to PDE5 results in a high polarization value. Competitive inhibitors like Sildenafil will displace the tracer, leading to a decrease in polarization. Calculate the percent inhibition for each Sildenafil concentration relative to the controls (no inhibitor and no enzyme). Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Radioligand Binding Assay for CB1 Receptor (Rimonabant)
This assay determines the affinity of a compound for the CB1 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the human CB1 receptor.
-
Radioligand (e.g., [³H]CP-55,940).
-
Test compound (Rimonabant) dissolved in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Non-labeled ligand for determining non-specific binding (e.g., WIN 55,212-2).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
-
Filtration apparatus.
-
-
Procedure:
-
Prepare serial dilutions of Rimonabant in assay buffer.
-
In reaction tubes, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and either assay buffer (for total binding), a saturating concentration of a non-labeled ligand (for non-specific binding), or varying concentrations of Rimonabant.
-
Incubate the tubes at a specified temperature (e.g., 30°C) for a set time (e.g., 90 minutes) to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent inhibition of specific binding for each Rimonabant concentration. Calculate the IC50 value from a competition curve by plotting the percent specific binding against the logarithm of the Rimonabant concentration. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Fluorometric Assay for 5-Lipoxygenase (5-LOX) Inhibition (Tepoxalin)
This assay measures the inhibition of 5-LOX activity by detecting the formation of hydroperoxy fatty acids using a fluorescent probe.
-
Materials:
-
Human recombinant 5-LOX enzyme.
-
Arachidonic acid (substrate).
-
Fluorescent probe (e.g., a probe that fluoresces upon oxidation).
-
Test compound (Tepoxalin) dissolved in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 2 mM CaCl₂, 1 mM EDTA, 1 mM ATP).
-
Black 96-well plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of Tepoxalin in assay buffer.
-
In a 96-well plate, add the assay buffer, the fluorescent probe, and the diluted Tepoxalin or vehicle (DMSO).
-
Add the 5-LOX enzyme to each well and incubate for a short period (e.g., 5 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence kinetically over a period of time (e.g., 10-20 minutes) using a fluorescence plate reader.
-
Data Analysis: The rate of increase in fluorescence is proportional to the 5-LOX activity. Calculate the rate of reaction for each well. Determine the percent inhibition for each Tepoxalin concentration compared to the vehicle control. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Calcium Mobilization Assay for mGluR5 Potentiation (CDPPB)
This cell-based assay measures the ability of a compound to potentiate the glutamate-induced increase in intracellular calcium, a hallmark of mGluR5 activation.
-
Materials:
-
Cells stably expressing the human mGluR5 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Glutamate.
-
Test compound (CDPPB) dissolved in DMSO.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Black, clear-bottom 96-well plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
-
-
Procedure:
-
Plate the mGluR5-expressing cells in a 96-well plate and grow to confluency.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of CDPPB and a fixed, sub-maximal concentration of glutamate (e.g., EC20).
-
Place the plate in the fluorescence plate reader and establish a stable baseline fluorescence reading.
-
Add the diluted CDPPB or vehicle (DMSO) to the wells and incubate for a specified time.
-
Inject the fixed concentration of glutamate into the wells and immediately measure the transient increase in fluorescence.
-
Data Analysis: The peak fluorescence intensity reflects the extent of calcium mobilization. To determine the EC50 for potentiation, plot the peak fluorescence response against the logarithm of the CDPPB concentration and fit the data to a sigmoidal dose-response curve. The fold-potentiation can be calculated by comparing the response in the presence of CDPPB to the response with glutamate alone.
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tepoxalin: a dual cyclooxygenase/5-lipoxygenase inhibitor of arachidonic acid metabolism with potent anti-inflammatory activity and a favorable gastrointestinal profile - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Spectroscopic Differentiation of Methylpyrazole Isomers
For scientists engaged in medicinal chemistry and drug development, the precise structural characterization of heterocyclic compounds like pyrazoles is fundamental. Positional isomerism in substituted pyrazoles can lead to significant differences in pharmacological activity, making unambiguous identification essential. This guide provides a comparative analysis of the spectroscopic data for 3(5)-methylpyrazole and 4-methylpyrazole to facilitate their differentiation.
A key feature of N-unsubstituted pyrazoles, such as 3-methylpyrazole and 5-methylpyrazole, is annular tautomerism. This phenomenon involves the rapid migration of a proton between the two nitrogen atoms of the pyrazole ring. In solution at room temperature, this proton exchange is typically fast on the NMR timescale, resulting in a spectrum that is a time-average of the two tautomeric forms (3-methyl and 5-methyl).[1][2] Consequently, distinguishing between the 3-methyl and 5-methyl tautomers requires specialized techniques like low-temperature NMR.[1] For the purposes of this guide, we will refer to this tautomeric mixture as 3(5)-methylpyrazole and compare its averaged spectroscopic data with that of the stable, non-tautomeric 4-methylpyrazole isomer.
Data Presentation: A Comparative Spectroscopic Overview
The following tables summarize the key spectroscopic data for 3(5)-methylpyrazole and 4-methylpyrazole, providing a basis for their differentiation.
Table 1: Comparative ¹H NMR Spectral Data (CDCl₃, δ in ppm)
| Compound | H-3 | H-4 | H-5 | CH₃ | NH |
| 3(5)-Methylpyrazole | - | ~6.1 (d) | ~7.4 (d) | ~2.3 (s) | ~12.3 (br s) |
| 4-Methylpyrazole | ~7.5 (s) | - | ~7.5 (s) | ~2.1 (s) | ~12.7 (br s) |
| Data sourced from references[3] and[4]. Note: In 3(5)-methylpyrazole, the rapid tautomerism makes the H-3 and H-5 positions chemically distinct but observed as an averaged signal with H-5 appearing more downfield. In 4-methylpyrazole, the C3 and C5 positions are equivalent due to symmetry, resulting in a single signal for H-3 and H-5. |
Table 2: Comparative ¹³C NMR Spectral Data (CDCl₃/DMSO-d₆, δ in ppm)
| Compound | C-3 | C-4 | C-5 | CH₃ |
| 3(5)-Methylpyrazole | ~148 | ~105 | ~134 | ~13 |
| 4-Methylpyrazole | ~135 | ~112 | ~135 | ~9 |
| Data sourced from references[3] and[4]. Note: The chemical shifts for C-3 and C-5 in 3(5)-methylpyrazole are time-averaged values due to tautomerism.[2] The symmetry of 4-methylpyrazole renders C-3 and C-5 chemically equivalent. |
Table 3: Comparative FT-IR Spectral Data (Key Absorptions in cm⁻¹)
| Compound | N-H Stretch | C-H (Aromatic) Stretch | C-H (Alkyl) Stretch | C=C / C=N Stretch |
| 3(5)-Methylpyrazole | ~3400-3100 (broad) | ~3100-3000 | ~2950-2850 | ~1600-1450 |
| 4-Methylpyrazole | ~3400-3100 (broad) | ~3100-3000 | ~2950-2850 | ~1600-1450 |
| Data interpretation based on principles from references[5] and[6]. While the overall patterns are similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation. |
Table 4: Comparative Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] | Common Fragmentation Pathway |
| 3(5)-Methylpyrazole | 82 | 81, 54, 55 | Loss of H•, followed by loss of HCN or N₂ |
| 4-Methylpyrazole | 82 | 81, 54, 55 | Loss of H•, followed by loss of HCN or N₂ |
| Data sourced from PubChem[4] and general pyrazole fragmentation patterns.[7][8] The primary fragmentation pathways for pyrazole isomers are often similar, involving the loss of hydrogen, hydrogen cyanide (HCN), or a nitrogen molecule.[7] While the major fragments may be identical, the relative intensities of these fragments can differ and provide clues for isomer identification. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 5-10 mg of the pyrazole isomer for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[3]
-
Dissolution : Add 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Vortex the vial until the sample is fully dissolved.
-
Transfer : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Data Acquisition :
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H spectrum using a standard pulse program (e.g., zg30). Typically, 8-16 scans are sufficient.
-
Acquire the broadband proton-decoupled ¹³C spectrum. A greater number of scans will be required depending on the sample concentration.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and apply a baseline correction.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate the signals in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.
-
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes analysis using an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum : Ensure the ATR crystal is clean. Collect a background spectrum of the empty crystal (32 scans at a resolution of 4 cm⁻¹ is typical).
-
Sample Application : Place a small amount of the solid or liquid pyrazole isomer sample directly onto the ATR crystal, ensuring complete coverage.
-
Sample Spectrum : Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition : Collect the sample spectrum using the same parameters as the background scan.
-
Cleaning : Thoroughly clean the ATR crystal after analysis using an appropriate solvent (e.g., isopropanol or acetone).
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of the pyrazole isomer (~10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate. Ensure the sample is free of non-volatile materials.
-
Vial Transfer : Transfer the solution to a 2 mL glass autosampler vial and cap securely.
-
GC Method Setup :
-
Injector : Set to a temperature of 250 °C with an appropriate split ratio (e.g., 50:1) or in splitless mode for trace analysis.
-
Column : Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program : Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Carrier Gas : Use helium at a constant flow rate of 1 mL/min.
-
-
MS Method Setup :
-
Ion Source : Use Electron Ionization (EI) at 70 eV. Set the source temperature to 230 °C.
-
Mass Analyzer : Scan a mass range from m/z 40 to 400.
-
-
Data Acquisition and Analysis : Inject 1 µL of the sample. Analyze the resulting chromatogram to determine the retention time and the mass spectrum of the eluting peak. Compare the obtained mass spectrum with library data and analyze the fragmentation pattern.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic identification of an unknown methylpyrazole isomer.
References
- 1. researchgate.net [researchgate.net]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4-Methylpyrazole | C4H6N2 | CID 3406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. BiblioBoard [openresearchlibrary.org]
- 8. researchgate.net [researchgate.net]
Assessing the Therapeutic Potential of 5-(5-bromothiophen-2-yl)-1H-pyrazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of the novel compound 5-(5-bromothiophen-2-yl)-1H-pyrazole. Due to the limited publicly available data on this specific molecule, this guide leverages experimental data from structurally analogous compounds to infer its potential activities and benchmarks them against established therapeutic agents. The primary focus areas are anti-inflammatory, antimycobacterial, and kinase inhibitory activities, which are common therapeutic targets for pyrazole-based scaffolds.
Inferred Therapeutic Potential and Comparative Analysis
The therapeutic potential of this compound is inferred from the documented activities of its close structural analogs. The presence of the pyrazole core, a "privileged scaffold" in medicinal chemistry, suggests a range of possible biological effects.[1][2]
1.1. Anti-inflammatory Activity
The structural motif of a bromothienyl-pyrazole suggests potential anti-inflammatory properties. A closely related compound, 3-(5-Bromo-2-thienyl)-4-[1-phenylthiocarbamoyl-3-(4-methylphenyl)-2-pyrazolin-5-yl]-1-phenyl-1H-pyrazole, has demonstrated in vivo anti-inflammatory activity. Therefore, it is plausible that this compound could also exhibit similar effects, potentially through the inhibition of cyclooxygenase (COX) enzymes, a common mechanism for pyrazole-based anti-inflammatory drugs like Celecoxib.[3]
Table 1: Comparative Anti-inflammatory Data
| Compound/Drug | Target/Assay | Activity | Reference |
| This compound | Inferred: COX-2 | Data Not Available | - |
| Celecoxib | COX-2 | IC50: 40 nM | [1] |
| Indomethacin (Standard) | Cotton Pellet Granuloma | ~57% inhibition at 5 mg/kg | [4] |
1.2. Antimycobacterial Activity
Derivatives of 5-(5-nitrothiophen-2-yl)-4,5-dihydro-1H-pyrazole, which are structurally very similar to the target compound (differing by a bromo vs. a nitro group on the thiophene ring), have shown potent activity against Mycobacterium tuberculosis. This suggests that this compound could be a candidate for development as an antitubercular agent.[5][6]
Table 2: Comparative Antimycobacterial Data
| Compound/Drug | Organism | MIC (Minimum Inhibitory Concentration) | Reference |
| This compound | M. tuberculosis H37Rv | Data Not Available | - |
| 5-(5-nitrofuran-2-yl) derivative (8e) | M. tuberculosis H37Rv | 0.25 µg/mL | [7] |
| Isoniazid (Standard) | M. tuberculosis H37Rv | 0.03 - 0.12 µg/mL | [8][9] |
1.3. Kinase Inhibitory Potential
Pyrazole derivatives are a well-established class of kinase inhibitors, with numerous compounds targeting a variety of kinases implicated in cancer and other diseases.[2][10][11] The pyrazole scaffold serves as a versatile backbone for designing specific kinase inhibitors. While the specific kinase targets of this compound are unknown, its core structure suggests that it could be screened against a panel of kinases to identify potential anticancer or other therapeutic applications.
Table 3: Examples of Pyrazole-Based Kinase Inhibitors
| Compound | Primary Target(s) | IC50 (nM) | Reference |
| Ruxolitinib | JAK1, JAK2 | ~3 | [12] |
| Crizotinib | ALK, c-Met | Data available in literature | [10] |
| Afuresertib (GSK2110183) | Akt1 | Ki: 0.08 | [10] |
Experimental Protocols
2.1. In Vivo Anti-inflammatory Assay: Cotton Pellet-Induced Granuloma in Rats
This model assesses the effect of a compound on the proliferative phase of inflammation.
-
Animals: Male Wistar rats (150-200 g).
-
Procedure:
-
Under light ether anesthesia, sterile cotton pellets (30 ± 1 mg) are implanted subcutaneously in the groin region of each rat.
-
Animals are divided into groups: vehicle control, positive control (e.g., Indomethacin, 5 mg/kg, orally), and test compound groups (various doses).
-
Drugs are administered orally for 7 consecutive days.
-
On the 8th day, the rats are euthanized, and the cotton pellets with the surrounding granulomatous tissue are dissected out.
-
The wet weight of the granuloma is recorded.
-
The pellets are then dried at 60°C overnight to a constant weight, and the dry weight is recorded.
-
-
Endpoint: The percentage inhibition of both the exudative (wet weight) and proliferative (dry weight) phases of inflammation is calculated by comparing the mean weight of the pellets from the treated groups with the control group.[4][13]
2.2. Antimycobacterial Susceptibility Testing: Broth Microdilution for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.
-
Organism: Mycobacterium tuberculosis H37Rv (ATCC 27294).
-
Medium: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase).
-
Procedure:
-
A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, then further diluted to achieve a final inoculum of approximately 10^5 CFU/mL in each well of a 96-well microtiter plate.
-
The test compound is serially diluted in the broth to cover a range of concentrations.
-
100 µL of the bacterial inoculum is added to each well containing 100 µL of the diluted compound.
-
The plate is sealed and incubated at 37°C.
-
Growth is monitored, and the MIC is read when visible growth appears in the drug-free control well (typically 10-21 days).
-
-
Endpoint: The MIC is the lowest concentration of the compound that inhibits visible growth of the bacteria.[9][14]
2.3. In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Principle: The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. A decrease in ADP production indicates inhibition.
-
Procedure:
-
A kinase reaction is set up in a 96-well plate containing the kinase, a suitable substrate, and ATP in a kinase assay buffer.
-
The test compound is serially diluted and pre-incubated with the kinase for a short period (e.g., 10-20 minutes).
-
The kinase reaction is initiated by the addition of the substrate/ATP mixture.
-
After incubation (e.g., 60 minutes at 30°C), a reagent is added to stop the reaction and deplete the remaining ATP.
-
A second reagent is added to convert the produced ADP back to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.
-
-
Endpoint: The luminescence is measured using a plate reader. The data is plotted as luminescence versus inhibitor concentration to determine the IC50 value.[15][16]
Visualizations
References
- 1. apexbt.com [apexbt.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Exploration of 5-(5-nitrothiophen-2-yl)-4,5-dihydro-1H-pyrazoles as selective, multitargeted antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aablocks.com [aablocks.com]
- 7. Anti-tubercular agents. Part 8: synthesis, antibacterial and antitubercular activity of 5-nitrofuran based 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of Antiinflammatory Activity of Centratherum anthelminticum (L) Kuntze Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. bmglabtech.com [bmglabtech.com]
Safety Operating Guide
Personal protective equipment for handling 5-(5-bromothiophen-2-yl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 5-(5-bromothiophen-2-yl)-1H-pyrazole. Adherence to these procedures is vital for ensuring laboratory safety and maintaining a secure research environment. The following protocols are based on best practices for handling similar chemical compounds, including pyrazole and thiophene derivatives.
Immediate Safety and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[4][5] A face shield should be worn if there is a significant risk of splashes.[5][6] | To protect eyes from potential splashes or airborne particles of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[6] For prolonged contact, gloves with a higher protection class (breakthrough time > 240 minutes) are recommended.[4] | To prevent skin contact, which may cause irritation.[1][2] Contaminated gloves should be disposed of properly after use.[2] |
| Body Protection | A flame-resistant lab coat worn over long pants and closed-toe shoes.[5] For larger quantities, a PVC apron may be necessary.[4] | To protect the skin and personal clothing from spills and contamination. Synthetic clothing should be avoided when working with flammable substances.[5] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood.[4] If ventilation is inadequate, a fit-tested NIOSH-approved respirator (e.g., N95) should be used.[6] | To prevent inhalation of any dust or vapors, as related compounds can affect the nervous system upon prolonged exposure.[4] |
Operational Plan for Handling
A systematic approach to handling this compound is essential to minimize risks. The following step-by-step procedure should be followed:
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. Verify that all necessary PPE is available and in good condition. Locate the nearest emergency eyewash station and safety shower.
-
Weighing and Transfer : Conduct all weighing and transferring of the solid compound within a chemical fume hood to control potential dust.[7] Use non-sparking tools to prevent ignition sources.[7]
-
Solution Preparation : When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.
-
During Use : Keep the container tightly closed when not in use.[1] Avoid all personal contact, including inhalation and skin contact.[4] Do not eat, drink, or smoke in the laboratory area.[2][3]
-
Post-Handling : After handling, wash hands and face thoroughly with soap and water.[1][2] Clean the work area and any equipment used.
Disposal Plan
Proper disposal of chemical waste is critical for environmental safety and regulatory compliance. Never dispose of this compound down the drain, as it may be hazardous to aquatic life.[2][8]
-
Waste Segregation :
-
Solid Waste : Collect unused solid compound and any contaminated disposable materials (e.g., weighing paper, pipette tips) in a designated, clearly labeled, and sealed container for solid chemical waste.[8]
-
Liquid Waste : Solutions containing the compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[8]
-
-
Storage of Waste : Store waste containers in a designated, cool, dry, and well-ventilated chemical waste storage area.[8] Ensure that incompatible waste streams are segregated.
-
Professional Disposal : Arrange for the disposal of all chemical waste through a licensed and qualified chemical waste disposal service.[8]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
